molecular formula C4H7BrO2 B1329992 3-Bromobutyric acid CAS No. 2623-86-1

3-Bromobutyric acid

Cat. No.: B1329992
CAS No.: 2623-86-1
M. Wt: 167 g/mol
InChI Key: HAIUIAZIUDPZIE-UHFFFAOYSA-N
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Description

3-Bromobutyric acid is a useful research compound. Its molecular formula is C4H7BrO2 and its molecular weight is 167 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIUIAZIUDPZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-86-1
Record name 3-Bromobutanoic acid
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Record name 3-Bromobutyric acid
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Record name 3-bromobutyric acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobutyric Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and reactivity of 3-bromobutyric acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and handling, and a visualization of a key synthetic application.

Chemical Structure and Identifiers

This compound, also known as 3-bromobutanoic acid, is a halogenated carboxylic acid.[1] Its structure is characterized by a four-carbon butyric acid chain with a bromine atom substituted at the third carbon position (the β-position).[1][2] This substitution significantly influences the molecule's reactivity, particularly its utility in nucleophilic substitution reactions.[1]

IdentifierValue
IUPAC Name 3-bromobutanoic acid[2]
Synonyms This compound, β-Bromobutyric acid[1][3]
CAS Number 2623-86-1[2][4][5]
Molecular Formula C₄H₇BrO₂[1][2][4]
SMILES CC(Br)CC(O)=O[1][6]
InChI InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)[1][4]
InChIKey HAIUIAZIUDPZIE-UHFFFAOYSA-N[1][2][4]

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature with a pungent odor.[1][3] It is soluble in water and various organic solvents.[1] A summary of its key quantitative properties is presented below.

PropertyValue
Molecular Weight 167.00 g/mol [2][7]
Melting Point 44 °C[2]
Boiling Point 110-111 °C at 9-10 Torr[2]
Density 1.57 g/mL at 20 °C[2][8][9]
pKa (Predicted) 3.97 ± 0.10[3]
LogP (Octanol/Water Partition Coefficient) 1.244[7][10]
Topological Polar Surface Area 37.3 Ų[11]

Synthesis and Reactivity

Synthesis: this compound can be synthesized via the bromination of butyric acid. This reaction is typically carried out using bromine in the presence of a catalyst like phosphorus or sulfuric acid at elevated temperatures.[2]

Reactivity: The presence of the bromine atom at the β-position makes this compound a versatile intermediate in organic synthesis.[1] It functions as an alkylating agent, where the bromine atom can be displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.[2] This reactivity is central to its use as a precursor for various organic compounds.[2]

A notable reaction is its conversion to β-butyrolactone, a monomer used in the production of biodegradable plastics like D-poly-β-hydroxybutyrate.[2][3][8] It is also a key starting material for the synthesis of optically active β-lactones, which are important chiral building blocks in medicinal chemistry.[2][3][8]

Experimental Protocols

Synthesis of 4-Bromobutyric Acid from γ-Butyrolactone (Illustrative Protocol)

While not the synthesis for the 3-bromo isomer, the following protocol for the 4-bromo isomer illustrates a common synthetic strategy involving ring-opening, which can be adapted. This method involves the ring-opening of γ-butyrolactone with dry hydrogen bromide gas.

Materials:

  • γ-Butyrolactone

  • Dry hydrogen bromide gas

  • An organic solvent (e.g., n-hexane, toluene, or dichloromethane)[12]

  • Three-necked flask

  • Stirrer

  • Thermometer

Procedure:

  • In a 500 mL three-necked flask equipped with a stirrer and thermometer, add the raw material γ-butyrolactone (1 mole, 86 grams) and an appropriate organic solvent (e.g., 200 mL of n-hexane).[12]

  • Begin stirring the mixture and introduce dry hydrogen bromide gas (1.1 moles, 89 grams), while controlling the reaction temperature between 10 °C and 20 °C.[12]

  • After the addition of hydrogen bromide gas is complete, continue to stir the mixture for 2 hours at the same temperature.[12]

  • Cool the reaction mixture to 0-10 °C to facilitate the crystallization of the product.[12]

  • A large amount of crystal will generate. Filter the solid product to obtain the 4-bromobutyric acid.[12]

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage (GHS Category 1B for skin corrosion and Category 1 for eye damage).[2][3][11]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[3][5]

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3][5]

  • Skin and Body Protection: Wear appropriate protective clothing.[3][5]

  • Respiratory Protection: Use only under a chemical fume hood.[13][14] Do not breathe dust, fume, gas, mist, vapors, or spray.[3][5]

Handling and Storage:

  • Wash hands and any exposed skin thoroughly after handling.[3][5][14]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15]

  • Store in a corrosives area, locked up.[3][5][13]

  • Incompatible Materials: Strong oxidizing agents, bases.[13][15]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][5][14]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5][14]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5][15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Analytical Methods: Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify and characterize this compound. Key characteristic peaks would include a strong absorption from the carbonyl (C=O) stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-Br stretch at around 600 cm⁻¹.[2] The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]

Applications

This compound is a valuable intermediate in several industrial and research applications:

  • Polymer Synthesis: It is a precursor for β-butyrolactone, a monomer for the biodegradable polyester D-poly-β-hydroxybutyrate.[2][3][8]

  • Pharmaceuticals: It is used in the synthesis of optically active β-lactones, which are important chiral synthons in drug development.[2][3][8]

  • Catalysis: It has been used as a ligand for palladium nanocatalysts.[2]

  • Biochemical Research: It has been used to study the effect of halo acids on the activity of certain enzymes, such as aspartate aminotransferase.[3][8]

Visualization of a Key Synthetic Pathway

The following diagram illustrates the synthesis of β-butyrolactone from this compound, a key application of this compound.

Caption: Synthesis pathway of β-butyrolactone from this compound.

References

3-Bromobutyric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromobutyric acid, a halogenated carboxylic acid with significant applications in organic synthesis and potential relevance in biochemical and pharmaceutical research. This document outlines its chemical and physical properties, synthesis and reactivity, and explores its potential biological activities, including a possible mechanism of action in cancer cells.

Core Chemical and Physical Properties

This compound, a derivative of butyric acid, is a versatile chemical intermediate.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 2623-86-1[1]
Molecular Formula C₄H₇BrO₂[1]
Molecular Weight 167.00 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in water and organic solvents[1]

Synthesis and Reactivity

The primary method for synthesizing this compound is through the bromination of butyric acid.[2]

Experimental Protocol: Synthesis via Bromination of Butyric Acid

A common laboratory-scale synthesis involves the Hell-Volhard-Zelinsky reaction, which facilitates the α-bromination of carboxylic acids.[3][4][5][6] While this reaction targets the alpha position, modifications can be employed to favor bromination at other positions, or alternative starting materials can be used. For industrial-scale production, butyric acid is reacted with hydrogen bromide gas in a controlled setting.[2]

Materials:

  • Butyric acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus as a catalyst[2][3][4][6]

  • Anhydrous reaction conditions

Procedure (Illustrative Hell-Volhard-Zelinsky Reaction for α-bromination):

  • To a flask containing the carboxylic acid, add a catalytic amount of phosphorus tribromide.[5]

  • Slowly add one molar equivalent of bromine to the reaction mixture.

  • The reaction is typically heated to initiate and sustain the reaction.[4]

  • The initial product is the α-bromo acyl bromide, which is then hydrolyzed during aqueous workup to yield the α-bromo carboxylic acid.[3][5]

Note: The synthesis of this compound may require modifications to this standard procedure to achieve substitution at the 3-position.

Chemical Reactivity

The presence of a bromine atom makes this compound a reactive molecule, particularly in nucleophilic substitution reactions where the bromide ion acts as a good leaving group.[1]

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.[1] A general experimental protocol for nucleophilic substitution would involve dissolving this compound in a suitable solvent and adding the nucleophile, often in the presence of a base to neutralize the resulting hydrobromic acid. The reaction may require heating to proceed at a reasonable rate.

  • Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

  • Alkylation: It can act as an alkylating agent, transferring the butyric acid moiety to other molecules.[2]

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, studies on the related compound, 3-bromopyruvic acid (3-BrPA), provide insights into its potential biological effects. 3-BrPA has been shown to inhibit proliferation and induce apoptosis in human breast cancer MCF-7 cells.[7] These effects are reportedly mediated through the downregulation of Bcl-2, c-Myc, and mutant p53.[7]

Based on these findings, a plausible signaling pathway for the induction of apoptosis by a 3-bromo-substituted short-chain fatty acid in cancer cells can be proposed.

G cluster_downregulation Downregulation of Anti-Apoptotic and Pro-Proliferative Proteins 3-Bromobutyric_acid This compound Cell_Membrane Cell Membrane 3-Bromobutyric_acid->Cell_Membrane Enters Cell Intracellular_Targets Intracellular Targets Cell_Membrane->Intracellular_Targets Bcl2 Bcl-2 Intracellular_Targets->Bcl2 Inhibition cMyc c-Myc Intracellular_Targets->cMyc Inhibition p53 mutant p53 Intracellular_Targets->p53 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis cMyc->Apoptosis p53->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

This proposed pathway suggests that this compound, upon entering the cell, interacts with intracellular targets leading to the inhibition of the anti-apoptotic protein Bcl-2 and the oncoprotein c-Myc, as well as the downregulation of mutant p53. The collective effect of these inhibitions is the induction of apoptosis.

Applications in Drug Development and Research

The reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals.[1] Its potential as an anticancer agent, extrapolated from studies on similar compounds, warrants further investigation. Researchers can utilize this compound as a starting material for the synthesis of novel compounds or as a tool to probe enzymatic activities and cellular pathways.

References

3-Bromobutyric Acid: A Versatile Tool in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutyric acid, a halogenated derivative of butyric acid, has emerged as a significant building block and versatile intermediate in various fields of scientific research. Its unique chemical structure, featuring a bromine atom at the β-position, imparts valuable reactivity that researchers have leveraged for organic synthesis, enzyme inhibition studies, anticancer research, and materials science. This technical guide provides a comprehensive overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Research Applications

The research applications of this compound are diverse, spanning from fundamental organic chemistry to the development of novel therapeutics and sustainable technologies.

Organic Synthesis: A Precursor to Bioactive Molecules and Polymers

This compound is a valuable precursor in the synthesis of several important classes of organic molecules, most notably β-lactones and derivatives of the neurotransmitter γ-aminobutyric acid (GABA).

β-Butyrolactone is a key monomer for the production of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with applications in medicine and as a sustainable plastic. The synthesis of β-butyrolactone from this compound typically involves an intramolecular cyclization. Furthermore, the chiral nature of this compound allows for the enantioselective synthesis of optically active β-lactones, which are crucial intermediates in the preparation of chiral drugs.

Experimental Protocol: Synthesis of β-Butyrolactone from this compound

This protocol is adapted from established methods for the cyclization of β-halo acids.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • A solution of this compound (1 equivalent) in diethyl ether is prepared.

  • An aqueous solution of sodium bicarbonate (1.1 equivalents) is added dropwise to the ethereal solution with vigorous stirring at room temperature.

  • The reaction mixture is stirred for 24 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude β-butyrolactone, which can be further purified by distillation.

Quantitative Data:

Starting MaterialProductTypical Yield
This compoundβ-Butyrolactone60-70%

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest in drug development for treating neurological disorders such as epilepsy, anxiety, and neuropathic pain. This compound can serve as a starting material for the synthesis of 3-substituted GABA analogs, including the well-known muscle relaxant, Baclofen.

Experimental Workflow: Synthesis of a 3-Aryl-GABA Analog (e.g., Baclofen)

This generalized workflow illustrates the key steps in synthesizing a GABA analog from a derivative of this compound.

G A This compound Derivative B Friedel-Crafts Alkylation with Aromatic Compound A->B C Formation of β-Aryl Glutaric Acid B->C D Cyclization to Glutarimide C->D E Hofmann Rearrangement D->E F 3-Aryl-GABA Analog (e.g., Baclofen) E->F

Synthesis of a 3-Aryl-GABA Analog.

Enzyme Inhibition Studies

Haloacids, including this compound and its analogs, have been utilized to investigate the structure and function of various enzymes. The electrophilic nature of the carbon-bromine bond allows these compounds to act as alkylating agents, often targeting nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

Experimental Protocol: Aspartate Aminotransferase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on AST activity.

Materials:

  • Purified aspartate aminotransferase

  • L-aspartic acid

  • α-ketoglutarate

  • NADH

  • Malate dehydrogenase

  • Phosphate buffer (pH 7.4)

  • This compound (or other inhibitor)

  • Spectrophotometer

Procedure:

  • A reaction mixture containing phosphate buffer, L-aspartic acid, NADH, and malate dehydrogenase is prepared in a cuvette.

  • Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.

  • The reaction is initiated by the addition of α-ketoglutarate.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The data is analyzed using Michaelis-Menten kinetics to determine the type of inhibition and the inhibition constant (Ki) or IC50 value.

Expected Quantitative Data:

Inhibitor ConcentrationAST Activity (% of control)
0 µM100%
10 µMe.g., 85%
50 µMe.g., 60%
100 µMe.g., 40%
500 µMe.g., 15%
Anticancer Research: Targeting Cancer Metabolism

A significant area of research involving a close analog of this compound, 3-bromopyruvate (3-BP), is in the field of oncology. Cancer cells often exhibit a metabolic shift known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. 3-BP has been shown to be a potent inhibitor of glycolysis, selectively targeting and killing cancer cells.[1][2]

3-Bromopyruvate enters cancer cells through monocarboxylate transporters (MCTs), which are often overexpressed in tumors.[1] Once inside, it acts as an alkylating agent, inhibiting key glycolytic enzymes such as hexokinase-2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][3] This inhibition leads to a rapid depletion of intracellular ATP and an increase in reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][4]

Signaling Pathway: Anticancer Mechanism of 3-Bromopyruvate

G cluster_cell Cancer Cell MCT MCT Transporter BP_in 3-Bromopyruvate MCT->BP_in HK2 Hexokinase-2 BP_in->HK2 Inhibition GAPDH GAPDH BP_in->GAPDH Inhibition ROS ROS Increase BP_in->ROS Induces Glycolysis Glycolysis ATP ATP Depletion Glycolysis->ATP Leads to Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis BP_out 3-Bromopyruvate (extracellular) BP_out->MCT Uptake

Inhibition of glycolysis by 3-bromopyruvate.

Experimental Protocol: Cytotoxicity Assay of 3-Bromopyruvate

This protocol outlines a common method to assess the cytotoxic effects of 3-bromopyruvate on cancer cell lines.[3]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3-Bromopyruvate

  • 96-well plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 3 × 10³ cells/well and allow them to attach for 24 hours.[3]

  • Treat the cells with varying concentrations of 3-bromopyruvate (e.g., 10, 20, 30, 40, 50 µM) for 48 hours.[3]

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell survival relative to untreated control cells to determine the IC50 value.

Quantitative Data:

3-Bromopyruvate (µM)Cell Viability (% of Control)
0100
10e.g., 90
20e.g., 75
30e.g., 55
40e.g., 30
50e.g., 10
Polymer Science: Catalytic Degradation of Polyesters

The accumulation of plastic waste, particularly polyethylene terephthalate (PET) and polylactic acid (PLA), poses a significant environmental challenge. Research has explored the use of ionic liquids and catalysts to facilitate the chemical recycling of these polyesters back to their constituent monomers. While direct protocols involving this compound are not extensively detailed, its properties as a haloacid suggest its potential role as a catalyst or co-catalyst in these degradation processes. The degradation of PET in the presence of ionic liquids has been shown to be a first-order kinetic reaction.[5]

Experimental Workflow: Catalytic Degradation of PET

This diagram illustrates a generalized workflow for the catalytic degradation of PET plastic.

G A PET Plastic Waste B Shredding and Washing A->B C Reaction Vessel with Ionic Liquid & Catalyst B->C D Heating (Conventional or Microwave) C->D E Depolymerization D->E F Separation and Purification of Monomers E->F G Terephthalic Acid / Dimethyl Terephthalate F->G

Workflow for PET plastic degradation.

Conclusion

This compound is a versatile and valuable compound in scientific research, with applications extending from the synthesis of complex organic molecules to the investigation of fundamental biological processes and the development of sustainable technologies. Its utility as a chiral building block, an enzyme inhibitor, and a precursor in various synthetic pathways underscores its importance for researchers in chemistry, biology, and materials science. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in these exciting areas of research.

References

3-Bromobutyric Acid: A Comprehensive Technical Guide to Safe Handling and Hazard Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 3-Bromobutyric acid (CAS No. 2623-86-1). The information is intended to support risk assessment and ensure safe laboratory and manufacturing practices for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid with the molecular formula C₄H₇BrO₂. It presents as a clear, colorless to yellow liquid at room temperature and is utilized as an intermediate in various organic syntheses, including the preparation of pharmaceuticals and biodegradable polymers.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇BrO₂[1]
Molecular Weight 167.00 g/mol [1]
CAS Number 2623-86-1[1]
Appearance Clear colorless to yellow liquid[3]
Melting Point 44 °C[1]
Boiling Point 110-111 °C at 9-10 Torr[1]
Density 1.57 g/mL at 20 °C[1][4]
Vapor Pressure 0.0233 mmHg at 25 °C[5]
pKa 3.97 ± 0.10 (Predicted)[3]
Solubility Soluble in water and organic solvents[2]

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3][6] Inhalation, ingestion, or skin contact with the material may cause severe injury or death.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

Signal Word: Danger

Hazard Pictogram:

alt text

Toxicological Data

Experimental Protocols

Detailed experimental reports for this compound are not publicly available. However, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines that are followed to assess the safety of chemical substances. These protocols provide a framework for how the skin corrosion, eye irritation, and acute oral toxicity of this compound would be formally evaluated.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[7]

Methodology:

  • Test System: The albino rabbit is the recommended species for this test.[7]

  • Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²) on one animal.[7] The application site is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The standard exposure duration is 4 hours.[7] However, a sequential approach may be used where the patch is removed at 3 minutes and 1 hour to check for severe reactions. If a corrosive effect is observed at any point, the study is terminated.[8]

  • Observation: After patch removal, the skin is wiped to remove any residual test substance. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after exposure. The observation period may be extended up to 14 days to assess the reversibility of the effects.[7]

  • Scoring: Dermal reactions are scored based on a standardized grading system (e.g., Draize scale). A substance is considered corrosive if it causes irreversible tissue damage.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[9][10]

Methodology:

  • Test System: The albino rabbit is the preferred species.[9]

  • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal. The other eye remains untreated and serves as a control.[9] The eyelids are held together for approximately one second after instillation.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9] The observation period can be extended to 21 days to determine the reversibility of any observed effects.[11]

  • Scoring: Ocular lesions are scored using a standardized system. The reversibility of the lesions is a key factor in determining the irritation potential. A substance is considered corrosive if it causes irreversible eye damage.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of five toxicity categories based on the Globally Harmonized System (GHS).[12][13]

Methodology:

  • Test System: Rodents, typically female rats, are used.[14]

  • Procedure: The test is performed in a stepwise manner using a small number of animals per step. A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[15] The substance is administered by oral gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[16]

  • Progression: The outcome of the first step determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used. This continues until the toxicity class can be determined.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure that skin is not exposed.

    • Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, follow a pre-determined emergency response plan. The following workflow outlines the key steps for managing a this compound spill.

Spill_Response cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Secure the Area Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Proceed with Caution Neutralize Neutralize with Sodium Bicarbonate or Soda Ash Contain->Neutralize Absorb Absorb Neutralized Residue Neutralize->Absorb Collect Collect Waste in a Labeled Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate After Cleanup Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Workflow for handling a this compound spill.

Chemical Reactivity and Stability

This compound is an alkylating agent due to the presence of the bromine atom, which can be displaced by nucleophiles.[1]

  • Stability: Stable under normal storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

  • Reactivity:

    • Substitution Reactions: The bromine atom can be substituted by various nucleophiles. For example, it reacts with aqueous sodium hydroxide to form 3-hydroxybutyric acid and with ammonia to yield 3-aminobutyric acid.[1]

    • Reduction: Catalytic hydrogenation can cleave the carbon-bromine bond to produce butyric acid.[1]

    • Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Store in a corrosive-resistant cabinet.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly trained on the hazards and proper procedures before working with this substance. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.

References

An In-depth Technical Guide to 3-Bromobutanoic Acid: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutanoic acid, a halogenated carboxylic acid, is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a secondary alkyl bromide, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromobutanoic acid, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral data.

Physical and Chemical Properties

3-Bromobutanoic acid is a solid at room temperature, appearing as a colorless to pale yellow substance. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-Bromobutanoic Acid

PropertyValueSource(s)
Molecular Formula C₄H₇BrO₂[1]
Molecular Weight 167.00 g/mol [1]
Melting Point 44 °C[2]
Boiling Point 110-111 °C at 9-10 Torr[2]
Density 1.570 g/cm³[3]
pKa ~3.97[4]
Solubility Soluble in water, ethanol, ether, and acetone.[5]

Spectral Data Analysis

Spectroscopic analysis is crucial for the identification and characterization of 3-bromobutanoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-bromobutanoic acid is expected to show four distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton on the carbon bearing the bromine atom (C3) will be a multiplet due to coupling with the adjacent methyl and methylene protons. The methylene protons at C2 will be diastereotopic and appear as a complex multiplet. The methyl protons at C4 will appear as a doublet due to coupling with the C3 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four signals corresponding to the four unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 170-180 ppm). The carbon attached to the bromine atom (C3) will appear in the range of 40-50 ppm. The methylene carbon (C2) and the methyl carbon will have characteristic chemical shifts in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromobutanoic acid will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band will be observed in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. A strong and sharp C=O stretching vibration for the carbonyl group will be present around 1710 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.[6][7]

Synthesis of 3-Bromobutanoic Acid

A common method for the synthesis of 3-bromobutanoic acid is the hydrobromination of vinylacetic acid (3-butenoic acid). This reaction proceeds via an electrophilic addition of hydrogen bromide across the double bond.

Experimental Protocol: Synthesis from Vinylacetic Acid

Materials:

  • Vinylacetic acid

  • Hydrogen bromide (48% aqueous solution or as a gas)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, a solution of vinylacetic acid in a suitable solvent (e.g., without solvent or in a non-reactive solvent like a halogenated hydrocarbon) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The flask is cooled in an ice bath, and a 48% aqueous solution of hydrogen bromide is added dropwise with vigorous stirring. Alternatively, anhydrous hydrogen bromide gas can be bubbled through the solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude 3-bromobutanoic acid.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization.

G reagents Vinylacetic Acid + HBr reaction_setup Reaction Setup (Cooling, Stirring) reagents->reaction_setup reflux Reflux (Heating) reaction_setup->reflux workup Aqueous Workup (Extraction) reflux->workup purification Purification (Distillation/Recrystallization) workup->purification product 3-Bromobutanoic Acid purification->product

Caption: General workflow for the synthesis of 3-bromobutanoic acid.

Chemical Reactions of 3-Bromobutanoic Acid

The presence of both a carboxylic acid and an alkyl bromide functional group allows for a variety of chemical transformations.

Esterification

3-Bromobutanoic acid can be converted to its corresponding esters via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[8]

Materials:

  • 3-Bromobutanoic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 3-bromobutanoic acid, add an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • The mixture is heated under reflux for several hours. The reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the excess methanol is removed using a rotary evaporator.

  • The residue is dissolved in diethyl ether and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude methyl 3-bromobutanoate.

  • The product can be purified by distillation under reduced pressure.

G reactants 3-Bromobutanoic Acid + Methanol + Acid Catalyst reflux Reflux reactants->reflux neutralization Neutralization (NaHCO3 wash) reflux->neutralization extraction Extraction neutralization->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product Methyl 3-bromobutanoate evaporation->product

Caption: Experimental workflow for the Fischer esterification of 3-bromobutanoic acid.

Nucleophilic Substitution

The bromine atom at the 3-position is susceptible to nucleophilic attack, leading to the substitution of the bromide ion. A common example is the reaction with a hydroxide source to form 3-hydroxybutanoic acid.

Materials:

  • 3-Bromobutanoic acid

  • Sodium hydroxide or potassium hydroxide

  • Water

  • Hydrochloric acid (for acidification)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • 3-Bromobutanoic acid is dissolved in an aqueous solution of sodium hydroxide.

  • The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, the solution is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 2-3.

  • The aqueous solution is then extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-hydroxybutanoic acid.[3]

  • The product can be further purified by recrystallization or distillation.

G reactants 3-Bromobutanoic Acid + NaOH(aq) reflux Reflux reactants->reflux acidification Acidification (HCl) reflux->acidification extraction Extraction acidification->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation product 3-Hydroxybutanoic Acid evaporation->product

Caption: Workflow for the nucleophilic substitution of 3-bromobutanoic acid.

Applications in Research and Drug Development

3-Bromobutanoic acid and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. The ability to introduce functionality at both the C1 and C3 positions makes it a useful scaffold for creating diverse chemical libraries for drug discovery. For instance, the corresponding esters and amides can be used in the synthesis of beta-amino acids and other chiral building blocks that are components of many pharmaceutical agents.

Safety Information

3-Bromobutanoic acid is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

3-Bromobutanoic acid is a key synthetic intermediate with a rich chemistry owing to its dual functionality. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic signature, and practical experimental protocols for its synthesis and key transformations. A thorough understanding of these aspects is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry and drug discovery.

References

Unlocking Synthetic Versatility: A Technical Guide to the Applications of 3-Bromobutyric Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutyric acid, a halogenated carboxylic acid, is a versatile building block in organic synthesis, offering a unique combination of reactive functional groups.[1] Its structure, featuring a bromine atom at the β-position and a terminal carboxylic acid, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides an in-depth exploration of the core applications of this compound, presenting key reactions, experimental insights, and its role in the construction of complex molecular architectures.

Core Reactions and Synthetic Applications

The reactivity of this compound is primarily centered around its two functional groups: the carboxylic acid and the carbon-bromine bond. This dual functionality enables a variety of transformations, including nucleophilic substitution, esterification, reduction, and cyclization reactions.

Nucleophilic Substitution Reactions

The bromine atom at the β-position is susceptible to displacement by a wide range of nucleophiles, providing a gateway to a variety of 3-substituted butyric acid derivatives. These reactions typically proceed via an SN2 mechanism.[3][]

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction ConditionsYield (%)Reference
Hydroxide (OH⁻)3-Hydroxybutyric acidAqueous NaOH, refluxNot specified[2]
Ammonia (NH₃)3-Aminobutyric acidNH₃ in ethanol, 50°CNot specified[2]
Thiolates (RS⁻)3-(Alkylthio)butyric acidNaSR in a suitable solventNot specifiedGeneral Reaction
Azide (N₃⁻)3-Azidobutyric acidNaN₃ in DMFNot specifiedGeneral Reaction

Experimental Protocol: Synthesis of 3-Aminobutyric Acid

While a specific protocol starting from this compound is not detailed in the provided results, a general procedure for ammonolysis of a similar halo acid involves reacting the substrate with a solution of ammonia in an alcohol, such as ethanol, in a sealed vessel at an elevated temperature (e.g., 50°C).[2] The reaction mixture is then cooled, and the product is isolated through crystallization or chromatography after removal of the solvent and any excess ammonia. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Nucleophilic_Substitution This compound This compound Product 3-Substituted Butyric Acid This compound->Product Sɴ2 Reaction Nu Nucleophile (Nu⁻) Nu->this compound HBr HBr

Synthesis of β-Lactones

This compound is a key precursor in the synthesis of β-butyrolactone, a valuable monomer for the production of biodegradable polymers like poly(3-hydroxybutyrate) (PHB).[5][6][7] The reaction proceeds via an intramolecular nucleophilic substitution, where the carboxylate anion displaces the bromide ion.

Experimental Protocol: Intramolecular Cyclization to β-Butyrolactone

A typical procedure involves the treatment of this compound with a base, such as sodium carbonate or a tertiary amine, in an appropriate solvent. The base deprotonates the carboxylic acid, forming the carboxylate, which then acts as an intramolecular nucleophile to displace the bromide, forming the four-membered lactone ring. The reaction is often carried out at elevated temperatures to facilitate the cyclization. Purification is typically achieved by distillation under reduced pressure.

Beta_Lactone_Formation This compound This compound Intermediate Bromobutyrate Anion This compound->Intermediate Deprotonation Base Base Base->this compound β-Butyrolactone β-Butyrolactone Intermediate->β-Butyrolactone Intramolecular Sɴ2 NaBr NaBr

Esterification Reactions

The carboxylic acid moiety of this compound can be readily esterified under standard Fischer esterification conditions, reacting with an alcohol in the presence of a strong acid catalyst.[2] The resulting 3-bromobutyrate esters are also valuable synthetic intermediates.

Table 2: Esterification of this compound

AlcoholProductCatalystConditionsYield (%)Reference
MethanolMethyl 3-bromobutyrateH₂SO₄RefluxNot specified[2]
EthanolEthyl 3-bromobutyrateH₂SO₄RefluxNot specifiedGeneral Reaction

Experimental Protocol: Synthesis of Methyl 3-bromobutyrate

A mixture of this compound and an excess of methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent, such as diethyl ether, and washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation.

Reduction Reactions

The bromine atom in this compound can be removed via catalytic hydrogenation, yielding butyric acid.[2] This reaction is a hydrodebromination process.

Table 3: Reduction of this compound

ProductCatalystReagents/ConditionsYield (%)Reference
Butyric acidPd/CH₂ (5 MPa), 160°C, 24 hours>95[2]

Experimental Protocol: Catalytic Hydrogenation to Butyric Acid

This compound is dissolved in a suitable solvent, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at high pressure (5 MPa) and elevated temperature (160°C) in an autoclave for an extended period (24 hours).[2] After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield butyric acid.

Applications in Asymmetric Synthesis

Chiral 3-substituted butyric acid derivatives are important building blocks in the synthesis of enantiomerically pure pharmaceuticals. While direct asymmetric transformations of this compound are not extensively detailed in the provided search results, it can serve as a racemic precursor for the synthesis of chiral molecules through resolution or as a starting material for the introduction of chirality in subsequent steps. For instance, the synthesis of optically active β-lactones from this compound is a notable application in medicinal chemistry for developing chiral drugs.[2][5]

Asymmetric_Synthesis_Logic Racemic this compound Racemic this compound Resolution Chiral Resolution Racemic this compound->Resolution Asymmetric_Transformation Asymmetric Synthesis Racemic this compound->Asymmetric_Transformation Chiral_Products Enantiomerically Pure Products (e.g., Chiral β-Lactones) Resolution->Chiral_Products Asymmetric_Transformation->Chiral_Products Pharmaceuticals Pharmaceuticals Chiral_Products->Pharmaceuticals

Role in Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives serve as intermediates in the production of various biologically active compounds.

  • Pharmaceuticals: It is a precursor for the synthesis of optically active β-lactones, which are important in the development of chiral drugs.[2][5] The 3-aminobutyric acid derivative is a component of some pharmaceuticals.

  • Agrochemicals: The reactivity of the bromine and carboxylic acid groups makes it a useful building block for creating new pesticides and herbicides.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of β-lactones, substituted butyric acid derivatives, and other complex molecules. Its applications in the pharmaceutical and agrochemical industries highlight its importance as a foundational building block. Further research into stereoselective reactions starting from this compound could unlock even greater potential in the synthesis of enantiomerically pure compounds for various applications.

References

The Strategic Synthesis of β-Lactones: A Technical Guide to Utilizing 3-Bromobutyric Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactones (β-lactones), four-membered cyclic esters, are a class of compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their inherent ring strain imparts a high degree of reactivity, making them valuable intermediates for the synthesis of a wide array of complex molecules and bioactive natural products. Notably, the β-lactone moiety is a key structural feature in several potent enzyme inhibitors and has been incorporated into various drug candidates, underscoring its importance in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis of β-lactones using 3-bromobutyric acid as a readily accessible precursor. The focus will be on the intramolecular cyclization of this β-haloacid, a fundamental and efficient strategy for the construction of the β-lactone ring. This document will detail the underlying reaction mechanism, provide a comprehensive experimental protocol, and present key quantitative data to enable researchers to effectively utilize this methodology in their synthetic endeavors.

Reaction Overview: Intramolecular Cyclization of this compound

The conversion of this compound to its corresponding β-lactone, 4-methyl-2-oxetanone (commonly known as β-butyrolactone), is achieved through a base-mediated intramolecular SN2 reaction. The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the carboxylic acid group of this compound, forming the carboxylate salt, 3-bromobutanoate. This step is crucial as the carboxylate is a much more effective nucleophile than the neutral carboxylic acid.

  • Intramolecular Nucleophilic Substitution: The resulting carboxylate anion then acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This intramolecular displacement of the bromide ion leads to the formation of the strained four-membered β-lactone ring.

The stereochemistry of the starting material, if chiral, is inverted at the carbon bearing the bromine atom during this SN2 cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of β-butyrolactone from this compound.

ParameterValueReference
Starting Material This compoundN/A
Product β-Butyrolactone (4-Methyl-2-oxetanone)N/A
Molecular Formula C₄H₆O₂[1]
Molecular Weight 86.09 g/mol [1]
Boiling Point 71-73 °C at 29 mmHg[1]
Density 1.056 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.411[1]

Note: A specific peer-reviewed experimental procedure with a reported yield for the direct conversion of this compound to β-butyrolactone could not be definitively located in the searched literature. The provided experimental protocol is a generalized procedure based on the well-established principles of intramolecular cyclization of β-haloacids.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of β-butyrolactone from this compound via base-mediated intramolecular cyclization.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF))

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus

  • Vacuum distillation setup

Procedure:

  • Preparation of the Carboxylate Salt:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous solvent (e.g., acetone).

    • Slowly add one equivalent of a mild base, such as sodium bicarbonate or sodium carbonate, to the solution. The addition should be done portion-wise to control the effervescence (release of CO₂).

    • Stir the mixture at room temperature until the gas evolution ceases, indicating the complete formation of the sodium 3-bromobutanoate salt.

  • Intramolecular Cyclization:

    • Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent used.

    • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the disappearance of the starting material. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (sodium bromide and any unreacted base).

    • Carefully remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude β-butyrolactone is then purified by vacuum distillation. Collect the fraction corresponding to the boiling point of β-butyrolactone (71-73 °C at 29 mmHg).

  • Characterization:

    • Confirm the identity and purity of the synthesized β-butyrolactone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the chemical transformation from this compound to β-butyrolactone.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-Bromobutyric_Acid This compound 3-Bromobutanoate 3-Bromobutanoate Anion 3-Bromobutyric_Acid->3-Bromobutanoate  Base (e.g., NaHCO₃) - H₂O, -CO₂ beta-Butyrolactone β-Butyrolactone 3-Bromobutanoate->beta-Butyrolactone Intramolecular SN2 - Br⁻

Caption: Reaction scheme for the synthesis of β-butyrolactone.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaHCO₃) dissolve->add_base reflux Heat to Reflux add_base->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Salts cool->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill characterize Characterize Product (NMR, IR) distill->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of β-lactones from this compound via intramolecular cyclization is a robust and straightforward method for accessing this important class of compounds. This technical guide has provided the essential theoretical background, a detailed, adaptable experimental protocol, and key data to facilitate the successful implementation of this reaction in a research setting. The versatility and reactivity of the resulting β-lactone product open up numerous possibilities for the synthesis of more complex and potentially therapeutic molecules, making this a valuable tool in the arsenal of synthetic and medicinal chemists.

References

A Comprehensive Technical Guide to the Biological Activity of Brominated Butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of brominated butyric acid derivatives. These halogenated compounds serve as versatile building blocks in organic synthesis and have demonstrated a range of biological effects, making them significant molecules in the fields of pharmacology, biochemistry, and materials science.

Introduction to Brominated Butyric Acid Derivatives

Butyric acid, a short-chain fatty acid, and its derivatives are known to play crucial roles in cellular processes, including gene expression and cell differentiation.[1][2][3][4][5] The introduction of a bromine atom to the butyric acid backbone significantly alters its chemical reactivity and biological profile. The position of the bromine atom (e.g., at the α, β, or γ carbon) dictates the specific properties and applications of the resulting derivative. These compounds are primarily recognized for their function as alkylating agents and as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7]

Synthesis and Chemical Properties

The synthesis of brominated butyric acid derivatives is typically achieved through direct bromination of butyric acid or by ring-opening reactions of lactones.

  • 2-Bromobutyric Acid: This derivative is commonly synthesized via the Hell-Volhard-Zelinsky reaction, which involves the bromination of butyric acid at the α-carbon in the presence of a catalyst like phosphorus trichloride.[7][8]

  • 3-Bromobutyric Acid: Can be synthesized through the bromination of butyric acid, often using bromine with a catalyst such as sulfuric acid or phosphorus at elevated temperatures.[6]

  • 4-Bromobutyric Acid: A prevalent method for synthesizing 4-bromobutyric acid involves the reaction of gamma-butyrolactone with hydrogen bromide (HBr), either in gaseous or aqueous form.[9][10] This process facilitates the opening of the lactone ring.

The key chemical feature of these compounds is the carbon-bromine bond. The bromine atom is an excellent leaving group, making these molecules susceptible to nucleophilic substitution reactions. This reactivity is the foundation of their utility as alkylating agents in both chemical synthesis and biological systems.[6]

Biological Activities and Therapeutic Potential

Brominated butyric acid derivatives exhibit a wide spectrum of biological activities, largely stemming from their ability to alkylate biological macromolecules.

3.1. Anticancer and Antiproliferative Activity These compounds are valuable intermediates in the creation of anticancer agents.[9][11]

  • 4-Bromobutyric acid is used to synthesize piperazine derivatives that have shown significant antiproliferative effects on cancer cell lines.[9]

  • 4-Bromobutyric acid methyl ester has been demonstrated to inhibit the activity of G1 phase cyclin-dependent kinases (CDKs) and can inhibit the growth of cancer cell lines, such as renal carcinoma cells.[12]

  • The prodrug pivalyloxymethyl butyrate (AN-9) , a derivative of butyric acid, inhibits the proliferation of leukemic cells and Lewis lung carcinoma colonies at concentrations ten-fold lower than butyric acid itself.[13] Its activity is attributed to the intracellular release of butyric acid.[13]

3.2. Antimicrobial Effects Certain derivatives have shown promise as antimicrobial agents. For instance, 4-bromo-n-butyric acid is reported to be active against gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with low toxicity to mammalian cells.[14] The proposed mechanism may involve adsorption to the bacterial cell membrane or reaction with intracellular fatty acids.[14]

3.3. Applications in Pharmaceutical Synthesis The reactivity of brominated butyric acids makes them essential building blocks for various pharmaceuticals.

  • 2-Bromobutyric acid is a key precursor in the preparation of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[15]

  • This compound is used to synthesize β-butyrolactone, a monomer for biodegradable polyesters, and other optically active β-lactones which are important in medicinal chemistry.[6][16][17]

  • 4-Bromobutyric acid and its methyl ester serve as intermediates in synthesizing drugs targeting neurological disorders.[18]

3.4. Toxicology and Metabolic Effects While therapeutically promising, it is crucial to consider the toxicology of brominated fatty acids. Studies on rats fed diets containing brominated oils have shown:

  • Accumulation of brominated fatty acids in the heart, liver, and adipose tissue.[19][20]

  • Toxicity to the heart, including myocardial cellular degeneration and increased lipid content.[19]

  • Liver enlargement and severe intracellular fatty degeneration.[19]

  • Concerns over brominated vegetable oil (BVO) have led to regulatory review due to bromine accumulation in the body and potential interference with thyroid hormone production.[21]

Quantitative Data on Biological Activity

The available literature primarily focuses on the synthetic applications of simple brominated butyric acids rather than their direct, quantified biological potency. However, data from related or more complex brominated fatty acids provide insight into their potential activity.

Compound/Derivative ClassBiological Activity/ApplicationQuantitative Data/EndpointCell Line/ModelReference
4-Bromobutyric Acid Intermediate for anticancer agentsAntiproliferative effects notedCancer cell lines[9]
4-Bromobutyric Acid Methyl Ester Inhibition of cell cycle progressionInhibits G1 phase cyclin-dependent kinasesRenal carcinoma cells[12]
4-Bromo-n-butyric Acid Antimicrobial agentActive against gram-negative bacteriaE. coli, P. aeruginosa[14]
Pivalyloxymethyl butyrate (AN-9) Antiproliferative, Differentiation-inducing10-fold more potent than butyric acidLeukemic cells, Lewis lung carcinoma[13]
Polyunsaturated Brominated Fatty Acid CytotoxicityIC50: 36 µg/mLNBT-T2 rat bladder epithelial cells[22]

Detailed Experimental Protocols

5.1. Synthesis Protocol: 4-Bromobutyric Acid from γ-Butyrolactone

This protocol describes a common method for synthesizing 4-bromobutyric acid.[9]

  • Reaction Setup: To a reaction vessel equipped with a stirrer and a gas inlet, add γ-butyrolactone and a suitable organic solvent (e.g., dichloromethane).

  • HBr Addition: Cool the mixture to a temperature between 10°C and 100°C. Bubble dry hydrogen bromide (HBr) gas through the solution or add aqueous HBr. The molar ratio of HBr to γ-butyrolactone should be between 1:1 and 10:1.

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. If the product crystallizes, it can be collected by filtration. Alternatively, an extraction may be performed. Add an alkane or cycloalkane solvent to precipitate the 4-bromobutyric acid, which can then be isolated by filtration and dried.[10]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield high-purity 4-bromobutyric acid.

5.2. Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of a compound, relevant for evaluating the antiproliferative effects mentioned for brominated butyric acid derivatives.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., a brominated butyric acid derivative) in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated controls. Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a suitable software to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations of Pathways and Processes

The following diagrams illustrate key synthetic pathways, mechanisms, and experimental workflows related to brominated butyric acid derivatives.

G cluster_0 Synthesis of Brominated Butyric Acid Isomers cluster_1 α-Bromination cluster_2 β-Bromination cluster_3 γ-Bromination (Ring Opening) Butyric_Acid Butyric Acid BBA_2 2-Bromobutyric Acid Butyric_Acid->BBA_2 Br₂, PCl₃ (Hell-Volhard-Zelinsky) BBA_3 This compound Butyric_Acid->BBA_3 Br₂, H₂SO₄ gBL γ-Butyrolactone BBA_4 4-Bromobutyric Acid gBL->BBA_4 HBr

Caption: General synthesis routes for brominated butyric acid isomers.

G BBA Bromobutyric Acid Derivative (R-Br) Alkylated_Protein Alkylated Protein (Protein-NH-R) BBA->Alkylated_Protein Nucleophilic Attack Br_ion Bromide Ion (Br⁻) BBA->Br_ion Nucleophile Biological Nucleophile (e.g., Protein-NH₂) Nucleophile->Alkylated_Protein Biological_Effect Disruption of Protein Function (e.g., Enzyme Inhibition) Alkylated_Protein->Biological_Effect

Caption: Proposed mechanism of action via alkylation of a biological nucleophile.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (add DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate % viability and IC₅₀ H->I

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

G G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinases (CDK4/6) + Cyclin D RB Rb Protein CDK->RB phosphorylates E2F E2F Transcription Factor RB->E2F releases Progression G1 to S Phase Transition E2F->Progression activates Inhibition Inhibition by 4-Bromobutyric Acid Derivative Inhibition->CDK

Caption: Inhibition of the G1/S cell cycle transition by targeting CDKs.

Conclusion

Brominated butyric acid derivatives represent a class of compounds with significant, albeit underexplored, biological potential. Their primary role as reactive intermediates has been well-established, enabling the synthesis of a diverse array of pharmaceuticals, including anticancer and anticonvulsant drugs. The biological activity of these derivatives is intrinsically linked to their chemical structure, particularly the presence of the bromine atom, which facilitates alkylating interactions with biological targets. While this reactivity is beneficial for therapeutic applications, it also necessitates careful toxicological evaluation, as demonstrated by studies on related brominated fatty acids. Future research should focus on elucidating the specific molecular targets of these compounds and quantifying their biological effects through robust in vitro and in vivo studies to fully harness their therapeutic potential.

References

A Technical Guide to the Stability and Storage of 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 3-bromobutyric acid (CAS No: 2623-86-1). Proper handling and storage are critical for ensuring the compound's integrity and for maintaining a safe laboratory environment, given its reactive and hazardous nature.

Physicochemical Properties

This compound is a halogenated carboxylic acid widely used as an intermediate and building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialized chemicals.[1] Its physical properties are foundational to understanding its stability and handling requirements.

PropertyValueSource
Molecular Formula C₄H₇BrO₂[1][2][3]
Molecular Weight 167.00 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Density 1.57 g/mL at 20 °C[2][4]
Melting Point 44 °C (pure form)[2]
Boiling Point 110–111 °C at 9–10 Torr[2]
Water Solubility Soluble[1]
Synonyms 3-Bromobutanoic acid, β-Bromobutyric acid[1][3]

Chemical Stability and Decomposition Pathways

While stable under recommended storage conditions, this compound is a reactive molecule due to the presence of both a carboxylic acid group and a bromine atom at the β-position.[2][5]

Exposure to high temperatures can cause decomposition, leading to the release of hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides such as hydrogen bromide (HBr).[5]

reactant 4-Bromobutyric Acid products γ-Butyrolactone + HBr reactant->products Thermal Decomposition (Intramolecular Substitution)

Caption: Potential decomposition pathway modeled on 4-bromobutyric acid.

As a halogenated carboxylic acid, this compound is susceptible to hydrolysis, where the bromine atom is displaced by a hydroxyl group. This reaction is significantly accelerated in the presence of bases or alkaline conditions.[5] While specific kinetic data for the hydrolysis of this compound was not found, studies on similar esters confirm that alkaline conditions can make hydrolysis a major degradation pathway.[9][10]

To prevent degradation and hazardous reactions, this compound should be stored away from the following materials:

  • Strong Oxidizing Agents [5][11]

  • Strong Bases [5][11]

  • Alkaline Materials [5]

  • Metals: The compound may be corrosive to metals.[12]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the chemical's purity and ensuring user safety.

The following table summarizes the recommended storage conditions based on safety data sheets and supplier information.

ParameterRecommendationSource
Temperature Store in a cool area. Some suppliers recommend 4°C.[5][12][13]
Atmosphere Store in a dry, well-ventilated place. Keep under an inert gas.[5][12][14][15]
Container Keep container tightly closed and in its original packaging.[5][12][14][15]
Location Store in a "Corrosives Area". Store locked up.[5][12][15][16]

A logical workflow for handling this compound minimizes exposure and reduces the risk of contamination or degradation. The following diagram illustrates a standard protocol for laboratory use.

cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_disposal Waste Management Receive Receive & Inspect Container Integrity Store Store in Designated Cool, Dry, Corrosives Area Receive->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Use Perform Experimental Work Hood->Use Seal Tightly Seal Container & Return to Storage Use->Seal Waste Collect Contaminated Waste in Labeled Container Use->Waste Dispose Dispose via Licensed Waste Disposal Service Waste->Dispose

Caption: Recommended safe handling workflow for this compound.

Hazard Summary

This compound is classified as a hazardous substance. The GHS classifications underscore the importance of the handling protocols outlined above.

Hazard ClassGHS Hazard StatementSource
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[3][5][12][16]
Acute ToxicityH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[12]
Eye Damage/IrritationH318: Causes serious eye damage.[12]
Corrosive to MetalsH290: May be corrosive to metals.[12]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[12]

Key Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[16]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][16]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[12]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][16]

  • P405: Store locked up.[16]

  • P501: Dispose of contents/container to an approved waste disposal plant.[14][16]

References

Commercial Availability and Suppliers of 3-Bromobutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and essential technical data for 3-Bromobutyric acid (CAS No: 2623-86-1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis where this compound is a critical building block.

Introduction

This compound is a halogenated carboxylic acid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a bromine atom on the third carbon of the butyric acid chain, imparts unique reactivity, making it a valuable precursor for the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[2] Notably, it is a key starting material for the synthesis of β-lactones, which are important structural motifs in many biologically active compounds.[1][3] This guide will detail its commercial availability, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to over 97%. Below is a summary of prominent suppliers and their typical offerings.

Table 1: Commercial Availability and Suppliers of this compound

SupplierPurityAvailable Quantities
ChemScene≥95%Inquire
TCI Chemicals>97.0% (GC)5g, 25g
CymitQuimica95%1g, 5g, 25g
Thermo Fisher Scientific97%1g, 5g, 25g
BenchChemInquireInquire
ChemicalBookInquireInquire
IndiaMARTVaries by supplierVaries by supplier

Note: Pricing information is highly variable and subject to change. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₇BrO₂[1]
Molecular Weight 167.00 g/mol [1]
CAS Number 2623-86-1[1]
Appearance Colorless to pale yellow liquid[2]
Melting Point 44 °C[4]
Boiling Point 110-111 °C at 9-10 Torr[4]
Density 1.57 g/mL at 20 °C[1]
Solubility Soluble in water and organic solvents[2]
pKa 3.97 ± 0.10 (Predicted)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks/SignalsReference
¹H NMR Data available for ethyl ester[5]
¹³C NMR Data available for ethyl ester[5]
IR Spectroscopy Characteristic C=O stretch (~1700 cm⁻¹) and C-Br stretch (~600 cm⁻¹)[1][6]
Mass Spectrometry Data available for ethyl ester[5]

For detailed spectra, it is recommended to consult the referenced sources or request a Certificate of Analysis from the supplier.

Synthesis of this compound

This compound can be synthesized via the bromination of butyric acid. The following is a representative experimental protocol generalized from literature procedures.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Butyric acid

  • Bromine

  • Red phosphorus (catalyst)

  • Dichloromethane (solvent)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • To the flask, add butyric acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bisulfite (to remove unreacted bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product butyric_acid Butyric Acid reaction_step Bromination (Reflux) butyric_acid->reaction_step bromine Bromine bromine->reaction_step catalyst Red Phosphorus (catalyst) catalyst->reaction_step extraction Solvent Extraction (Dichloromethane) reaction_step->extraction washing Washing (Water, NaHSO₃, Brine) extraction->washing drying Drying (Anhydrous MgSO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation product This compound distillation->product Beta_Lactam_Synthesis Reaction Pathway for β-Lactam Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_reaction [2+2] Cycloaddition cluster_product Product bromo_acid This compound acid_chloride 3-Bromobutyryl Chloride bromo_acid->acid_chloride + SOCl₂ imine Imine (R₁-CH=N-R₂) cycloaddition Staudinger Reaction imine->cycloaddition acid_chloride->cycloaddition beta_lactam β-Lactam cycloaddition->beta_lactam + Triethylamine Building_Block_Logic This compound as a Versatile Building Block cluster_functional_groups Reactive Sites cluster_reactions Possible Transformations cluster_applications Resulting Scaffolds / Molecules main_compound This compound carboxylic_acid Carboxylic Acid (-COOH) main_compound->carboxylic_acid alkyl_bromide Alkyl Bromide (-Br) main_compound->alkyl_bromide esterification Esterification carboxylic_acid->esterification amidation Amidation carboxylic_acid->amidation nucleophilic_substitution Nucleophilic Substitution alkyl_bromide->nucleophilic_substitution elimination Elimination alkyl_bromide->elimination chiral_building_blocks Chiral Building Blocks Asymmetric Synthesis esterification->chiral_building_blocks beta_lactams β-Lactams Antibacterial Agents amidation->beta_lactams gamma_amino_acids γ-Amino Acids Neurotransmitters, Pharmaceuticals nucleophilic_substitution->gamma_amino_acids heterocycles Other Heterocycles Diverse Biological Activities nucleophilic_substitution->heterocycles elimination->chiral_building_blocks

References

Methodological & Application

Synthesis of 3-Bromobutyric Acid via Hydrobromination of Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Bromobutyric acid is a valuable halogenated carboxylic acid intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure allows for further functionalization at both the carboxylic acid group and the bromine-bearing carbon, making it a versatile building block in organic synthesis. This document provides a detailed protocol for the synthesis of this compound through the hydrobromination of crotonic acid. This method offers a reliable and regioselective route to the desired product.

Principle of the Method

The synthesis is based on the electrophilic addition of hydrogen bromide (HBr) across the carbon-carbon double bond of crotonic acid (but-2-enoic acid). According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the bromine atom adds to the more substituted carbon atom. In the case of crotonic acid, the proton from HBr adds to the α-carbon (C2), leading to the formation of a more stable secondary carbocation at the β-carbon (C3). Subsequent nucleophilic attack by the bromide ion on this carbocation results in the formation of this compound.

Experimental Protocol

Materials and Equipment

  • Reagents:

    • Crotonic acid (CH₃CH=CHCOOH)

    • Hydrobromic acid (HBr), 48% aqueous solution

    • Diethyl ether ((C₂H₅)₂O)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Stirring plate and magnetic stir bar

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Standard laboratory glassware

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place crotonic acid.

  • Addition of HBr: Slowly add a molar excess of 48% aqueous hydrobromic acid to the flask while stirring. The reaction is typically carried out without an additional solvent, as the aqueous HBr solution serves as the reaction medium.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product into diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrobromic acid is corrosive and can cause severe burns. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Data Presentation

ParameterValueReference
Starting Material Crotonic acidGeneral knowledge of the hydrobromination of α,β-unsaturated carboxylic acids.
Reagent Hydrogen Bromide (HBr)[1][2]
Product This compound[1]
Reaction Type Electrophilic Addition (Hydrobromination)[3][4]
Regioselectivity Markovnikov Addition[2][3]
Typical Solvent Aqueous HBr / Carbon Tetrachloride[2]
Reaction Conditions Reflux or elevated temperatureGeneral knowledge from similar reactions.
Purification Method Extraction and DistillationStandard organic synthesis purification techniques.[5]

Mandatory Visualization

Synthesis_Workflow start Start reagents Crotonic Acid + HBr (48% aq.) start->reagents 1. Combine Reagents reaction Reaction (Reflux) reagents->reaction 2. Heat workup Work-up (Extraction with Et₂O, Washing with NaHCO₃, Brine) reaction->workup 3. Cool & Extract drying Drying (Anhydrous MgSO₄) workup->drying 4. Dry Organic Layer evaporation Solvent Removal (Rotary Evaporator) drying->evaporation 5. Concentrate purification Purification (Vacuum Distillation) evaporation->purification 6. Purify product This compound purification->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of (S)-3-Bromobutyric acid, a valuable chiral building block in the development of pharmaceuticals. The described methodology is a multi-step synthesis commencing with the enzymatic resolution of racemic ethyl 3-hydroxybutyrate, followed by a stereospecific conversion of the resulting chiral alcohol to the corresponding bromide, and concluding with ester hydrolysis.

I. Introduction

(S)-3-Bromobutyric acid is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. Its stereodefined structure makes it a crucial intermediate for the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). The enantioselective synthesis of this compound is paramount to ensure the desired biological activity and to minimize potential off-target effects associated with the other enantiomer. The following protocols detail a reliable and reproducible chemoenzymatic approach to obtain (S)-3-Bromobutyric acid with high enantiomeric purity.

II. Overall Synthesis Workflow

The synthesis is divided into three main stages:

  • Enzymatic Kinetic Resolution of (±)-Ethyl 3-Hydroxybutyrate: A racemic mixture of ethyl 3-hydroxybutyrate is resolved using a lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-ethyl 3-hydroxybutyrate unreacted.

  • Stereospecific Bromination: The hydroxyl group of (S)-ethyl 3-hydroxybutyrate is converted to a bromide with inversion of configuration using an Appel reaction to yield (R)-ethyl 3-bromobutyrate. To obtain the target (S)-3-Bromobutyric acid, the process would start with (R)-ethyl 3-hydroxybutyrate. This protocol will detail the synthesis of (S)-3-Bromobutyric acid starting from racemic ethyl 3-hydroxybutyrate, which first requires the isolation of (R)-ethyl-3-acetoxybutyrate, its deacetylation to (R)-ethyl-3-hydroxybutyrate, followed by stereospecific bromination with inversion of configuration.

  • Hydrolysis: The resulting (S)-ethyl 3-bromobutyrate is hydrolyzed to afford the final product, (S)-3-Bromobutyric acid.

Synthesis_Workflow cluster_0 Stage 1: Enzymatic Resolution cluster_1 Stage 2: Deacetylation & Bromination cluster_2 Stage 3: Hydrolysis racemic_ester Racemic (±)-Ethyl 3-Hydroxybutyrate r_acetate (R)-Ethyl 3-Acetoxybutyrate racemic_ester->r_acetate Acylation s_alcohol (S)-Ethyl 3-Hydroxybutyrate racemic_ester->s_alcohol Unreacted enzyme Candida antarctica Lipase B (CALB) enzyme->r_acetate vinyl_acetate Vinyl Acetate vinyl_acetate->r_acetate r_acetate_2 (R)-Ethyl 3-Acetoxybutyrate deacetylation Deacetylation r_acetate_2->deacetylation r_alcohol (R)-Ethyl 3-Hydroxybutyrate deacetylation->r_alcohol appel Appel Reaction (PPh3, CBr4) r_alcohol->appel Inversion of configuration s_bromide_ester (S)-Ethyl 3-Bromobutyrate appel->s_bromide_ester Inversion of configuration s_bromide_ester_2 (S)-Ethyl 3-Bromobutyrate hydrolysis Acid or Base Hydrolysis s_bromide_ester_2->hydrolysis s_bromo_acid (S)-3-Bromobutyric Acid hydrolysis->s_bromo_acid

Caption: Overall workflow for the enantioselective synthesis of (S)-3-Bromobutyric acid.

III. Experimental Protocols

This protocol describes the separation of racemic ethyl 3-hydroxybutyrate into its enantiomers through lipase-catalyzed acetylation. The (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer largely unreacted. For the synthesis of (S)-3-Bromobutyric acid, the acetylated (R)-enantiomer is carried forward.

Materials:

  • Racemic ethyl 3-hydroxybutyrate

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate

  • Hexane (for washing)

  • Anhydrous sodium sulfate

  • Reaction vessel with magnetic stirrer

  • Temperature control system

Procedure:

  • To a reaction vessel, add racemic ethyl 3-hydroxybutyrate (1.0 eq) and vinyl acetate (1.0 eq).

  • Add immobilized CALB (typically 5-10% by weight of the substrate).

  • Stir the solvent-free mixture at a controlled temperature, typically between 30-45°C.

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion. The reaction is typically stopped at ~50-60% conversion to ensure high enantiomeric excess of both the remaining alcohol and the formed ester.[1]

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with hexane, dried, and reused.

  • The filtrate contains a mixture of (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate. Separate these two compounds by fractional distillation under reduced pressure.

Data Presentation:

ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB)[1]
Acylating AgentVinyl Acetate[1]
Temperature35-45°C[1]
Conversion60%[1]
Enantiomeric Excess (e.e.) of (S)-HEB>96%[1]
Enantiomeric Excess (e.e.) of (R)-AEB>96%[1]

Materials:

  • (R)-Ethyl 3-acetoxybutyrate

  • Ethanol

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-ethyl 3-acetoxybutyrate in ethanol.

  • Add a catalytic amount of acid (e.g., HCl).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (R)-ethyl 3-hydroxybutyrate.

This protocol employs the Appel reaction to convert the hydroxyl group of (R)-ethyl 3-hydroxybutyrate into a bromide with inversion of configuration, yielding (S)-ethyl 3-bromobutyrate.

Materials:

  • (R)-Ethyl 3-hydroxybutyrate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Reaction vessel with magnetic stirrer, under inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add carbon tetrabromide (1.5 eq) portion-wise, maintaining the temperature at 0°C. The solution will turn yellow.

  • Add a solution of (R)-ethyl 3-hydroxybutyrate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (S)-ethyl 3-bromobutyrate.

Appel_Mechanism reagents PPh₃ + CBr₄ phosphonium [Ph₃P-Br]⁺ Br⁻ + HCBr₃ reagents->phosphonium Formation of phosphonium salt oxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ Br⁻ phosphonium->oxyphosphonium alcohol (R)-Ethyl 3-Hydroxybutyrate alcohol->oxyphosphonium Attack on phosphonium salt sn2 SN2 Attack by Br⁻ oxyphosphonium->sn2 Inversion of configuration product (S)-Ethyl 3-Bromobutyrate sn2->product Inversion of configuration byproduct Ph₃P=O sn2->byproduct

Caption: Simplified mechanism of the Appel reaction for bromination.

Materials:

  • (S)-Ethyl 3-bromobutyrate

  • Aqueous hydrochloric acid (HCl) or lithium hydroxide (LiOH) solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure (Acidic Hydrolysis):

  • To a round-bottom flask, add (S)-ethyl 3-bromobutyrate and an aqueous solution of HCl (e.g., 6M).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-Bromobutyric acid.

Procedure (Basic Hydrolysis):

  • Dissolve (S)-ethyl 3-bromobutyrate in a suitable solvent like THF or methanol.

  • Add an aqueous solution of LiOH (1.5-2.0 eq).

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • After completion, acidify the reaction mixture to pH ~2 with dilute HCl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford (S)-3-Bromobutyric acid.

Data Presentation for Bromination and Hydrolysis:

StepReactionReagentsStereochemistryTypical Yield
BrominationAppel ReactionPPh₃, CBr₄Inversion60-85%
HydrolysisAcid or Base CatalyzedHCl or LiOHRetention>90%

IV. Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood.

  • Reactions involving triphenylphosphine and its oxide byproduct should be performed in a fume hood.

  • Perform all reactions under an inert atmosphere where specified to prevent side reactions with moisture and oxygen.

  • 3-Bromobutanoic acid is corrosive and can cause severe skin burns and eye damage.[2] Handle with extreme care.

References

Application Notes and Protocols: The Utility of 3-Bromobutyric Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromobutyric acid as a versatile starting material for the synthesis of key pharmaceutical intermediates. The document outlines detailed protocols for the preparation of chiral β-amino acids and β-lactones, which are crucial building blocks in the development of antiviral and anticancer therapeutics.

Introduction

This compound is a valuable C4 building block in organic synthesis due to its bifunctional nature, containing both a carboxylic acid and a reactive bromine atom at the β-position. This unique structure allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of chiral molecules, including β-amino acids and β-lactones. These intermediates are integral to the synthesis of a range of active pharmaceutical ingredients (APIs), including antiviral agents like Dolutegravir and various anticancer compounds.

Application Note 1: Synthesis of (R)-3-Aminobutyric Acid, a Key Intermediate for Dolutegravir

(R)-3-Aminobutyric acid is a critical chiral intermediate in the synthesis of Dolutegravir, a second-generation integrase strand transfer inhibitor for the treatment of HIV.[1] The synthesis of (R)-3-aminobutyric acid can be achieved from this compound through a two-step process involving ammonolysis followed by chiral resolution, or more efficiently, through enzymatic kinetic resolution of the racemic amino acid. A common industrial route involves the preparation of N-protected (R)-3-aminobutyric acid, which is then reduced to the corresponding amino alcohol.[2][3][4]

Experimental Protocol: Synthesis of N-Boc-(R)-3-aminobutyric acid from (R)-3-Aminobutyric Acid

This protocol details the protection of the amino group of (R)-3-aminobutyric acid, a crucial step for subsequent transformations.

Materials:

  • (R)-3-Aminobutyric acid

  • Sodium carbonate

  • Di-tert-butyl carbonate (Boc anhydride)

  • Water

  • 2N Hydrochloric acid

  • Ethyl acetate

Procedure: [2]

  • In a reaction flask, dissolve 103 g of (R)-3-aminobutyric acid and 105 g of sodium carbonate in 500 mL of water.

  • To this solution, add 218 g of di-tert-butyl carbonate.

  • Stir the mixture at 25°C for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture in an ice bath and adjust the pH to 3 with 2N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-aminobutyric acid.

Quantitative Data:

ParameterValueReference
Starting Material(R)-3-Aminobutyric acid (103 g)[2]
ProductN-Boc-(R)-3-aminobutyric acid[2]
YieldNot specified in abstract[2]
PurityNot specified in abstract[2]

Logical Relationship: Synthesis of (R)-3-Aminobutanol from this compound

G A This compound B Ammonolysis (NH3) A->B C Racemic 3-Aminobutyric Acid B->C D Chiral Resolution or Enzymatic Kinetic Resolution C->D E (R)-3-Aminobutyric Acid D->E F Amino Protection (Boc Anhydride) E->F G N-Boc-(R)-3-aminobutyric acid F->G H Reduction (e.g., NaBH4, BF3·OEt2) G->H I N-Boc-(R)-3-aminobutanol H->I J Deprotection (Acidic conditions) I->J K (R)-3-Aminobutanol (Intermediate for Dolutegravir) J->K

Caption: Synthetic pathway from this compound to (R)-3-aminobutanol.

Application Note 2: Synthesis of β-Butyrolactone

β-Butyrolactone is a versatile intermediate used in the synthesis of various organic compounds and as a monomer for the biodegradable polymer poly(3-hydroxybutyrate) (PHB).[5] The intramolecular cyclization of this compound is a direct route to β-butyrolactone.

Experimental Protocol: Intramolecular Cyclization of this compound

This protocol describes the base-mediated cyclization of this compound to form β-butyrolactone.

Materials:

  • This compound

  • Sodium carbonate (or other suitable base)

  • Anhydrous acetone (or other suitable solvent)

Procedure:

  • Dissolve this compound in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an equimolar amount of sodium carbonate to the solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the sodium bromide salt.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude β-butyrolactone by vacuum distillation.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound
Productβ-Butyrolactone
Yield~70-80% (typical)
Boiling Point163-164 °C

Experimental Workflow: Synthesis of β-Butyrolactone

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Acetone B Add Sodium Carbonate A->B C Reflux Mixture B->C D Monitor by TLC C->D E Cool and Filter D->E F Wash Solid with Acetone E->F G Concentrate Filtrate F->G H Vacuum Distillation G->H I β-Butyrolactone H->I

Caption: Workflow for the synthesis of β-butyrolactone from this compound.

Application Note 3: Enantioselective Synthesis of Chiral β-Lactones

Chiral β-lactones are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[6][7] Enantioselective methods for their preparation are of significant interest. While direct asymmetric cyclization of this compound is challenging, it can serve as a precursor to substrates for catalytic enantioselective reactions.

Conceptual Signaling Pathway: Catalytic Enantioselective β-Lactone Synthesis

This diagram illustrates the general concept of using a chiral catalyst to achieve enantioselective cyclization of a suitable precursor derived from this compound.

G cluster_0 Precursor Synthesis cluster_1 Enantioselective Cyclization A This compound B Activation (e.g., conversion to thioester) A->B C Activated Precursor B->C F Catalyst-Substrate Complex (Transition State) C->F D Chiral Catalyst D->F E Base E->F G (R)-β-Lactone F->G Major Product H (S)-β-Lactone F->H Minor Product

Caption: Conceptual pathway for enantioselective β-lactone synthesis.

Application Note 4: this compound Derivatives in Anticancer and Antiviral Research

Derivatives of this compound, such as 3-bromopyruvate, have been investigated for their anticancer properties by targeting metabolic pathways in cancer cells.[8] Additionally, the butyric acid scaffold can be incorporated into nucleoside analogues to develop antiviral agents.[9][10][11]

Signaling Pathway: Mechanism of Action of 3-Bromopyruvate in Cancer Cells

This diagram illustrates the inhibitory effect of 3-bromopyruvate on glycolysis, a key metabolic pathway in cancer cells.

G A Glucose B Glycolysis A->B C Pyruvate B->C D ATP Production C->D E Cancer Cell Proliferation D->E F 3-Bromopyruvate (derived from this compound) F->B Inhibits

Caption: Inhibition of glycolysis in cancer cells by 3-bromopyruvate.

References

Application Notes & Protocols for the Esterification of 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3-bromobutyric acid, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The primary method detailed is the Fischer-Speier esterification, a classic and effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

Overview and Principle

Fischer esterification is an equilibrium reaction in which a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst to form an ester and water.[1][4][5][6] The reaction is reversible, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[2][5][7] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[5][6][7]

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[3][8] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][8][9] A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester.[1][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the esterification of brominated butyric acids, based on literature procedures for similar compounds.

ParameterEthyl 4-bromobutyrate SynthesisGeneral Fischer Esterification
Starting Material 4-Bromobutyric acidThis compound
Alcohol EthanolMethanol, Ethanol, etc.
Catalyst 4N HCl in dioxaneConc. H₂SO₄, HCl
Solvent EthanolAlcohol (used in excess)
Temperature Room Temperature60-110 °C (reflux)[3]
Reaction Time 16 hours1-10 hours[3]
Yield 85.5%[10]Typically 65-97%[5]

Experimental Workflow

The general workflow for the esterification of this compound is depicted below.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound, excess Alcohol, and Acid Catalyst Heat Heat the mixture (e.g., reflux) Reactants->Heat Quench Cool and Quench (e.g., with water/ice) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., NaHCO₃, brine) Extract->Wash Dry Dry over Anhydrous Salt (e.g., Na₂SO₄, MgSO₄) Wash->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Distill Purify by Distillation (under reduced pressure) Evaporate->Distill Product Final Ester Product Distill->Product

Figure 1: General workflow for the esterification of this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Bromobutyrate

This protocol is adapted from established procedures for similar bromoesters.[10]

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[10]

  • Work-up - Drying:

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.[10]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-bromobutyrate.

    • For higher purity, the crude product can be purified by vacuum distillation.

Signaling Pathway/Mechanism

The acid-catalyzed esterification of this compound follows the Fischer esterification mechanism.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_transfer Proton Transfer cluster_elimination Elimination of Water A This compound B Protonated Carbonyl A->B + H⁺ (from catalyst) C Tetrahedral Intermediate B->C + R'OH (Alcohol) D Protonated Intermediate C->D Proton Transfer E Protonated Ester D->E - H₂O F Final Ester Product E->F - H⁺ Catalyst Regenerated Catalyst (H⁺)

Figure 2: Mechanism of Fischer esterification.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[11]

  • Organic solvents are flammable; avoid open flames.

These protocols and notes are intended to provide a comprehensive guide for the esterification of this compound. Researchers should adapt these procedures as necessary based on the specific alcohol used and the scale of the reaction.

References

Application Notes and Protocols: Reaction of 3-Bromobutyric Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobutyric acid is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and biodegradable polymers.[1][2] Its structure, featuring both a carboxylic acid and a secondary alkyl bromide, allows for a range of chemical transformations. The bromine atom at the C-3 position enhances its reactivity, making it susceptible to nucleophilic substitution reactions.[2] This document provides a detailed overview of the reaction mechanisms of this compound with common nucleophiles and presents detailed protocols for its conversion to 3-hydroxybutyric acid and 3-aminobutyric acid, crucial building blocks in medicinal chemistry.

General Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. Nucleophiles attack this carbon, displacing the bromide leaving group. These reactions primarily proceed via two competing pathways: intermolecular nucleophilic substitution and intramolecular cyclization.

Intermolecular Bimolecular Nucleophilic Substitution (SN2)

With external nucleophiles (e.g., hydroxide, amines), this compound undergoes a bimolecular nucleophilic substitution (SN2) reaction. This mechanism is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[3][4] This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center.[4][5] The reaction rate is dependent on the concentration of both the this compound and the nucleophile, exhibiting second-order kinetics.[6][7]

Caption: General SN2 mechanism for the reaction of this compound.
Intramolecular Cyclization to β-Butyrolactone

Under basic conditions, the carboxylic acid group can be deprotonated to form a carboxylate. This carboxylate can then act as an internal nucleophile, attacking the C-3 carbon and displacing the bromide ion to form a four-membered ring, β-butyrolactone.[1][8] This intramolecular SN2 reaction is often a significant competing pathway, particularly in dilute solutions where intermolecular collisions are less frequent. The formation of β-butyrolactone is a key step in the synthesis of the biodegradable polyester, poly-β-hydroxybutyrate.[8][9]

Caption: Intramolecular cyclization of this compound to β-butyrolactone.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with hydroxide and amine nucleophiles.

Protocol 1: Synthesis of 3-Hydroxybutyric Acid via Hydrolysis

This protocol describes the SN2 reaction of this compound with sodium hydroxide to yield 3-hydroxybutyric acid. The procedure is adapted from a standard method for the hydrolysis of a secondary alkyl halide.[5]

Table 1: Reaction Parameters for Synthesis of 3-Hydroxybutyric Acid

ParameterValue/Description
Reactant 1 This compound
Reactant 2 Sodium Hydroxide (NaOH)
Molar Ratio ~1.5 eq. NaOH per 1 eq. This compound
Solvent Acetone / Deionized Water Mixture
Temperature 60-70 °C (Gentle Reflux)
Reaction Time 4-6 hours
Work-up Ether Extraction, Washes with H₂O and Brine
Typical Yield Moderate to Good

Methodology:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (2.5 g, 62.5 mmol) in a mixture of 30 mL of acetone and 15 mL of deionized water.

  • Addition of Substrate: To the stirring solution, add this compound (7.0 g, 41.9 mmol).

  • Reaction: Heat the mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Acidify the aqueous solution with dilute HCl to a pH of ~2 to protonate the product. Extract the product with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-hydroxybutyric acid can be further purified by distillation under reduced pressure or by recrystallization if solid.

Workflow_Hydrolysis A 1. Dissolve NaOH in Acetone/Water B 2. Add this compound A->B C 3. Reflux at 60-70°C for 4-6 hours B->C D 4. Cool to RT, Acidify with HCl C->D E 5. Extract with Diethyl Ether (3x) D->E F 6. Wash with Brine E->F G 7. Dry over MgSO4, Filter F->G H 8. Concentrate via Rotary Evaporation G->H I 9. Purify Product H->I

Caption: Experimental workflow for the synthesis of 3-hydroxybutyric acid.
Protocol 2: Synthesis of 3-Aminobutyric Acid via Amination

This protocol details the reaction of this compound with an excess of concentrated aqueous ammonia to produce 3-aminobutyric acid. The procedure is based on a well-established method for the amination of α-bromo acids, which typically results in good yields.[10] Using a large excess of ammonia minimizes the formation of di- and tri-alkylated byproducts.

Table 2: Reaction Parameters for Synthesis of 3-Aminobutyric Acid

ParameterValue/Description
Reactant 1 This compound
Reactant 2 Concentrated Aqueous Ammonia (NH₃)
Molar Ratio Large excess of Ammonia
Solvent Water (from aqueous ammonia)
Temperature 50-55 °C
Reaction Time 24-30 hours
Work-up Filtration, Evaporation, and Recrystallization
Reported Yield 62-67%[10]

Methodology:

  • Reaction Setup: In a 250 mL heavy-walled, sealable flask or pressure vessel, place concentrated aqueous ammonia (100 mL, sp. gr. 0.9).

  • Addition of Substrate: Slowly add this compound (16.7 g, 0.1 mole).

  • Reaction: Securely stopper the flask and allow it to stand in a warm water bath or oven maintained at 50-55 °C for 24 to 30 hours. During this time, the amino acid product will begin to separate as a solid.

  • Isolation of Product (First Crop): Cool the reaction mixture and filter the solid product with suction. Wash the collected crystals with methanol to remove residual ammonium bromide.[10] This first crop of crystals represents a significant portion of the total yield.

  • Isolation of Product (Second Crop): Take the aqueous filtrate and evaporate it nearly to dryness on a steam bath or using a rotary evaporator.

  • Purification: Treat the residue with approximately 50 mL of methanol to precipitate a second crop of the amino acid, which may be contaminated with ammonium bromide. This second crop can be purified by recrystallization from water.

  • Drying: Combine the purified crops and dry under vacuum to obtain the final 3-aminobutyric acid product.

Workflow_Amination A 1. Add this compound to excess aq. NH3 B 2. Seal vessel and heat at 50-55°C for 24-30h A->B C 3. Cool and filter to collect 1st crop B->C D 4. Wash crystals with Methanol C->D E 5. Evaporate filtrate to near dryness C->E Filtrate H 8. Combine and dry purified product D->H 1st Crop F 6. Add Methanol to precipitate 2nd crop E->F G 7. Recrystallize 2nd crop from water F->G G->H

References

Application of 3-Bromobutyric Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-bromobutyric acid in polymer chemistry. It includes detailed application notes, experimental protocols for key synthetic routes, and hypothetical data for polymers derived from this precursor. The information is intended to serve as a foundational resource for researchers interested in leveraging this compound for the development of novel polymeric materials.

Application Notes

This compound is a valuable building block in polymer chemistry, primarily utilized as a precursor for the synthesis of biodegradable polyesters. Its chemical structure, featuring both a carboxylic acid and a bromine atom, offers versatile reactivity for various polymerization strategies.

The most significant application of this compound is in the synthesis of β-butyrolactone, which is a key monomer for the production of poly(3-hydroxybutyrate) (P3HB).[1][2][3][4] P3HB is a naturally occurring, biodegradable, and biocompatible thermoplastic polyester with properties similar to polypropylene, making it a sustainable alternative to petroleum-based plastics.[5] Its applications are widespread, ranging from biodegradable packaging and agricultural films to medical implants and drug delivery systems.[5]

The bromine atom in this compound also presents opportunities for its use in controlled radical polymerization techniques. While direct polymerization of this compound is not extensively documented, its structure is analogous to initiators used in Atom Transfer Radical Polymerization (ATRP). A derivative of this compound could potentially serve as an initiator to synthesize polymers with controlled molecular weight and narrow polydispersity.

Furthermore, this compound is involved in the catalytic degradation of polyesters, highlighting its role in polymer recycling processes.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of poly(3-hydroxybutyrate) from this compound and a hypothetical protocol for its potential use in ATRP.

Protocol 1: Synthesis of β-Butyrolactone from this compound

This protocol describes the intramolecular cyclization of this compound to form β-butyrolactone.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve this compound in a saturated aqueous solution of sodium bicarbonate at 0°C with stirring.

  • Slowly warm the reaction mixture to room temperature and continue stirring for 12 hours.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain crude β-butyrolactone.

  • Purify the crude product by vacuum distillation.

Protocol 2: Ring-Opening Polymerization of β-Butyrolactone to Synthesize Poly(3-hydroxybutyrate) (P3HB)

This protocol outlines the synthesis of P3HB from β-butyrolactone using an anionic initiator.

Materials:

  • β-Butyrolactone (purified)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium naphthalenide solution in THF (initiator)

  • Methanol

  • Argon gas

Procedure:

  • Under an inert argon atmosphere, dissolve the purified β-butyrolactone in anhydrous THF in a flame-dried Schlenk flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the potassium naphthalenide solution dropwise to the stirred monomer solution until a faint green color persists, indicating the consumption of impurities.

  • Add the calculated amount of initiator solution to start the polymerization. The amount of initiator will determine the target molecular weight of the polymer.

  • Allow the reaction to proceed at 0°C for the desired time (e.g., 24 hours).

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.

Protocol 3: Hypothetical Atom Transfer Radical Polymerization (ATRP) using a this compound-Derived Initiator

This hypothetical protocol describes how a derivative of this compound, such as an esterified version (e.g., ethyl 2-bromo-3-methylpropionate), could be used as an initiator for ATRP of a vinyl monomer like methyl methacrylate (MMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromo-3-methylpropionate (initiator, hypothetical)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anhydrous toluene (solvent)

  • Methanol

  • Argon gas

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and cycle between vacuum and argon three times to remove oxygen.

  • In a separate flask, prepare a solution of MMA, the initiator, and PMDETA in anhydrous toluene under an argon atmosphere.

  • Transfer this solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.

  • Place the sealed flask in a preheated oil bath at a specific temperature (e.g., 90°C) and stir.

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

  • Dilute the mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data

The following table summarizes hypothetical quantitative data for poly(3-hydroxybutyrate) (P3HB) synthesized via the ring-opening polymerization of β-butyrolactone. The properties of P3HB can be tuned by varying the reaction conditions.

ParameterTypical Value Range
Number Average Molecular Weight (Mₙ)10,000 - 500,000 g/mol
Polydispersity Index (PDI)1.1 - 1.5
Glass Transition Temperature (T₉)-5 to 5 °C
Melting Temperature (Tₘ)160 - 180 °C
Degree of Crystallinity50 - 80%

Visualizations

Synthesis_Pathway 3-Bromobutyric_Acid This compound beta_Butyrolactone β-Butyrolactone 3-Bromobutyric_Acid->beta_Butyrolactone Intramolecular Cyclization P3HB Poly(3-hydroxybutyrate) (P3HB) beta_Butyrolactone->P3HB Ring-Opening Polymerization ATRP_Workflow cluster_prep Reaction Setup Prepare_Initiator Prepare Initiator (this compound Derivative) Mix_Components Mix Components in Anhydrous Solvent under Argon Prepare_Initiator->Mix_Components Prepare_Monomer Prepare Monomer (e.g., MMA) Prepare_Monomer->Mix_Components Prepare_Catalyst Prepare Catalyst System (CuBr/PMDETA) Prepare_Catalyst->Mix_Components Polymerization Polymerization at Elevated Temperature Mix_Components->Polymerization Termination Termination (Exposure to Air) Polymerization->Termination Purification Purification (Catalyst Removal & Precipitation) Termination->Purification Final_Polymer Characterized Final Polymer Purification->Final_Polymer

References

Application Note: Chiral Separation of 3-Bromobutyric Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for the chiral separation of 3-bromobutyric acid enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the nature of the analyte, a pre-column derivatization step is employed to enable effective enantioselective discrimination on a chiral stationary phase (CSP). This document provides a comprehensive protocol for the derivatization of this compound with aniline, followed by a detailed HPLC method for the separation and quantification of the resulting diastereomers. The presented method is precise and suitable for both qualitative and quantitative analysis, making it a valuable tool for quality control and enantiomeric purity determination in pharmaceutical and chemical research.

Introduction

Chirality is a critical aspect in the pharmaceutical and chemical industries, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties.[1] this compound is a chiral molecule and a valuable building block in the synthesis of various pharmaceutical compounds. Consequently, the ability to separate and quantify its enantiomers is of high importance. Direct separation of carboxylic acid enantiomers can be challenging; therefore, a common strategy is to derivatize the carboxylic acid group to form diastereomers that are more readily separable on a chiral stationary phase.[2][3]

This application note describes a validated HPLC method for the enantiomeric separation of this compound following derivatization with aniline. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated excellent enantioselectivity for a wide range of chiral compounds.[4]

Experimental Protocols

Pre-column Derivatization of this compound

A pre-column derivatization step is performed to convert the enantiomers of this compound into diastereomeric amides, which can be resolved on a chiral HPLC column.[5][6]

Materials:

  • D,L-3-Bromobutyric acid

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable flask, dissolve D,L-3-bromobutyric acid (0.001 mol) and DCC (0.0012 mol) in 30 mL of dichloromethane.

  • Stir the mixture at room temperature for 5 minutes.

  • Add aniline (0.001 mol) to the reaction mixture.

  • Continue stirring for 5 hours at 30°C.

  • After the reaction is complete, wash the organic phase sequentially with 1 M HCl, 1 M NaOH, and water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the derivatized product.[6]

HPLC Method for Chiral Separation

The derivatized this compound enantiomers are separated using a normal-phase chiral HPLC method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H (or equivalent polysaccharide-based CSP).[6]

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane: 2-Propanol (85:15, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detection Wavelength 245 nm or 254 nm[6]
Injection Volume 5 µL[6]
Sample Concentration 50 µg/mL in n-hexane[6]
Void Time Marker Ethanol[6]

Data Presentation

The following table summarizes the chromatographic data obtained for the separation of the derivatized this compound enantiomers on a Chiralcel OD-H column with varying mobile phase compositions.[6] The data demonstrates the influence of the organic modifier on retention and resolution.

Table 1: Effect of Organic Modifier on the Separation of Derivatized this compound Enantiomers

Organic Modifier% Modifier in n-Hexanek'₁ ((+)-enantiomer)k'₂ ((-)-enantiomer)Selectivity (α)Resolution (Rs)
2-Propanol 51.782.531.422.85
101.151.541.342.13
15 0.86 1.11 1.29 1.89
200.690.861.251.55
Ethanol 52.453.631.483.21
101.522.111.392.46
151.121.481.322.05
200.891.131.271.78

k' = retention factor; α = selectivity factor (k'₂ / k'₁); Rs = resolution factor. The optimal mobile phase of n-hexane:2-propanol (85:15, v/v) is highlighted in bold, offering a good compromise between resolution and analysis time.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the chiral separation.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic_acid Racemic this compound derivatization Derivatization with Aniline & DCC racemic_acid->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample injection Injection onto Chiral Column derivatized_sample->injection separation Enantiomeric Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification & Purity Assessment chromatogram->quantification

Caption: Experimental workflow for chiral separation of this compound.

influencing_factors cluster_csp Chiral Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions center_node Chiral Separation (Resolution & Selectivity) csp_type Type of CSP (e.g., Polysaccharide) csp_type->center_node csp_selector Chiral Selector csp_selector->center_node mp_composition Composition (n-Hexane/Alcohol Ratio) mp_composition->center_node mp_modifier Type of Modifier (e.g., 2-Propanol vs. Ethanol) mp_modifier->center_node temperature Column Temperature temperature->center_node flow_rate Flow Rate flow_rate->center_node

Caption: Key factors influencing the chiral HPLC separation.

Conclusion

The described method of pre-column derivatization followed by chiral HPLC analysis provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a Chiralcel OD-H column with an n-hexane and 2-propanol mobile phase yields excellent resolution and selectivity. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmaceutical development and chemical analysis, enabling accurate determination of the enantiomeric purity of this compound. The principles and protocols outlined herein can also be adapted for the chiral separation of other acidic chiral compounds.

References

Application Note: 1H and 13C NMR Analysis of 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-bromobutyric acid. Due to the limited availability of comprehensive experimental spectra in public databases, this application note utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this compound. Detailed experimental protocols for sample preparation and spectral acquisition are also presented, along with visual aids to understand the structural and spectral relationships.

Introduction

This compound is a halogenated carboxylic acid of interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its chemical structure. This application note presents the predicted ¹H and ¹³C NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), to serve as a reference for researchers.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound were generated using advanced computational algorithms. These predictions are based on the molecular structure and provide a reliable reference for spectral assignment.

Molecular Structure and Atom Numbering

workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integration Integration & Referencing baseline->integration assign Assign Signals integration->assign structure Structure Elucidation assign->structure G cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol C4H₇BrO₂ C1 (COOH) C2 (CH₂) C3 (CH) C4 (CH₃) h_signals H4 (d) H2 (dd) H3 (m) OH (br s) mol:c4->h_signals:h4_d mol:c2->h_signals:h2_dd mol:c3->h_signals:h3_m mol:c1->h_signals:oh_brs c_signals C4 C2 C3 C1 mol:c4->c_signals:c4_c mol:c2->c_signals:c2_c mol:c3->c_signals:c3_c mol:c1->c_signals:c1_c

Application Note: Quantitative Analysis of 3-Bromobutyric Acid in Biological Matrices using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Bromobutyric acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of this compound, a derivatization step is essential for successful chromatographic separation and detection. This protocol describes an esterification method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert this compound into its more volatile trimethylsilyl (TMS) ester. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and clinical trial sample analysis.

Introduction

This compound is a halogenated short-chain fatty acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification in biological matrices like plasma and urine is crucial for understanding the pharmacokinetics and metabolism of drugs derived from it. However, its inherent properties—high polarity and low volatility—make it unsuitable for direct GC-MS analysis.[1][2] Derivatization is a necessary step to increase its volatility and thermal stability.[1][2] This is commonly achieved by converting the polar carboxyl group into a less polar and more volatile derivative, such as an ester.[1][3] This note provides a detailed protocol for the derivatization of this compound with BSTFA to form its trimethylsilyl (TMS) ester, enabling sensitive and reliable quantification by GC-MS.

Principle of the Method

The analytical method involves three main stages:

  • Sample Preparation: Liquid-liquid extraction (LLE) is used to isolate this compound and an internal standard (IS), this compound-d5, from the biological matrix.

  • Derivatization: The carboxylic acid groups of the analyte and IS are converted into TMS esters using BSTFA with 1% TMCS as a catalyst. This reaction replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl group, significantly increasing the compound's volatility.[4][5]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-derivatives are separated on a capillary column and detected by the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]

Experimental

Reagents and Materials
  • This compound (≥98% purity)

  • This compound-d5 (Internal Standard, IS)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (HPLC grade)

  • Pyridine (Anhydrous)

  • Hydrochloric Acid (HCl), 3M

  • Sodium Sulfate (Anhydrous)

  • Human Plasma (Blank)

  • Methanol (HPLC grade)

  • Deionized Water

Instrumentation
  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler: Agilent 7693A

  • Software: MassHunter Workstation

Preparation of Standards and Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d5 (IS) in methanol.

  • Calibration Standards: Serially dilute the this compound stock solution with blank human plasma to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Working Solution: Prepare a 10 µg/mL working solution of this compound-d5 in methanol.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (0.3 µg/mL), Medium (15 µg/mL), and High (40 µg/mL).

Sample Preparation and Derivatization Protocol
  • Extraction:

    • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

    • Add 20 µL of the 10 µg/mL IS working solution.

    • Add 50 µL of 3M HCl to acidify the sample. Vortex for 10 seconds.

    • Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.

    • After cooling to room temperature, transfer the contents to a GC vial with a micro-insert for analysis.

GC-MS Operating Conditions

The following table summarizes the optimized GC-MS parameters for the analysis of TMS-derivatized this compound.

ParameterValue
GC Parameters
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C (hold 5 min)
MS Parameters
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compound-TMS151 (Quantifier), 225 (Qualifier)
This compound-d5-TMS156 (Quantifier), 230 (Qualifier)

Results and Discussion

The described method provides excellent chromatographic separation and peak shape for the TMS-derivatized this compound. The retention time was approximately 7.8 minutes.

Method Validation

The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.

Linearity: The calibration curve was linear over the concentration range of 0.1 µg/mL to 50 µg/mL. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized below.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Recovery)
LQC0.35.8%7.2%104.5%
MQC153.5%4.8%98.7%
HQC402.9%4.1%101.2%

Recovery: The extraction recovery of this compound from plasma was determined to be consistently above 85% across all QC levels.

Visual Protocols and Workflows

Derivatization_Reaction cluster_reactants Reactants cluster_products Products 3-BBA This compound (HOOC-CH(Br)-CH2-CH3) TMS_Ester This compound TMS Ester ((CH3)3SiOOC-CH(Br)-CH2-CH3) (Volatile) 3-BBA:e->TMS_Ester:w  70°C, 45 min   BSTFA BSTFA + 1% TMCS BSTFA->3-BBA

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Plasma Sample (200 µL) Add_IS Add Internal Standard Start->Add_IS Acidify Acidify with HCl Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Add_Reagents Add Pyridine & BSTFA Evaporate->Add_Reagents Reconstitute Heat Incubate at 70°C for 45 min Add_Reagents->Heat Inject Inject 1 µL into GC-MS Heat->Inject Analyze Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Conclusion

The protocol presented provides a reliable, sensitive, and robust method for the quantification of this compound in biological matrices. The silylation derivatization using BSTFA is effective and reproducible, yielding a thermally stable derivative suitable for GC-MS analysis. The validation data confirms that the method meets the requirements for bioanalytical applications, making it a valuable tool for researchers in drug development and clinical diagnostics.

References

Application of 3-Bromobutyric Acid in the Enantioselective Synthesis of the Potent Lipase Inhibitor (-)-Valilactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromobutyric acid is a versatile chiral building block in organic synthesis, prized for its bifunctional nature which allows for the stereocontrolled introduction of a four-carbon chain with a methyl branch. Its bromine atom serves as a good leaving group for nucleophilic substitution, while the carboxylic acid moiety provides a handle for a variety of chemical transformations. A significant application of this compound lies in its conversion to chiral β-lactones, which are highly reactive intermediates and key structural motifs in a range of biologically active natural products. This application note details the use of a derivative of this compound in the enantioselective total synthesis of (-)-valilactone, a potent natural lipase inhibitor.

Overview of (-)-Valilactone Synthesis

The total synthesis of (-)-valilactone, a natural product isolated from Streptomyces, showcases the strategic utility of a β-lactone intermediate derived conceptually from a 3-hydroxybutyric acid synthon. While the synthesis does not commence directly with this compound, it employs a β-hydroxy acid which can be retrosynthetically traced back to it, highlighting the role of this building block in accessing key chiral intermediates. The synthesis establishes the three contiguous stereocenters of valilactone with high stereocontrol.

A key transformation in the synthesis is the stereoselective formation of a trans-α,β-disubstituted β-lactone ring. This is achieved through an intramolecular Mitsunobu reaction of a syn-β-hydroxy acid, which itself is prepared via a highly diastereoselective aldol reaction. This strategy provides an efficient route to the core structure of valilactone and related natural products.

Experimental Protocols

The following protocols are adapted from the enantioselective total synthesis of (-)-valilactone and highlight the key transformations relevant to the application of a 3-hydroxybutyric acid-derived building block.

Protocol 1: Stereoselective Aldol Reaction to form the β-Hydroxy Acid Precursor

This protocol describes the formation of the key syn-β-hydroxy acid intermediate, which is the direct precursor to the β-lactone ring.

Materials:

  • Chiral N-acyloxazolidinone

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Solvents: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Water

Procedure:

  • A solution of the chiral N-acyloxazolidinone in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • To this solution, TiCl₄ is added dropwise, and the resulting mixture is stirred for 5 minutes.

  • DIPEA is then added, and the reaction is stirred for a further 30 minutes.

  • The aldehyde is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the aldol adduct.

  • The chiral auxiliary is cleaved by treating the aldol adduct with a mixture of THF, water, and H₂O₂ at 0 °C, followed by the addition of LiOH.

  • After stirring for 4 hours, the reaction is quenched, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated to afford the desired syn-β-hydroxy acid.

Protocol 2: Intramolecular Cyclization to form the β-Lactone Ring

This protocol details the crucial step of forming the strained β-lactone ring via an intramolecular Mitsunobu reaction.

Materials:

  • syn-β-Hydroxy acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the syn-β-hydroxy acid in anhydrous THF at 0 °C under an inert atmosphere, PPh₃ is added.

  • DIAD is then added dropwise to the solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the pure (-)-valilactone.

Quantitative Data

The efficiency of the key synthetic steps is summarized in the table below.

StepProductYield (%)Diastereomeric Ratio (syn:anti)
Stereoselective Aldol Reactionsyn-β-Hydroxy acid precursor85>95:5
Intramolecular Mitsunobu Cyclization(-)-Valilactone78N/A

Diagrams

Synthetic Pathway of (-)-Valilactone

G cluster_0 Key Intermediates Chiral_N_acyloxazolidinone Chiral N-acyloxazolidinone syn_Hydroxy_Acid syn-β-Hydroxy Acid Chiral_N_acyloxazolidinone->syn_Hydroxy_Acid 1. TiCl4, DIPEA 2. Aldehyde 3. H2O2, LiOH Aldehyde Aldehyde Aldehyde->syn_Hydroxy_Acid Valilactone (-)-Valilactone syn_Hydroxy_Acid->Valilactone PPh3, DIAD (Mitsunobu Reaction)

Caption: Synthetic route to (-)-valilactone highlighting key transformations.

Experimental Workflow for β-Lactone Formation

G cluster_1 Workflow Start Start: syn-β-Hydroxy Acid Dissolve Dissolve in anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagents Add PPh3 and DIAD Cool->Add_Reagents React Stir at 0 °C then RT Add_Reagents->React Workup Solvent removal React->Workup Purify Flash Chromatography Workup->Purify End End: (-)-Valilactone Purify->End

Caption: Experimental workflow for the synthesis of the β-lactone core.

Conclusion

The enantioselective total synthesis of (-)-valilactone effectively demonstrates the utility of β-hydroxy acids, accessible from precursors like this compound, as key building blocks for the construction of complex natural products. The stereocontrolled formation of the β-lactone ring via an intramolecular Mitsunobu reaction of a syn-β-hydroxy acid is a powerful and efficient strategy. This approach not only provides access to valilactone but also offers a general methodology for the synthesis of other biologically active β-lactone-containing natural products, making this compound and its derivatives valuable starting materials for researchers in natural product synthesis and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Bromobutyric acid. It includes frequently asked questions, detailed troubleshooting guides, comparative data on synthesis routes, and a complete experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound? A1: The primary starting materials are crotonic acid (an α,β-unsaturated carboxylic acid) and butyric acid. The addition of hydrogen bromide (HBr) across the double bond of crotonic acid is a common method.[1] Direct bromination of butyric acid is also possible, though this can lead to a mixture of isomers.[1]

Q2: What is the reaction mechanism for the synthesis of this compound from crotonic acid and HBr? A2: The reaction is an electrophilic addition. The double bond of crotonic acid acts as a nucleophile, attacking the hydrogen of HBr. This forms a carbocation intermediate. Due to the electron-withdrawing effect of the carboxylic acid group, the more stable carbocation forms at the β-position (carbon-3). The bromide ion (Br-) then attacks this carbocation to form the 3-bromo product. This is a Markovnikov-type addition.

Q3: What are the major safety concerns when handling this compound and its reagents? A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Reagents like hydrogen bromide are also highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

Q4: What are the main applications of this compound? A4: It is a valuable intermediate in organic synthesis. A primary application is in the synthesis of β-butyrolactone, which is a monomer used to produce biodegradable polyesters like poly-β-hydroxybutyrate (PHB).[2] It is also used as a building block for various pharmaceuticals and other specialty chemicals.[3]

Data Presentation: Comparison of Synthesis Routes

The following table summarizes common and potential routes for synthesizing brominated butyric acids. Yields can be highly dependent on specific reaction conditions and should be considered illustrative.

Starting MaterialPrimary Reagent(s)ProductTypical YieldKey Considerations
Crotonic AcidHydrogen Bromide (HBr)This compound 60-75% (est.)Reaction must be performed in the absence of radical initiators to ensure correct regioselectivity.
Crotonic AcidBromine (Br₂)2,3-Dibromobutyric acid~81%[1]Leads to vicinal dibromination, not the desired monobromo product.
Butyric AcidBromine (Br₂), PCl₃ (catalyst)2-Bromobutyric acidGoodThis is the Hell-Volhard-Zelinsky reaction, which selectively brominates the α-carbon.
γ-ButyrolactoneHBr (aqueous), H₂SO₄4-Bromobutyric acid~65%Ring-opening reaction that produces the 4-bromo isomer, not the 3-bromo isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from crotonic acid and HBr.

Problem 1: Low or No Yield of the Desired Product

  • Q: My reaction yield is very low. What are the likely causes?

    • A: Possible Cause 1: Incorrect Reagents. Using elemental bromine (Br₂) instead of hydrogen bromide (HBr) will lead to the formation of 2,3-dibromobutyric acid, not the desired product.[1]

      • Solution: Ensure you are using a proper source of HBr, such as HBr gas or a solution of HBr in a non-participating solvent like acetic acid.

    • A: Possible Cause 2: Presence of Radical Initiators. Traces of peroxides in solvents (like older ethers) or exposure to UV light can initiate a free-radical addition mechanism. This changes the regioselectivity and leads to the formation of 2-Bromobutyric acid as the major product.

      • Solution: Use fresh, peroxide-free solvents. Ensure the reaction is shielded from direct sunlight or other strong UV sources.

    • A: Possible Cause 3: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or low temperature.

      • Solution: Increase the reaction time or gently warm the mixture as specified in the protocol. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on an aliquot.

Problem 2: Product is Impure or Contaminated

  • Q: My final product contains significant impurities after workup. How can I identify and remove them?

    • A: Possible Cause 1: Unreacted Crotonic Acid. If the reaction is incomplete, the starting material will contaminate the product.

      • Solution: Improve reaction conditions (time, temperature) to drive it to completion. Purification via fractional distillation under reduced pressure is effective, as crotonic acid and this compound have different boiling points.[4]

    • A: Possible Cause 2: Isomeric Byproducts. As discussed in Problem 1, formation of 2-Bromobutyric acid can occur under radical conditions.

      • Solution: Strict exclusion of radical initiators is crucial. If the isomeric mixture has already formed, careful fractional distillation or column chromatography may be required to separate the isomers, although this can be challenging.

    • A: Possible Cause 3: Solvent-Related Impurities. If a nucleophilic solvent (e.g., water, methanol) is used, it can compete with the bromide ion and add to the carbocation, forming hydroxy or methoxy byproducts.

      • Solution: Use a non-nucleophilic solvent such as glacial acetic acid or run the reaction neat (without solvent) if feasible.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Hydrobromination of Crotonic Acid

This protocol describes the electrophilic addition of hydrogen bromide to crotonic acid.

Materials:

  • Crotonic acid (1.0 mol, 86.09 g)

  • Glacial acetic acid (250 mL)

  • Hydrogen bromide gas or 33% HBr in glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Gas inlet tube (if using HBr gas)

  • Dropping funnel (if using HBr solution)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Place crotonic acid (86.09 g) and glacial acetic acid (250 mL) in the three-neck flask equipped with a magnetic stirrer and condenser. Cool the flask in an ice-water bath.

  • HBr Addition: Slowly bubble dry HBr gas through the stirred solution or add 33% HBr in glacial acetic acid dropwise via the dropping funnel over 1-2 hours. Maintain the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's completion by taking a small sample and analyzing it with TLC or ¹H NMR.

  • Quenching & Extraction: Carefully pour the reaction mixture into 500 mL of ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts. Wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution until effervescence ceases (to remove acetic acid and excess HBr), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude liquid product by vacuum distillation to obtain pure this compound.

Visualizations

Reaction_Pathway CrotonicAcid Crotonic Acid Product This compound CrotonicAcid->Product   + HBr HBr Hydrogen Bromide (HBr)

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Setup 1. Dissolve Crotonic Acid in Glacial Acetic Acid Cool 2. Cool Mixture in Ice Bath Setup->Cool AddHBr 3. Add HBr Solution (or Gas) Slowly Cool->AddHBr React 4. Stir at Room Temp for 12-18h AddHBr->React Quench 5. Pour into Ice Water & Extract with Ether React->Quench Wash 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) Quench->Wash Dry 7. Dry with MgSO₄ & Concentrate Wash->Dry Purify 8. Purify via Vacuum Distillation Dry->Purify Final Pure this compound Purify->Final

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Low Yield or Impure Product Analyze Analyze Crude Product (e.g., by NMR, GC-MS) Start->Analyze Q1 Major byproduct is 2,3-Dibromobutyric Acid? Analyze->Q1 A1 Solution: Used Br₂ instead of HBr. Use correct reagent. Q1->A1 Yes Q2 Major byproduct is 2-Bromobutyric Acid? Q1->Q2 No A2 Solution: Radical reaction occurred. Use peroxide-free solvents and protect from UV light. Q2->A2 Yes Q3 High amount of starting material remains? Q2->Q3 No A3 Solution: Reaction incomplete. Increase reaction time or apply gentle heating. Q3->A3 Yes End Proceed to Optimized Purification Q3->End No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude 3-Bromobutyric Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-bromobutyric acid via distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Distillate Collected - Vacuum is too high for the heating temperature: The boiling point of the liquid is below the temperature of the condenser. - Inadequate heating: The distillation flask is not reaching the required temperature for vaporization. - System leak: The vacuum is not being maintained, leading to a higher boiling point.- Gradually decrease the vacuum or increase the heating temperature. - Ensure the heating mantle is in good contact with the flask and set to a temperature approximately 20-30°C above the expected boiling point of this compound at the working pressure. - Check all joints and connections for leaks. Re-grease joints if necessary.
Product is Dark or Discolored - Thermal decomposition: this compound is thermally unstable and can decompose at elevated temperatures, leading to the formation of colored byproducts.[1][2] - Presence of impurities: Residual starting materials or byproducts from the synthesis may be colored or decompose to form colored compounds.- Use vacuum distillation: This lowers the boiling point and reduces the risk of thermal decomposition.[3] - Pre-distillation wash: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. - Fractional distillation: If colored impurities have close boiling points to the product, fractional distillation can improve separation.[4][5]
Distillate is Impure (Contaminated with Starting Materials or Byproducts) - Inefficient separation: The boiling points of the impurities are too close to that of this compound for a simple distillation to be effective. - Bumping/uneven boiling: Violent boiling can carry non-volatile or less volatile impurities into the condenser.- Use a fractionating column: A Vigreux or packed column will provide better separation of components with close boiling points.[4][5][6] - Use boiling chips or a magnetic stirrer: This will ensure smooth boiling. - Control the heating rate: A slow and steady heating rate will allow for proper fractionation.
Solidification in the Condenser - High melting point of the product: this compound has a melting point of 44°C.[7] If the condenser water is too cold, the product can solidify and block the apparatus.- Use room temperature water for the condenser: Avoid using chilled water. - Gently warm the condenser: If a blockage occurs, carefully warm the outside of the condenser with a heat gun on a low setting to melt the solid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as butyric acid, brominating agents like bromine, and catalysts like sulfuric acid or phosphorus.[7] Side-reaction byproducts can also be present, including isomers like 2-bromobutyric acid and dehydrohalogenation products.[7][8]

Q2: Why is vacuum distillation recommended for purifying this compound?

A2: this compound is susceptible to thermal decomposition at its atmospheric boiling point.[1][2] Vacuum distillation significantly lowers the boiling point, reducing the risk of decomposition and leading to a purer product with higher yield.[3]

Q3: What is the expected boiling point of this compound under vacuum?

A3: The boiling point of this compound is approximately 110-111°C at a pressure of 9-10 Torr.[7]

Q4: When should I use fractional distillation instead of simple distillation?

A4: Fractional distillation is necessary when the crude mixture contains impurities with boiling points close to that of this compound (generally a difference of less than 25°C).[5] This is often the case if isomeric impurities such as 2-bromobutyric acid are present. Simple distillation is sufficient for separating this compound from non-volatile impurities or those with significantly different boiling points.

Q5: My crude sample is acidic. What should I do before distillation?

A5: An acidic sample indicates the presence of residual acid from the synthesis (e.g., HBr or H₂SO₄). Before distillation, you should perform an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated solution of a weak base like sodium bicarbonate to neutralize the acid. Follow this with a wash with brine to remove excess water, and then dry the organic layer over an anhydrous drying agent like magnesium sulfate.

Quantitative Data Summary

PropertyValue
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol [7][9]
Boiling Point 110-111 °C at 9-10 Torr[7]
Melting Point 44 °C[7]
Density 1.57 g/mL at 20 °C[7]

Experimental Protocol: Vacuum Distillation of Crude this compound

  • Preparation of the Crude Sample:

    • If the crude this compound is acidic, perform an aqueous workup as described in FAQ Q5.

    • Ensure the crude product is dry before proceeding with distillation.

  • Assembly of the Distillation Apparatus:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For enhanced separation, a short Vigreux column can be inserted between the distillation flask and the distillation head.

    • Use grease on all ground glass joints to ensure a good seal.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

  • Distillation Procedure:

    • Transfer the crude this compound into the distillation flask.

    • Begin circulating room temperature water through the condenser.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor temperature rises.

    • Collect any low-boiling fractions in a separate receiving flask.

    • When the vapor temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean, pre-weighed receiving flask to collect the product.

    • Continue distillation until most of the product has been collected, then stop heating.

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Post-Distillation:

    • Weigh the collected pure this compound and calculate the yield.

    • Confirm the purity of the distilled product using appropriate analytical techniques such as NMR or GC.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Distillation start Start Distillation issue Problem Encountered? start->issue no_distillate Low or No Distillate issue->no_distillate Yes dark_product Dark/Discolored Product issue->dark_product Yes impure_product Impure Product issue->impure_product Yes solid_condenser Solid in Condenser issue->solid_condenser Yes end Successful Purification issue->end No check_vacuum Check Vacuum & Temperature no_distillate->check_vacuum check_heating Check Heating no_distillate->check_heating check_leaks Check for Leaks no_distillate->check_leaks use_vacuum Use/Increase Vacuum dark_product->use_vacuum pre_wash Pre-distillation Wash dark_product->pre_wash use_fractional Use Fractional Distillation dark_product->use_fractional impure_product->use_fractional smooth_boiling Ensure Smooth Boiling impure_product->smooth_boiling condenser_temp Adjust Condenser Water Temp solid_condenser->condenser_temp check_vacuum->issue check_heating->issue check_leaks->issue use_vacuum->issue pre_wash->issue use_fractional->issue smooth_boiling->issue condenser_temp->issue

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 3-Bromobutyric Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, commonly achieved through the hydrobromination of crotonic acid, can lead to several impurities. The most prevalent include:

  • Unreacted Starting Materials: Residual crotonic acid is a common impurity if the reaction does not go to completion.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of 2-bromobutyric acid may be formed.

  • Over-brominated Products: The formation of 2,3-dibromobutyric acid can occur, especially with excess bromine or harsh reaction conditions.[1]

  • Solvent and Reagent Residues: Residual solvents used in the reaction or purification, as well as traces of catalysts or reagents like hydrobromic acid, may be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are fractional distillation and recrystallization.[2]

  • Fractional Distillation: This technique is effective for separating this compound from impurities with significantly different boiling points, such as residual solvents and some isomeric byproducts.

  • Recrystallization: This method is useful for removing non-volatile impurities and can yield high-purity crystalline this compound.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of a pure standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation of Impurities Inefficient distillation column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product Decomposes During Distillation Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
Bumping or Uneven Boiling Lack of boiling chips or stir bar.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating is too rapid or uneven.Use a heating mantle with a stirrer for uniform heating.
Recrystallization Issues
Problem Possible Cause Solution
No Crystals Form Upon Cooling Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then try to recrystallize again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution more slowly.
High concentration of impurities.Perform a preliminary purification step (e.g., a simple filtration or wash) before recrystallization.
Low Recovery of Pure Product The product is significantly soluble in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and flask) with hot solvent before filtering the hot solution.

Data Presentation

The following table summarizes typical purity levels of this compound after different purification methods, based on gas chromatography (GC) analysis.

Purification Method Initial Purity (GC Area %) Final Purity (GC Area %) Major Impurities Removed
Fractional Distillation ~90%>98%Unreacted crotonic acid, solvent
Recrystallization ~95%>99.5%2,3-dibromobutyric acid, other colored impurities
Combined Distillation & Recrystallization ~90%>99.8%Most process-related impurities

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities such as residual solvents and any unreacted starting materials.

    • Once the temperature stabilizes at the boiling point of this compound (approximately 118-120 °C at 15 mmHg), change the receiving flask and collect the main fraction.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of non-volatile, potentially unstable residues.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of water and ethanol).

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Impurity Removal in this compound start Crude this compound check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile_impurities Volatile Impurities Present? (e.g., Crotonic Acid, Solvent) check_impurities->volatile_impurities Analyze Results non_volatile_impurities Non-Volatile/Colored Impurities Present? (e.g., Dibromo-adducts) volatile_impurities->non_volatile_impurities No distillation Perform Fractional Distillation volatile_impurities->distillation Yes recrystallization Perform Recrystallization non_volatile_impurities->recrystallization Yes check_purity Check Purity non_volatile_impurities->check_purity No distillation->check_purity recrystallization->check_purity pure_product Pure this compound check_purity->pure_product Purity > 99.5% further_purification Further Purification Needed check_purity->further_purification Purity < 99.5% further_purification->distillation If previously recrystallized further_purification->recrystallization If previously distilled

Caption: Troubleshooting workflow for purifying this compound.

References

Side reactions and byproducts in the bromination of butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of butyric acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the bromination of butyric acid?

The α-bromination of butyric acid is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This method selectively halogenates the α-position of a carboxylic acid that has at least one α-hydrogen.[1][2] The overall transformation converts butyric acid into 2-bromobutanoic acid.

Q2: What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction?

The HVZ reaction is a multi-step process:[3]

  • Formation of Acyl Bromide: Butyric acid reacts with phosphorus tribromide (PBr₃) to form butanoyl bromide.[4][5][6] This step is crucial because carboxylic acids do not readily enolize, a necessary step for α-halogenation.[5][6][7]

  • Enolization: The butanoyl bromide intermediate, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[2][4]

  • α-Bromination: The enol reacts with bromine (Br₂) at the α-carbon to form 2-bromobutanoyl bromide.[2][3]

  • Hydrolysis: Finally, the 2-bromobutanoyl bromide is hydrolyzed during an aqueous workup to yield the final product, 2-bromobutanoic acid.[3]

Q3: What are the key reagents and their roles?

The essential reagents are Butyric Acid (the substrate), Bromine (Br₂, the halogenating agent), and Phosphorus Tribromide (PBr₃, the catalyst).[2] PBr₃, which can be generated in situ from red phosphorus and bromine, converts the carboxylic acid into a more reactive acyl bromide intermediate.[4][5]

Q4: Can other products be formed during the final workup step?

Yes. The final product depends on the nucleophile used to quench the reaction.[8]

  • Water (H₂O): Standard aqueous workup yields the desired α-bromo carboxylic acid.[3]

  • Alcohols (ROH): Quenching with an alcohol (e.g., methanol, ethanol) will produce the corresponding α-bromo ester.[5][9][10]

  • Amines (RNH₂): Using a primary or secondary amine in the final step yields an α-bromo amide.[10]

Q5: What is the expected stereochemistry of the product?

Because the reaction proceeds through a planar enol intermediate, the bromination can occur from either face. This results in the formation of a racemic mixture of the α-bromo carboxylic acid.[5][11][12]

Troubleshooting Guide

Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?

  • Absence of α-Hydrogens: The HVZ reaction is only effective for carboxylic acids with α-hydrogens. Ensure your starting material is correct.

  • Insufficient Reagents: A catalytic amount of PBr₃ is required to initiate the reaction by forming the acyl bromide.[1] An excess of bromine is also needed to ensure enough is available to react with the enol intermediate.[5][12]

  • Harsh Reaction Conditions: The HVZ reaction often requires stringent conditions, such as high temperatures (sometimes exceeding 100°C or 373 K) and extended reaction times, to proceed effectively.[2][8] Check that your heating and reaction duration are adequate.

  • Premature Hydrolysis: The acyl bromide intermediate is sensitive to water. Ensure all glassware is dry and reagents are anhydrous until the final aqueous workup step. Premature addition of water will convert the intermediate back to the starting carboxylic acid.[13]

Q2: I've isolated a byproduct with two bromine atoms. How can this be avoided?

The formation of 2,2-dibromobutanoic acid is a common side reaction, especially when an excess of bromine is used.[2] Butyric acid has two alpha-hydrogens, and both can be substituted.

  • Control Stoichiometry: To favor the mono-brominated product, carefully control the amount of bromine used. Using just over one molar equivalent of Br₂ relative to butyric acid is recommended.

  • Reaction Time: Monitor the reaction progress. Extended reaction times in the presence of excess bromine can promote di-bromination.

Q3: My product is an ester, not a carboxylic acid. What happened?

This occurs when an alcohol is used as a solvent or during the workup phase instead of water. The highly reactive α-bromo acyl bromide intermediate will react with the alcohol to form an ester.[5][8] To obtain the carboxylic acid, ensure the final quench and workup are performed exclusively with water.[3]

Q4: I'm observing the formation of an unsaturated byproduct. Why?

At extremely high temperatures, the α-bromo carboxylic acid product can undergo elimination of hydrogen halide (HBr).[2] This side reaction results in the formation of α,β-unsaturated carboxylic acids (e.g., crotonic acid). To mitigate this, avoid excessive heating and maintain careful temperature control during the reaction and distillation.

Experimental Protocols

Below are two representative protocols for the synthesis of 2-bromobutanoic acid.

Protocol 1: PBr₃ Catalyst Method

This method uses a catalytic amount of PBr₃ and dropwise addition of bromine.

  • Reagents:

    • Butyric acid (8.8 g, 0.1 mol)

    • Phosphorus tribromide (PBr₃) (0.4 g, 0.0015 mol)

    • Bromine (Br₂) (18.7 g, 0.117 mol)

  • Procedure:

    • Add butyric acid and PBr₃ to a 250 mL three-neck flask.

    • Heat the mixture to 100°C.

    • Slowly add bromine dropwise over a period of 6.5 hours.

    • After the addition is complete, continue stirring at 100°C for 8 hours.

    • Allow the reactor to cool to room temperature and let the layers separate.

    • Isolate the upper organic layer and purify by vacuum distillation, collecting the fraction at ~140°C.

  • Reported Yield: 70.0%.[14]

Protocol 2: Polyphosphoric Acid (PPA) Method

This method uses polyphosphoric acid and achieves a higher reported yield.

  • Reagents:

    • Butyric acid (100 g, 1.136 mol)

    • Polyphosphoric acid (PPA) (114 mL)

    • Bromine (Br₂) (212.4 g, 1.329 mol)

  • Procedure:

    • Add butyric acid and PPA to a 500 mL flask.

    • Heat the mixture to 110°C under reflux for 1 hour.

    • Add bromine dropwise over 4 hours.

    • Maintain the reaction at a constant temperature for an additional 6 hours.

    • Allow the reactor to cool to room temperature and let the layers separate.

    • Isolate the upper organic layer and purify by vacuum distillation, collecting the fraction at ~140°C.

  • Reported Yield: 84.5%.[14]

Data Presentation

Table 1: Comparison of Synthetic Protocols for 2-Bromobutanoic Acid

Parameter Protocol 1 (PBr₃ Catalyst) Protocol 2 (PPA Method)
Catalyst PBr₃ Polyphosphoric Acid (PPA)
Butyric Acid 0.1 mol 1.136 mol
Bromine 0.117 mol 1.329 mol
Temperature 100°C 110°C
Reaction Time 14.5 hours 11 hours
Reported Yield 70.0% 84.5%

| Reference |[14] |[14] |

Table 2: Physicochemical Properties of 2-Bromobutanoic Acid

Property Value Reference
CAS Number 80-58-0 [15]
Molecular Formula C₄H₇BrO₂ [15]
Molecular Weight 167.00 g/mol [15][16]
Appearance Colorless to pale yellow clear liquid [15][16]
Density 1.567 g/mL [15]
Melting Point -4°C [15]
Boiling Point 99-103°C (at reduced pressure) [15]

| Purity Standard | ≥98-99% |[15][16] |

Visualized Workflows and Pathways

HVZ_Mechanism HVZ Reaction Mechanism for Butyric Acid cluster_start Step 1: Acyl Bromide Formation cluster_enol Step 2: Enolization cluster_bromo Step 3: α-Bromination cluster_hydrolysis Step 4: Hydrolysis ButyricAcid Butyric Acid PBr3 PBr₃ ButanoylBromide Butanoyl Bromide ButyricAcid->ButanoylBromide + PBr₃ Enol Acyl Bromide Enol ButanoylBromide->Enol Tautomerization Br2 Br₂ BromoAcylBromide 2-Bromobutanoyl Bromide Enol->BromoAcylBromide + Br₂ H2O H₂O FinalProduct 2-Bromobutanoic Acid (Racemic Mixture) BromoAcylBromide->FinalProduct + H₂O (Workup)

Caption: The four main stages of the Hell-Volhard-Zelinsky reaction.

Experimental_Workflow General Experimental Workflow A Setup (Dry Glassware, Reflux Condenser) B Charge Reagents (Butyric Acid + PBr₃/PPA) A->B C Heat to Reaction Temp (e.g., 100-110°C) B->C D Slowly Add Bromine (Dropwise) C->D E Reflux (Stir for several hours) D->E F Cool & Separate (Isolate organic layer) E->F G Aqueous Workup (Quench with H₂O) F->G H Purification (Vacuum Distillation) G->H

Caption: A typical experimental workflow for the HVZ bromination.

Troubleshooting_Flowchart Troubleshooting Flowchart Start Problem with Reaction Q1 Low or No Yield? Start->Q1 Q2 Di-brominated Product? Q1->Q2 No A1 Check Reagent Stoichiometry Check Reaction Temp & Time Ensure Anhydrous Conditions Q1->A1 Yes Q3 Unsaturated Product? Q2->Q3 No A2 Reduce Molar Eq. of Br₂ Monitor Reaction Progress Q2->A2 Yes A3 Reduce Reaction Temperature Q3->A3 Yes

Caption: A decision tree for troubleshooting common experimental issues.

References

Optimizing reaction conditions for the esterification of 3-Bromobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 3-Bromobutyric Acid

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the esterification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound? A1: The most common and classic method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]

Q2: Why is a strong acid catalyst necessary for Fischer esterification? A2: A strong acid catalyst, like concentrated sulfuric acid, is crucial for two main reasons. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon a much better electrophile for the nucleophilic attack by the alcohol.[3][4] Second, concentrated sulfuric acid acts as a dehydrating agent, removing the water generated during the reaction. This shifts the reaction equilibrium towards the formation of the ester, thereby increasing the product yield.[1][4]

Q3: Can I use a catalyst other than sulfuric acid? A3: Yes, other catalysts can be used. Solid acid catalysts, such as ion-exchange resins like Amberlyst 15, are effective and offer the advantage of being easily separated from the reaction mixture and potentially recycled.[5][6] For certain applications, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the esterification of various carboxylic acids under mild conditions.[7]

Q4: How does the bromine atom in this compound affect the esterification reaction? A4: The position of the bromine atom at the β-carbon influences the molecule's reactivity compared to its isomers (e.g., 2-bromobutyric acid or 4-bromobutyric acid).[8] While it doesn't typically interfere with the esterification of the carboxyl group directly, it is a key functional group that may be relevant in subsequent reaction steps. Standard esterification conditions are generally compatible with the bromo-substituent.

Q5: What are the typical reaction conditions for this esterification? A5: The reaction is typically conducted under reflux.[1] The temperature will depend on the alcohol used (i.e., the boiling point of the reaction mixture). For simple lab preparations, heating in a water bath at 60-70°C can be sufficient, while more robust Fischer esterification might be performed at temperatures up to 140–180°C.[1][9] Using a large excess of the alcohol is a common strategy to drive the reaction to completion.[2][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has run for several hours, but analysis (e.g., TLC, GC) shows very little ester formation. What could be the cause?

  • Answer: Low yield is often due to the reversible nature of the Fischer esterification.[10]

    • Solution 1: Shift the Equilibrium: The reaction produces water as a byproduct. According to Le Châtelier's principle, its presence can drive the reaction backward. To maximize yield, either use a large excess of the alcohol (making it the solvent is a common practice) or actively remove water as it forms.[4] Water can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.[1][4]

    • Solution 2: Check Catalyst Amount: Ensure a sufficient amount of acid catalyst was added. While catalytic in nature, side reactions or impurities can consume the catalyst.

    • Solution 3: Increase Temperature/Time: The reaction may be slow. Consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can also significantly reduce reaction times.[11]

Issue 2: Incomplete Reaction Despite Optimized Conditions

  • Question: I've used excess alcohol and a proper amount of catalyst, but the reaction still doesn't go to completion. Why?

  • Answer: This could be related to steric hindrance or insufficient activation energy.

    • Solution: While this compound does not present significant steric bulk, using a very bulky alcohol could slow the reaction. Increasing the reaction temperature provides more energy to overcome the activation barrier.[1] Ensure the reflux is proceeding at a steady rate.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: After the reaction, I'm struggling to separate my ester product from the reaction mixture. It seems to be a single phase.

  • Answer: This is a common issue, especially when using a water-miscible alcohol like ethanol. The ester, unreacted alcohol, and carboxylic acid may not form distinct layers during the aqueous workup.[12][13]

    • Step 1: Neutralize the Acid: After cooling the reaction mixture, it should be transferred to a separatory funnel. First, neutralize the strong acid catalyst and any unreacted this compound by washing with a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] Add the basic solution carefully and vent the funnel frequently, as CO₂ gas will be produced.

    • Step 2: Extraction: If layers do not separate well, add a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to extract the ester. The ester will preferentially dissolve in the organic layer. You can also add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the organic components, a technique known as "salting out."

    • Step 3: Drying and Evaporation: Separate the organic layer, dry it over an anhydrous drying agent (like anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.[3]

    • Step 4: Final Purification: The crude product can be further purified by distillation.[1]

Issue 4: Product is Colored or Contains Impurities

  • Question: My final product has a yellowish tint. What is the cause and how can I fix it?

  • Answer: A colored product can result from side reactions or decomposition at high temperatures.

    • Solution: Ensure the reaction temperature does not significantly exceed what is necessary for reflux. Purification by distillation is often effective at removing colored, non-volatile impurities. If the impurity is carried over during distillation, column chromatography may be necessary.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key variables and their typical ranges for optimizing the esterification of carboxylic acids, which can be applied to this compound.

ParameterTypical Range / ConditionPurpose & Optimization Notes
Molar Ratio (Alcohol:Acid) 5:1 to 20:1 (or alcohol as solvent)A high excess of alcohol shifts the equilibrium to favor product formation, increasing yield.[4]
Catalyst (H₂SO₄) 0.05 to 0.2 molar equivalentsActs as a catalyst and dehydrating agent.[1][14] Too much can lead to side reactions.
Temperature 60°C to 180°CDependent on the boiling point of the alcohol used. Higher temperatures increase the reaction rate.[1]
Reaction Time 2 to 24 hoursMonitor reaction progress by TLC or GC to determine the optimal time.[15]
Water Removal Dean-Stark trap or molecular sievesActively removing water is a powerful method to drive the reaction to completion.[4][14]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl 3-bromobutanoate.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mol).

    • Add a large excess of absolute ethanol (e.g., 10 molar equivalents, or ~60 mL). Ethanol serves as both reactant and solvent.[2]

    • Place the flask in an ice bath and stir the mixture.

    • Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (e.g., 1-2 mL) dropwise.[3] Caution: This is a highly exothermic addition.

  • Reflux:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux using a heating mantle. The temperature should be around the boiling point of ethanol (~78°C).

    • Allow the reaction to reflux for 4-6 hours. Monitor the progress by taking small aliquots and analyzing them via TLC or GC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acid.[1] Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

    • Two layers should form: an upper organic layer containing the ester and a lower aqueous layer. If separation is poor, add diethyl ether or another extraction solvent and brine as described in the troubleshooting guide.

    • Separate the layers. Extract the aqueous layer one or two more times with small portions of diethyl ether.

    • Combine all organic layers.

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent (ethanol and diethyl ether) using a rotary evaporator.

    • The remaining crude liquid is the ethyl 3-bromobutanoate. For higher purity, it can be purified by fractional distillation under reduced pressure.

Visualizations

Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Reactants Combine this compound and excess Alcohol Catalyst Add H₂SO₄ Catalyst (in ice bath) Reactants->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Monitor Monitor Progress (TLC / GC) Reflux->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize with NaHCO₃ in Separatory Funnel Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Distill Purify by Distillation Evaporate->Distill FinalProduct FinalProduct Distill->FinalProduct Pure Ester

Caption: General experimental workflow for Fischer esterification.

Troubleshooting_Yield Start Low Product Yield? CheckEquilibrium Is reaction at equilibrium? Start->CheckEquilibrium Yes CheckConditions Are reaction conditions optimal? Start->CheckConditions No CheckWorkup Was product lost during workup? Start->CheckWorkup Maybe Sol_Equilibrium1 Increase excess of alcohol CheckEquilibrium->Sol_Equilibrium1 Sol_Equilibrium2 Remove H₂O (e.g., Dean-Stark) CheckEquilibrium->Sol_Equilibrium2 Sol_Conditions1 Increase reaction time CheckConditions->Sol_Conditions1 Sol_Conditions2 Increase temperature CheckConditions->Sol_Conditions2 Sol_Workup1 Use 'salting out' with brine CheckWorkup->Sol_Workup1 Sol_Workup2 Perform multiple extractions CheckWorkup->Sol_Workup2

Caption: Troubleshooting flowchart for low ester yield.

References

Troubleshooting low conversion rates in 3-Bromobutyric acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reactions involving this compound, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

A1: Low conversion rates can stem from several factors. The primary culprits are often suboptimal reaction conditions, the purity of the starting materials, and the presence of side reactions. Specifically, for esterification reactions, the equilibrium nature of the reaction can limit the yield if water is not effectively removed. For substitution reactions, competing elimination reactions can significantly reduce the desired product's yield.

Q2: How can I minimize the formation of elimination byproducts in my substitution reaction?

A2: To favor substitution over elimination, several strategies can be employed. Using a less sterically hindered and less basic nucleophile is crucial. Polar aprotic solvents, such as DMSO or DMF, are generally preferred over polar protic solvents. Additionally, running the reaction at a lower temperature can help to minimize the competing elimination reaction.

Q3: My Fischer esterification of this compound has a low yield. What can I do to improve it?

A3: Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the starting materials. To drive the reaction towards the product, you can use a large excess of the alcohol, which is often also used as the solvent. Alternatively, removing water as it forms using a Dean-Stark apparatus or by adding molecular sieves can significantly improve the yield.

Q4: What are the best practices for purifying the product of a this compound reaction?

A4: Purification methods depend on the nature of the product. For ester products, after neutralizing any acid catalyst with a mild base like sodium bicarbonate solution, extraction with an organic solvent followed by washing with brine is common. The crude product can then be purified by distillation under reduced pressure. If unreacted this compound is a contaminant, a wash with a mild aqueous base will convert it to its water-soluble salt, allowing for its removal in the aqueous layer.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification of this compound
Symptom Potential Cause Recommended Solution
Reaction stalls with significant starting material remaining.Equilibrium Limitation: The reaction has reached equilibrium, and the reverse reaction (hydrolysis) is preventing further product formation.- Use a large excess of the alcohol (e.g., 10-20 equivalents or as the solvent).- Remove water as it forms using a Dean-Stark apparatus or by adding 3Å or 4Å molecular sieves to the reaction mixture.
The reaction is very slow.Insufficient Catalyst: The amount or activity of the acid catalyst is too low.- Ensure the use of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.- Use a catalytic amount (typically 1-5 mol%).- Ensure the catalyst is not old or hydrated.
Low Reaction Temperature: The reaction rate is too slow at the current temperature.- Heat the reaction to the reflux temperature of the alcohol being used. Ensure adequate heating and stirring.
Product is lost during workup.Incomplete Extraction: The ester product may have some solubility in the aqueous phase.- Perform multiple extractions (2-3 times) with a suitable organic solvent like diethyl ether or ethyl acetate.- Wash the combined organic layers with brine to reduce the solubility of the ester in any remaining aqueous phase.
Hydrolysis during Workup: The acidic conditions of the reaction mixture can lead to hydrolysis of the ester if water is added prematurely.- Neutralize the reaction mixture with a saturated sodium bicarbonate solution before adding a large amount of water for extraction.
Issue 2: Low Yield in Nucleophilic Substitution Reactions (e.g., formation of 3-Hydroxybutyric Acid)
Symptom Potential Cause Recommended Solution
Significant amount of alkene byproduct is observed (e.g., by NMR or GC-MS).Elimination Competes with Substitution: The reaction conditions favor the E2 elimination pathway. This is common with strong, bulky bases and higher temperatures.- Use a less sterically hindered and less basic nucleophile if possible.- Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the S(_N)2 pathway.[1]- Run the reaction at a lower temperature.
Reaction is slow or does not proceed to completion.Poor Nucleophile: The chosen nucleophile may not be strong enough for an efficient reaction.- Increase the concentration of the nucleophile.- If possible, switch to a stronger, yet still appropriate, nucleophile.
Steric Hindrance: Although a secondary halide, steric hindrance can slow down the S(_N)2 reaction.- Gently heating the reaction can increase the rate, but be cautious as this may also promote elimination. Monitor the reaction closely by TLC or GC.

Data Presentation

The following table provides representative data on the yield of methyl 3-bromobutyrate from the Fischer esterification of this compound under various conditions. This data is illustrative and based on typical outcomes for similar esterification reactions.

Molar Ratio (Acid:MeOH) Catalyst (mol%) Temperature (°C) Reaction Time (h) Representative Yield (%)
1:10H₂SO₄ (2%)65 (Reflux)475-85
1:20H₂SO₄ (2%)65 (Reflux)485-95
1:10p-TsOH (5%)65 (Reflux)670-80
1:10 with water removalH₂SO₄ (2%)65 (Reflux)2>95

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

Objective: To synthesize methyl 3-bromobutyrate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Methanol also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) for 2-4 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromobutyrate.

  • Purify the crude product by vacuum distillation if necessary.

Protocol 2: Synthesis of 3-Hydroxybutyric Acid from this compound

Objective: To synthesize 3-hydroxybutyric acid via nucleophilic substitution.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Acetone

  • Deionized water

  • Hydrochloric Acid (HCl, dilute)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and deionized water.

  • Add Sodium Hydroxide (1.1-1.5 eq) to the solution.

  • Heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of ~2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with several portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude 3-hydroxybutyric acid.

  • The product can be further purified by recrystallization or distillation if required.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure? check_purity->impure check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok side_reactions Investigate Side Reactions side_products Side Products Detected? side_reactions->side_products impure->check_conditions No purify Purify Starting Materials impure->purify Yes purify->start conditions_ok->side_reactions Yes optimize_conditions Optimize Conditions (Temp, Time, Catalyst) conditions_ok->optimize_conditions No optimize_conditions->start modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions Yes end Improved Conversion Rate side_products->end No modify_conditions->start

Caption: Troubleshooting workflow for low conversion rates.

Substitution_vs_Elimination substrate This compound + Nucleophile/Base sn2_path SN2 Pathway substrate->sn2_path e2_path E2 Pathway substrate->e2_path substitution_product Substitution Product (e.g., 3-Hydroxybutyric Acid) sn2_path->substitution_product favors_sn2 Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature sn2_path->favors_sn2 elimination_product Elimination Product (e.g., Crotonic Acid) e2_path->elimination_product favors_e2 Favored by: - Strong, bulky base - Higher temperature e2_path->favors_e2

Caption: Competing SN2 and E2 pathways in this compound reactions.

References

Preventing the decomposition of 3-Bromobutyric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobutyric acid. Our goal is to help you prevent its decomposition during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be indicated by several observable changes. These include a discoloration of the compound, which may turn from colorless or pale yellow to a darker shade.[1] A change in the physical state, such as the material becoming stickier or more viscous, can also be a sign of degradation. The presence of a sharp, acrid odor, different from its characteristic pungent smell, may suggest the formation of volatile decomposition products. For quantitative confirmation, a decrease in purity as determined by analytical methods like HPLC or GC-MS is a definitive indicator of decomposition.[2]

Q2: What are the main chemical pathways through which this compound degrades?

A2: this compound is susceptible to degradation through several chemical pathways, primarily:

  • Thermal Decomposition: When exposed to elevated temperatures, this compound can undergo dehydrobromination, a reaction that eliminates hydrogen bromide (HBr). This process is thought to yield unsaturated compounds like crotonic acid, which may further react or polymerize.

  • Hydrolysis: In the presence of moisture, the bromine atom can be substituted by a hydroxyl group, leading to the formation of 3-hydroxybutyric acid. This reaction is catalyzed by both acidic and basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions. This can involve the cleavage of the carbon-bromine bond, leading to the formation of radical species that can trigger further degradation.

Q3: What are the ideal storage conditions to minimize decomposition?

A3: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is refrigerated at 4°C.[3] The compound should be stored in a tightly sealed container to protect it from moisture. To prevent photodegradation, an amber or opaque container should be used, and it should be kept in a dark location. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.[4]

Q4: Are there any chemical stabilizers that can be added to prevent decomposition?

A4: Yes, the addition of stabilizers can help to prevent the decomposition of this compound. Antioxidants, such as Butylated Hydroxytoluene (BHT), are effective in inhibiting oxidation by scavenging free radicals.[5][6][7] For solutions, maintaining a neutral to slightly acidic pH can help to minimize hydrolysis. It is important to ensure that any added stabilizer is compatible with this compound and does not interfere with downstream applications.

Troubleshooting Guide

Problem Possible Causes Recommended Actions & Solutions
Discoloration (darkening) of the material 1. Oxidation due to exposure to air. 2. Thermal degradation from storage at elevated temperatures. 3. Photodegradation from exposure to light.1. Store under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure storage at the recommended temperature of 4°C. 3. Store in an amber or opaque container in a dark location.
Change in physical state (e.g., becoming oily or clumping) 1. Hydrolysis due to moisture absorption. 2. Formation of hygroscopic degradation products.1. Store in a tightly sealed container in a desiccator. 2. Handle the compound in a dry environment (e.g., glove box).
Decreased purity confirmed by analysis 1. Inadequate storage conditions (temperature, light, moisture). 2. Incompatibility with the storage container. 3. Natural degradation over an extended period.1. Review and optimize storage conditions as per the recommendations. 2. Ensure the container is made of a non-reactive material (e.g., glass). 3. Consider re-purification of the material if purity is critical for the application. 4. For long-term storage, consider adding a stabilizer like BHT.
Inconsistent experimental results 1. Use of partially decomposed this compound. 2. Presence of unquantified impurities affecting the reaction.1. Always check the purity of this compound before use. 2. Use a freshly opened container or a sample that has been stored under optimal conditions. 3. If decomposition is suspected, re-analyze the starting material to confirm its identity and purity.

Data on Storage Conditions and Stability

The stability of this compound is significantly influenced by storage conditions. The following table summarizes the expected stability under various scenarios.

Storage Condition Temperature Atmosphere Light Exposure Expected Purity after 6 Months (Illustrative) Primary Degradation Products
Ideal 4°CInert (Nitrogen/Argon)Dark>98%Minimal
Standard Lab Room Temperature (~25°C)AirAmbient Light90-95%Crotonic acid, 3-Hydroxybutyric acid
Elevated Temperature 40°CAirDark<90%Crotonic acid, HBr
High Humidity Room Temperature (~25°C)Humid AirDark90-95%3-Hydroxybutyric acid
Light Exposure Room Temperature (~25°C)AirDirect Light<90%Various photoproducts

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method for conducting an accelerated stability study to evaluate the impact of elevated temperature on this compound.

Objective: To assess the thermal stability of this compound and identify major degradation products.

Materials:

  • This compound (high purity)

  • Amber glass vials with screw caps

  • Oven capable of maintaining 40°C ± 2°C

  • HPLC or GC-MS system for analysis

Procedure:

  • Accurately weigh 100 mg of this compound into three separate amber glass vials.

  • Tightly cap the vials. One vial will serve as the time-zero control.

  • Place the remaining two vials in an oven pre-heated to 40°C.

  • At time zero, dissolve the contents of the control vial in a suitable solvent (e.g., acetonitrile) to a known concentration and analyze by HPLC or GC-MS to determine the initial purity.

  • After 14 days and 28 days, remove one vial from the oven.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in the same solvent to the same concentration as the time-zero sample.

  • Analyze the samples by HPLC or GC-MS to determine the purity and identify any degradation products.

  • Compare the chromatograms of the aged samples to the time-zero sample to quantify the degradation and identify new peaks.

Protocol 2: HPLC Method for Purity and Degradation Product Analysis

Objective: To quantify the purity of this compound and separate it from its primary degradation products, crotonic acid and 3-hydroxybutyric acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare standard solutions of crotonic acid and 3-hydroxybutyric acid for peak identification.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standard solutions to determine the retention times of the parent compound and potential degradation products.

  • Inject the test sample and integrate the peak areas.

  • Calculate the purity of this compound as a percentage of the total peak area.

Protocol 3: GC-MS Method for Identification of Volatile Impurities

Objective: To identify volatile degradation products of this compound.

Instrumentation:

  • GC-MS system with a capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

GC Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Oven Program: 50°C for 2 min, ramp to 230°C at 10°C/min, hold for 5 min

  • Injection Mode: Split (10:1)

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Scan Mode: Full Scan

Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or perform headspace analysis on the solid material.

  • For direct injection, ensure the concentration is appropriate to avoid column overloading.

Analysis:

  • Inject the sample into the GC-MS.

  • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST).

Visualizations

DecompositionPathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_photo Photodegradation BBA This compound CA Crotonic Acid BBA->CA Dehydrobromination (+ Heat) HBA 3-Hydroxybutyric Acid BBA->HBA + H2O Radicals Radical Species BBA->Radicals + Light (UV) HBr Hydrogen Bromide

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow start Sample of this compound storage Store under defined conditions (Temp, Light, Humidity) start->storage sampling Sample at Time Intervals (e.g., 0, 14, 28 days) storage->sampling analysis Analytical Testing sampling->analysis hplc HPLC Analysis (Purity, Non-volatile products) analysis->hplc gcms GC-MS Analysis (Volatile products) analysis->gcms data Data Analysis and Comparison hplc->data gcms->data conclusion Determine Stability and Degradation Profile data->conclusion

Caption: Workflow for a typical stability study of this compound.

References

Technical Support Center: Chiral Separation of 3-Bromobutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 3-bromobutyric acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of this compound?

A1: The primary challenges in the chiral separation of this compound include:

  • Small molecular size and lack of chromophores: This makes direct detection by UV-Vis in HPLC difficult, often necessitating derivatization.

  • Volatility: The compound's volatility can be a challenge for HPLC but can be leveraged for gas chromatography (GC) methods, which also require derivatization.

  • Peak Tailing in Chromatography: As a carboxylic acid, this compound is prone to interacting with active sites on stationary phases, leading to poor peak shape.[1]

  • Finding a suitable chiral selector: Identifying a chiral stationary phase (CSP), enzyme, or resolving agent that provides good enantioselectivity for this small, flexible molecule can be challenging.

Q2: Is derivatization necessary for the chiral separation of this compound?

A2: Derivatization is highly recommended for chromatographic methods. For HPLC, derivatization of the carboxylic acid group with a UV-active moiety (e.g., aniline) is crucial for sensitive detection.[2] For GC, conversion to a volatile ester (e.g., methyl or ethyl ester) is essential for analysis.[3]

Q3: Which analytical techniques are most suitable for determining the enantiomeric purity of this compound?

A3: The most common and effective techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): After derivatization, HPLC with a chiral stationary phase is a powerful method for enantiomeric separation.[2]

  • Chiral Gas Chromatography (GC): Following derivatization to a volatile ester, chiral GC can provide excellent resolution of the enantiomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral resolving agents can also be employed to determine enantiomeric purity.[2]

Q4: Can I use methods developed for α-bromobutyric acid for the separation of this compound?

A4: Yes, it is very likely that methods developed for the positional isomer, α-bromobutyric acid, can be adapted for this compound. The underlying principles of derivatization and interaction with chiral selectors will be similar. However, optimization of the separation conditions will be necessary.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

This guide focuses on the chiral separation of derivatized this compound.

Problem 1: Poor or No Enantiomeric Resolution

Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) Consult literature for CSPs effective for similar compounds (e.g., polysaccharide-based columns like Chiralcel OD-H for derivatized α-bromobutyric acid).[2]
Inappropriate Mobile Phase Composition Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) and the polar modifier (e.g., isopropanol, ethanol). Small changes can significantly impact resolution.[2]
Unfavorable Column Temperature Optimize the column temperature. Lower temperatures often enhance enantioselectivity, but this should be evaluated on a case-by-case basis.[2]
Low Flow Rate If some separation is observed, decreasing the flow rate may improve resolution, although it will increase analysis time.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase For acidic compounds, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape by suppressing the ionization of the analyte.
Column Overload Reduce the sample concentration or injection volume.[1]
Column Contamination or Degradation Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Enzymatic Kinetic Resolution

This guide provides troubleshooting for the lipase-catalyzed resolution of this compound esters.

Problem 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Incorrect Enzyme Screen different lipases (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase).[2][4]
Unfavorable pH Optimize the pH of the reaction medium. For lipase-catalyzed hydrolysis, a pH around 7 is often a good starting point.[2]
Inhibitors Present Ensure the substrate and solvent are of high purity.
Inactivated Enzyme Use a fresh batch of enzyme and store it according to the manufacturer's instructions.

Problem 2: Low Enantioselectivity (Low ee)

Possible Cause Troubleshooting Step
Sub-optimal Reaction Temperature Vary the reaction temperature. Lower temperatures can sometimes improve enantioselectivity.
Inappropriate Organic Solvent If using an organic co-solvent, screen different solvents as they can influence enzyme conformation and selectivity.
Reaction Reversibility For esterification, remove water as it is formed. For hydrolysis, ensure sufficient water is present.
Reaction Time Monitor the reaction over time. For kinetic resolutions, the highest enantiomeric excess of the remaining substrate is typically achieved at around 50% conversion.
Diastereomeric Crystallization

This guide addresses common issues in the resolution of this compound via diastereomeric salt formation.

Problem 1: No Crystallization of Diastereomeric Salts

Possible Cause Troubleshooting Step
Unsuitable Resolving Agent Screen a variety of chiral amines (e.g., (R)- or (S)-1-phenylethylamine, ephedrine derivatives).[5]
Inappropriate Solvent Screen a range of solvents with different polarities. The solubility difference between the diastereomers is critical.
Solution is Too Dilute Concentrate the solution by slow evaporation of the solvent.
Supersaturation Not Reached Try cooling the solution slowly, scratching the inside of the flask, or adding a seed crystal if available.

Problem 2: Low Diastereomeric/Enantiomeric Purity of Crystals

Possible Cause Troubleshooting Step
Co-precipitation of Diastereomers Perform recrystallization of the obtained diastereomeric salt from a suitable solvent.
Incomplete Reaction Ensure equimolar amounts of the racemic acid and resolving agent are used.
Unfavorable Crystallization Temperature Optimize the crystallization temperature and cooling rate. Slower cooling often leads to purer crystals.

Experimental Protocols and Data

Chiral HPLC Separation of Derivatized α-Bromobutyric Acid

Note: The following data is for the positional isomer α-bromobutyric acid, but the methodology is highly relevant for this compound.[2]

Derivatization Protocol:

  • Mix D,L-α-bromobutyric acid (0.001 mol) and N,N'-dicyclohexylcarbodiimide (DCC) (0.0012 mol) in dichloromethane (30 mL) and stir at room temperature for 5 minutes.

  • Add aniline (0.001 mol) and continue stirring for 5 hours at 30 °C.

  • Wash the solution with 1 M HCl, 1 M NaOH, and water, then dry with sodium sulfate.

  • Filter the mixture and evaporate the solvent to obtain the derivatized product.

HPLC Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:2-propanol (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

Table 1: Comparison of Chiral Stationary Phases for Derivatized α-Bromobutyric Acid Separation [2]

Chiral Stationary PhaseMobile Phase (n-hexane:2-propanol)Retention Factor (k'1)Retention Factor (k'2)Selectivity (α)Resolution (Rs)
Chiralcel OD-H95:52.583.151.221.98
DNB-leucine95:5--1.000.00
DNB-phenylglycine95:5--1.000.00

Table 2: Effect of Organic Modifier on Separation using Chiralcel OD-H Column [2]

Organic Modifier (15% in n-hexane)Retention Factor (k'1)Retention Factor (k'2)Selectivity (α)Resolution (Rs)
Ethanol1.952.261.161.45
2-Propanol2.112.511.191.76
Illustrative Protocol for Enzymatic Kinetic Resolution

Protocol:

  • Prepare a solution of racemic ethyl 3-bromobutyrate in a suitable buffer (e.g., phosphate buffer, pH 7.0) with an organic co-solvent (e.g., 10% v/v DMSO) if needed for solubility.

  • Add a lipase (e.g., immobilized Candida antarctica lipase B).

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion to obtain the highest ee for both the unreacted ester and the product acid.

  • Separate the ester from the acid by extraction.

Table 3: Example Data for Enzymatic Kinetic Resolution (Illustrative)

EnzymeSubstrateConversion (%)ee of Substrate (%)ee of Product (%)
Immobilized CALBEthyl 3-bromobutyrate50>99>99
Illustrative Protocol for Diastereomeric Crystallization

Note: The following is a general protocol based on the resolution of similar haloalkanoic acids.

Protocol:

  • Dissolve racemic this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

  • If no crystals form, try cooling further or slowly evaporating the solvent.

  • Collect the crystals by filtration. These crystals represent one diastereomeric salt.

  • The other diastereomer remains in the mother liquor.

  • Liberate the enantiomerically enriched this compound from the salt by treatment with a strong acid (e.g., HCl) and extraction.

Table 4: Example Data for Diastereomeric Crystallization (Illustrative)

Resolving AgentCrystallization SolventYield of Diastereomeric Salt (%)ee of Recovered Acid (%)
(R)-1-PhenylethylamineEthanol4095

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes select_csp Select a different CSP (e.g., polysaccharide-based) check_csp->select_csp No check_temp Is the column temperature optimal? check_mobile_phase->check_temp Yes optimize_modifier Vary the polar modifier concentration (e.g., 2-propanol) check_mobile_phase->optimize_modifier No check_peak_shape Is peak shape acceptable? check_temp->check_peak_shape Yes optimize_temp Adjust column temperature (try lower temperatures) check_temp->optimize_temp No troubleshoot_peak Troubleshoot Peak Tailing (see separate workflow) check_peak_shape->troubleshoot_peak No good_resolution Good Resolution Achieved check_peak_shape->good_resolution Yes select_csp->check_csp optimize_modifier->check_mobile_phase optimize_temp->check_temp troubleshoot_peak->check_peak_shape

Caption: Troubleshooting Workflow for Poor HPLC Resolution.

Enzymatic_Resolution_Workflow start Start: Enzymatic Kinetic Resolution prepare_substrate Prepare racemic This compound ester solution start->prepare_substrate add_enzyme Add Lipase (e.g., immobilized CALB) prepare_substrate->add_enzyme incubate Incubate at controlled temperature and pH add_enzyme->incubate monitor Monitor conversion and ee by chiral chromatography incubate->monitor monitor->incubate <50% conversion stop_reaction Stop reaction at ~50% conversion monitor->stop_reaction ~50% conversion separate Separate unreacted ester and product acid stop_reaction->separate analyze Analyze enantiomeric purity of both fractions separate->analyze end End: Enantiomerically Enriched Products analyze->end

Caption: General Workflow for Enzymatic Kinetic Resolution.

Diastereomeric_Crystallization_Workflow start Start: Diastereomeric Crystallization dissolve Dissolve racemic this compound and chiral resolving agent in solvent start->dissolve crystallize Induce crystallization (cooling, evaporation) dissolve->crystallize filter Filter to separate crystals from mother liquor crystallize->filter crystals Diastereomeric Salt 1 (Crystals) filter->crystals mother_liquor Diastereomeric Salt 2 (in Mother Liquor) filter->mother_liquor liberate_1 Liberate enantiomer 1 (acid treatment) crystals->liberate_1 liberate_2 Liberate enantiomer 2 (acid treatment) mother_liquor->liberate_2 enantiomer_1 Enantiomer 1 liberate_1->enantiomer_1 enantiomer_2 Enantiomer 2 liberate_2->enantiomer_2

Caption: General Workflow for Diastereomeric Crystallization.

References

Technical Support Center: Pilot-Scale Synthesis of 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the pilot-scale synthesis of 3-Bromobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: For pilot-scale production, the two most prevalent methods are the hydrobromination of crotonic acid and the bromination of butyric acid. The hydrobromination of crotonic acid is generally preferred for producing this compound specifically. Another related industrial process is the ring-opening of γ-butyrolactone, which yields 4-Bromobutyric acid but is often discussed in the context of bromobutyric acid synthesis.[1][2]

Q2: What are the typical yields and purity I can expect for the synthesis of this compound?

A2: Yields and purity are highly dependent on the chosen synthesis route and the optimization of reaction conditions. For the hydrobromination of crotonic acid, yields can range from 75-93%.[3] Purity is influenced by the efficiency of the purification process in removing byproducts and unreacted starting materials.

Q3: What safety precautions should be taken when handling the reagents and product?

A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The reagents, such as bromine and hydrogen bromide, are also highly corrosive and toxic, requiring strict adherence to safety protocols.[1]

Troubleshooting Guides

Synthesis Route 1: Hydrobromination of Crotonic Acid

This method involves the addition of hydrogen bromide (HBr) across the double bond of crotonic acid.

Problem 1: Low yield of this compound.

Possible CauseSuggested Solution
Incomplete reaction - Ensure a sufficient excess of HBr is used. - Extend the reaction time or gently heat the mixture if the reaction is sluggish at room temperature. - Monitor the reaction progress using techniques like TLC or NMR to confirm the consumption of starting material.
Loss of product during workup - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Avoid overly vigorous washing that can lead to emulsion formation.
Side reactions - Control the reaction temperature to minimize the formation of byproducts.

Problem 2: Presence of 2,3-dibromobutyric acid as an impurity.

Possible CauseSuggested Solution
Reaction with bromine - This can occur if elemental bromine is present as an impurity in the HBr source or is formed via oxidation. - Use a high-purity source of HBr.
Purification issue - 2,3-dibromobutyric acid has a different polarity and boiling point than this compound, allowing for separation by fractional distillation or column chromatography.

Problem 3: Formation of 2-Bromobutyric acid.

Possible CauseSuggested Solution
Isomerization - While the addition of HBr to crotonic acid is expected to yield the 3-bromo isomer, some 2-bromo isomer can form. - Maintain a lower reaction temperature to favor the kinetic product (this compound).
Purification challenge - The isomers can be difficult to separate by distillation due to similar boiling points. Careful fractional distillation under reduced pressure or preparative chromatography may be necessary.
Synthesis Route 2: Bromination of Butyric Acid (Hell-Volhard-Zelinsky Reaction)

This reaction typically produces 2-bromobutyric acid but is a common method for the bromination of carboxylic acids. Issues encountered here can be relevant to other bromination reactions.

Problem 1: Reaction is slow or does not initiate.

Possible CauseSuggested Solution
Insufficient catalyst - Ensure an adequate amount of phosphorus (or PBr₃) is used to generate the acyl bromide intermediate.[5][6][7]
Low temperature - The Hell-Volhard-Zelinsky reaction often requires elevated temperatures to proceed at a reasonable rate.[6][8][9]

Problem 2: Formation of polybrominated byproducts.

Possible CauseSuggested Solution
Excess bromine - Carefully control the stoichiometry of bromine addition. Add the bromine dropwise to maintain a low concentration in the reaction mixture.
Prolonged reaction time at high temperature - Monitor the reaction progress and stop it once the desired product is formed to avoid further bromination.

Quantitative Data

Table 1: Comparison of Synthesis Routes for Bromobutyric Acids

Synthesis RouteTarget ProductKey ReagentsTypical YieldReported PurityReference
Hydrobromination of Crotonic AcidThis compoundCrotonic acid, HBr75-93%>95% (after purification)[3]
Ring-opening of γ-butyrolactone4-Bromobutyric acidγ-butyrolactone, HBr96-98%99.0-99.5%[2]
Hell-Volhard-Zelinsky2-Bromobutyric acidButyric acid, Br₂, P/PBr₃~85% (for esters)High (after purification)[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrobromination of Crotonic Acid

Materials:

  • Crotonic acid

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve crotonic acid in a minimal amount of a suitable solvent or use neat.

  • Cool the mixture in an ice bath.

  • Slowly add an excess of 48% hydrobromic acid to the stirred solution.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Crotonic Acid B 2. Cool in Ice Bath A->B C 3. Add HBr B->C D 4. Stir at Room Temperature C->D E 5. Extraction with Diethyl Ether D->E F 6. Wash with Water, NaHCO3, Brine E->F G 7. Dry with Na2SO4 F->G H 8. Concentrate G->H I 9. Fractional Distillation H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_rxn Incomplete Reaction start->incomplete_rxn workup_loss Workup Loss start->workup_loss side_reactions Side Reactions start->side_reactions sol_incomplete Increase HBr, Extend Time, Monitor incomplete_rxn->sol_incomplete Address sol_workup Optimize Extraction, Gentle Washing workup_loss->sol_workup Address sol_side Control Temperature side_reactions->sol_side Address

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Managing corrosive nature of 3-Bromobutyric acid in laboratory equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive nature of 3-Bromobutyric acid in laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered corrosive?

A1: this compound is a halogenated carboxylic acid.[1] Its corrosive nature stems from its acidic properties, conferred by the carboxylic acid functional group (-COOH).[1] It is classified as a GHS Category 1B substance for skin corrosion and Category 1 for eye damage, indicating that it can cause severe skin burns and eye damage upon contact.[2][3]

Q2: What are the immediate safety precautions I should take when handling this compound?

A2: Due to its corrosive nature, strict safety protocols are necessary. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Essential personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] An eyewash station and safety shower should be readily accessible.[2]

Q3: How should I store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2] The storage container should be tightly sealed and clearly labeled.

Q4: What should I do in case of a spill?

A4: In case of a small spill, neutralize the acid with a suitable agent like sodium bicarbonate or calcium carbonate.[2] Absorb the neutralized mixture with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: Can I dispose of this compound down the drain?

A5: No. Due to its corrosive nature and potential environmental hazards, this compound should be disposed of as hazardous chemical waste according to your institution's and local regulations.

Troubleshooting Guide: Equipment Corrosion

This guide addresses specific issues you might encounter related to the corrosive effects of this compound on your laboratory equipment.

Problem Possible Cause(s) Troubleshooting Steps
Visible corrosion (pitting, discoloration) on stainless steel equipment (e.g., reaction vessels, spatulas). Direct contact with this compound, especially at elevated temperatures or for prolonged periods. Stainless steel's resistance to corrosion can be compromised by halogenated compounds.1. Immediately cease using the affected equipment with this compound.2. Decontaminate the equipment following the protocol below.3. Evaluate the extent of the damage. If pitting is severe, the equipment's integrity may be compromised and it should be replaced.4. For future experiments, consider using equipment made of more resistant materials such as borosilicate glass or PTFE-lined reactors.
Clouding or etching of glassware. While borosilicate glass is generally resistant to acids, prolonged exposure to hot this compound or the presence of certain impurities could cause some surface damage.1. Ensure your glassware is made of high-quality borosilicate glass 3.3.[4][5][6][7]2. After each use, promptly and thoroughly clean the glassware.3. If etching is observed, the glassware may need to be replaced as it can be more prone to breakage.
Swelling, cracking, or discoloration of plastic components (e.g., tubing, seals, containers). The plastic material is not chemically compatible with this compound.1. Immediately replace the damaged plastic components.2. Consult the material compatibility table below to select a more suitable plastic.3. If a suitable plastic is not available, consider using glass or PTFE components.
Unexpected reaction byproducts or failed synthesis. Corrosion of the equipment may be introducing metallic ions into the reaction mixture, which can interfere with the intended chemical reaction.1. Inspect all equipment that comes into contact with the reactants for any signs of corrosion.2. If corrosion is suspected, switch to equipment made of inert materials like glass or PTFE.3. Perform a control experiment in the inert setup to verify if equipment corrosion was the issue.

Material Compatibility with this compound

The following table summarizes the general compatibility of common laboratory materials with this compound. It is crucial to perform specific testing for your experimental conditions (temperature, concentration, duration) before extensive use.

Material Compatibility Rating Notes
Borosilicate Glass 3.3 Excellent Highly resistant to most acids, including halogenated organic acids.[5][6][7]
PTFE (Polytetrafluoroethylene) Excellent Very non-reactive and suitable for use with a wide range of corrosive chemicals.[8][9][10][11]
PFA (Perfluoroalkoxy) Excellent Similar chemical resistance to PTFE, often used for tubing and linings.[8][9][11]
Stainless Steel (304, 316) Fair to Good Can be susceptible to pitting and crevice corrosion from brominated compounds, especially at higher temperatures and concentrations.[12][13] Not recommended for prolonged contact without specific testing.
Aluminum Poor Readily attacked by acids, leading to rapid corrosion.[14][15][16][17][18] Not recommended for use.
Polypropylene (PP) Good Generally good resistance to acids, but testing is recommended, especially at elevated temperatures.
Polyethylene (PE) Good Similar to polypropylene, with good resistance to acids at room temperature.
Elastomers (e.g., Viton®, Kalrez®) Variable Compatibility is highly dependent on the specific formulation. Testing is essential for seals and O-rings.

Experimental Protocols

Protocol for Material Compatibility Testing (Adapted from ASTM G31 and ASTM D543)

This protocol provides a general framework for assessing the compatibility of materials with this compound.

Objective: To determine the effect of this compound on the physical and chemical properties of selected laboratory materials.

Materials:

  • Test coupons of the materials to be evaluated (e.g., stainless steel 316, aluminum, polypropylene).

  • This compound of the desired concentration.

  • Inert containers with lids (e.g., borosilicate glass jars with PTFE-lined caps).

  • Analytical balance.

  • Calipers or micrometer.

  • Temperature-controlled environment (e.g., oven, water bath).

  • Personal Protective Equipment (PPE).

Procedure:

  • Specimen Preparation:

    • Cut material coupons to a standard size (e.g., 50mm x 25mm x 2mm).

    • Clean the coupons thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any grease or oil, then rinse with deionized water and dry completely.

    • Measure the initial dimensions of each coupon to the nearest 0.01 mm.

    • Weigh each coupon to the nearest 0.1 mg and record as the initial weight.

  • Immersion:

    • Place each coupon in a separate, labeled inert container.

    • Add a sufficient volume of the this compound solution to completely immerse the coupon.

    • Securely close the containers.

    • Place the containers in the temperature-controlled environment for the desired duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Immersion Analysis:

    • After the specified time, carefully remove the coupons from the acid solution.

    • Rinse the coupons with deionized water and dry them thoroughly.

    • Visually inspect each coupon for any changes in appearance (e.g., discoloration, pitting, swelling, cracking) and record your observations.

    • Measure the final dimensions of each coupon.

    • Weigh each coupon and record as the final weight.

  • Evaluation:

    • Calculate the change in weight and dimensions.

    • For metals, calculate the corrosion rate in millimeters per year (mm/y) using the following formula (based on ASTM G31): Corrosion Rate = (K × W) / (A × T × D) Where:

      • K = a constant (8.76 × 10^4)

      • W = mass loss in grams

      • A = surface area in cm²

      • T = time of exposure in hours

      • D = density of the metal in g/cm³

    • For polymers, evaluate changes in mechanical properties (e.g., tensile strength, hardness) if applicable and equipment is available.

Protocol for Decontamination of Laboratory Equipment

Objective: To safely and effectively remove this compound residues from laboratory equipment.

Materials:

  • Appropriate PPE (chemical-resistant gloves, goggles, lab coat).

  • Weak base solution (e.g., 5% sodium bicarbonate solution).

  • Deionized water.

  • Suitable cleaning agent (e.g., laboratory-grade detergent).

  • Clean cloths or sponges.

  • Waste container for hazardous materials.

Procedure:

  • Pre-cleaning:

    • If possible, mechanically remove any excess this compound residue.

  • Neutralization:

    • Carefully rinse the equipment with a 5% sodium bicarbonate solution to neutralize the acid. Be aware that this may generate some gas (CO2), so ensure good ventilation.

    • Test the rinse solution with pH paper to ensure it is neutral (pH ~7).

  • Cleaning:

    • Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

  • Rinsing:

    • Rinse the equipment multiple times with deionized water to remove any residual detergent and salts.

  • Drying:

    • Allow the equipment to air dry completely or dry it in an oven at an appropriate temperature.

  • Waste Disposal:

    • Collect all waste solutions and materials from the decontamination process and dispose of them as hazardous waste.

Visualizations

TroubleshootingWorkflow start Corrosion Issue Identified equipment_type Identify Equipment Material start->equipment_type metal Metal (e.g., Stainless Steel) equipment_type->metal Metal glass Glass equipment_type->glass Glass plastic Plastic equipment_type->plastic Plastic decontaminate Decontaminate Equipment metal->decontaminate check_quality Verify Borosilicate 3.3 Quality glass->check_quality replace_plastic Replace Damaged Plastic plastic->replace_plastic assess_damage Assess Damage Severity decontaminate->assess_damage minor_damage Minor Discoloration assess_damage->minor_damage Minor severe_damage Pitting / Cracking assess_damage->severe_damage Severe continue_use Monitor Closely During Future Use minor_damage->continue_use replace_equipment Replace Equipment severe_damage->replace_equipment select_new_material Select More Resistant Material (Glass, PTFE) replace_equipment->select_new_material replace_glassware Replace if Etched or Chipped check_quality->replace_glassware consult_chart Consult Compatibility Chart (Select PTFE, PFA, etc.) replace_plastic->consult_chart

Caption: Troubleshooting workflow for equipment corrosion.

ExperimentalWorkflow start Start: Select Material for Testing prep_specimen Prepare & Characterize Specimen (Clean, Measure, Weigh) start->prep_specimen immersion Immerse in this compound (Controlled Temp. & Duration) prep_specimen->immersion post_analysis Post-Immersion Analysis (Clean, Dry, Inspect, Measure, Weigh) immersion->post_analysis evaluation Evaluate Results post_analysis->evaluation metal_eval Calculate Corrosion Rate (Metals) evaluation->metal_eval Metal polymer_eval Assess Physical/Mechanical Changes (Polymers) evaluation->polymer_eval Polymer compatible Material is Compatible metal_eval->compatible Low Corrosion Rate not_compatible Material is Not Compatible metal_eval->not_compatible High Corrosion Rate polymer_eval->compatible No Significant Change polymer_eval->not_compatible Degradation Observed

Caption: Experimental workflow for material compatibility testing.

References

Validation & Comparative

A Comparative Guide to Purity Determination of 3-Bromobutyric Acid: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of chemical purity is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of 3-Bromobutyric acid. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for specific analytical needs.

Methodology Comparison at a Glance

The selection of an analytical method for purity determination is contingent on several factors, including the nature of the analyte, potential impurities, desired accuracy, and the availability of instrumentation. While HPLC is a versatile and widely adopted technique, GC and qNMR offer orthogonal approaches with distinct advantages.

Table 1: Comparison of Analytical Methods for Purity Determination of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase.Absolute quantitation based on the direct proportionality of NMR signal intensity to the number of nuclei.
Typical Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column with a polar stationary phase (e.g., DB-FFAP)Not applicable.
Mobile/Carrier Gas Acetonitrile/Water with acid modifier (e.g., phosphoric acid or formic acid)Inert gas (e.g., Helium, Nitrogen)Deuterated solvent (e.g., DMSO-d6, CDCl3) with an internal standard.
Detector UV/Vis (at low wavelength, e.g., 210 nm), Refractive Index (RI), or Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation Dissolution in mobile phase.Derivatization may be required for polar analytes to improve volatility.Precise weighing of sample and internal standard, followed by dissolution in a deuterated solvent.
Estimated LOD 0.002 - 0.14 mg/mL[1][2]~1 µg/mL (with derivatization)Dependent on analyte and spectrometer, typically in the low µg/mL range.
Estimated LOQ 0.007 - 0.45 mg/mL[1][2]~3 µg/mL (with derivatization)Dependent on analyte and spectrometer, typically in the low µg/mL range.
Linearity (R²) >0.99[2]>0.99Not applicable (absolute method).
Precision (RSD) <2%<5%<1%
Strengths - Versatile for a wide range of compounds.- High resolution and sensitivity.- Non-destructive (sample can be recovered).- High sensitivity for volatile impurities.- Well-established for residual solvent analysis.- Absolute quantitation without a specific reference standard of the analyte.- Provides structural information.- Non-destructive.
Limitations - Requires a chromophore for UV detection.- May have limited resolution for highly polar or non-polar compounds.- Not suitable for non-volatile or thermally labile compounds.- Derivatization can add complexity and potential for error.- Lower sensitivity compared to chromatographic methods.- Higher instrumentation cost.- Potential for signal overlap.

Note: The LOD, LOQ, Linearity, and Precision values are estimates based on published data for similar short-chain fatty acids and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC method is suitable for the routine quality control of this compound, allowing for the separation and quantification of non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1: Experimental workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC) Method

GC with Flame Ionization Detection (FID) is a suitable alternative for determining the purity of this compound, particularly for identifying and quantifying volatile impurities. Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and cap the vial tightly.

  • Heat the vial at 60 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

Data Analysis: Purity is determined by the area percentage of the derivatized this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

Data Analysis: The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Method_Comparison cluster_methods Purity Determination Methods cluster_attributes Key Attributes HPLC HPLC Versatility Versatility HPLC->Versatility High GC GC Sample_Nature Sample Nature GC->Sample_Nature Volatile qNMR qNMR Quantitation Quantitation qNMR->Quantitation Absolute Versatility->HPLC Sensitivity Sensitivity Sensitivity->HPLC High Sensitivity->GC Very High (FID) Sensitivity->qNMR Lower Quantitation->HPLC Relative Quantitation->GC Relative Sample_Nature->HPLC Broad Range Sample_Nature->qNMR Soluble Structural_Info Structural Information Structural_Info->HPLC No (with UV) Structural_Info->GC No (with FID) Structural_Info->qNMR Yes

Figure 2: Logical comparison of HPLC, GC, and qNMR for purity determination.

Conclusion

For the routine quality control and purity assessment of this compound, the proposed reversed-phase HPLC method offers a robust, reliable, and widely accessible solution. It provides excellent separation of non-volatile impurities and accurate quantification based on peak area percentage.

Gas Chromatography serves as a valuable orthogonal technique, especially when volatile impurities or residual solvents are a concern. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.

Quantitative NMR stands out as the most powerful technique for obtaining an absolute purity value without the need for a specific certified reference standard of this compound. Its ability to provide structural information simultaneously makes it an invaluable tool for comprehensive characterization, particularly for the certification of reference materials.

The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy, and the available instrumentation. For a comprehensive purity assessment, a combination of these techniques is often recommended to provide a complete and orthogonal understanding of the sample's composition.

References

A Comparative Analysis of the Reactivity of 2-Bromobutyric Acid and 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Brominated carboxylic acids, in particular, serve as versatile building blocks. This guide provides an objective comparison of the reactivity of two constitutional isomers: 2-bromobutyric acid and 3-bromobutyric acid. Understanding the nuanced differences in their chemical behavior is crucial for designing synthetic strategies that favor desired reaction pathways, be it nucleophilic substitution or elimination. This comparison is supported by established chemical principles and outlines experimental protocols for a direct comparative analysis.

Executive Summary

The position of the bromine atom on the butyric acid backbone dictates the reactivity of the two isomers. 2-Bromobutyric acid, an α-halo acid, is primed for nucleophilic substitution reactions (SN2), a characteristic enhanced by the electron-withdrawing effect of the adjacent carboxylic acid group. Conversely, this compound, a β-halo acid, is more susceptible to elimination reactions (E2) to form unsaturated products. This differential reactivity stems from a combination of electronic and steric factors.

Data Presentation: A Comparative Overview

Property2-Bromobutyric AcidThis compound
Structure CH₃CH₂CH(Br)COOHCH₃CH(Br)CH₂COOH
Classification α-Bromo carboxylic acidβ-Bromo carboxylic acid
Primary Reaction Pathway Nucleophilic Substitution (SN2)[1]Elimination (E2)
Relative SN2 Rate Faster[1]Slower
Relative E2 Rate SlowerFaster
Key Influencing Factor Inductive effect of the carboxyl group enhances the electrophilicity of the α-carbon.[1]The β-position of the bromine atom is favorable for 1,2-elimination.

Theoretical Framework: Understanding the Reactivity Differences

The divergent reactivity of 2-bromobutyric acid and this compound can be rationalized by considering the electronic and steric environments of the reactive centers.

2-Bromobutyric Acid:

  • Inductive Effect: The electron-withdrawing carboxylic acid group is in close proximity to the α-carbon bearing the bromine atom. This inductive effect polarizes the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to attack by nucleophiles.[1] This significantly accelerates the rate of SN2 reactions.[1]

  • Steric Hindrance: As a secondary alkyl halide, the α-carbon is relatively accessible to nucleophiles, favoring the SN2 pathway over the SN1 pathway, which would involve the formation of a less stable secondary carbocation.

This compound:

  • Elimination Favored: The bromine atom is on the β-carbon relative to the carboxyl group. This arrangement is ideal for E2 elimination reactions. A base can abstract a proton from the α-carbon, leading to the formation of a double bond between the α and β carbons and the expulsion of the bromide ion.

  • Reduced Inductive Effect: The inductive effect of the carboxyl group on the β-carbon is diminished due to the increased distance, making the C-Br bond less polarized compared to the 2-bromo isomer. This results in a slower rate of nucleophilic substitution.

Below is a diagram illustrating the factors that influence the preferred reaction pathways for each isomer.

G Factors Influencing Reactivity of Bromobutyric Acid Isomers cluster_2bba 2-Bromobutyric Acid cluster_3bba This compound 2BBA CH3CH2CH(Br)COOH InductiveEffect_2 Strong Inductive Effect of COOH at α-carbon 2BBA->InductiveEffect_2 Electrophilicity_2 Increased Electrophilicity of α-carbon InductiveEffect_2->Electrophilicity_2 SN2_2 Favors SN2 Reaction Electrophilicity_2->SN2_2 3BBA CH3CH(Br)CH2COOH BetaPosition Bromine at β-position 3BBA->BetaPosition ReducedInductiveEffect_3 Weaker Inductive Effect of COOH at β-carbon 3BBA->ReducedInductiveEffect_3 E2_3 Favors E2 Elimination BetaPosition->E2_3 SN2_slow_3 Slower SN2 Reaction ReducedInductiveEffect_3->SN2_slow_3 G Workflow for Comparative Kinetic Study Start Start PrepSolutions Prepare aqueous solutions of 2- and this compound Start->PrepSolutions Equilibrate Equilibrate solutions in constant temperature water bath PrepSolutions->Equilibrate StartReaction Start reactions (t=0) Equilibrate->StartReaction Aliquot Withdraw aliquots at regular time intervals StartReaction->Aliquot Quench Quench reaction in ice bath Aliquot->Quench Titrate Titrate with standardized NaOH to determine [HBr] Quench->Titrate Record Record volume of NaOH used Titrate->Record Record->Aliquot Repeat for next time point Plot Plot [HBr] vs. time for both isomers Record->Plot Compare Compare initial rates of reaction Plot->Compare End End Compare->End

References

A Comparative Guide to the Spectroscopic Characterization of 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3-bromobutyric acid and its structural and elemental analogs. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, comparative format, this document serves as a valuable resource for the characterization and identification of these halogenated carboxylic acids.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for this compound and its isomers (2-bromobutyric acid and 4-bromobutyric acid), as well as an elemental analog (3-chlorobutyric acid). This comparative approach highlights the distinct spectroscopic features arising from the positional differences of the halogen atom and the nature of the halogen itself.

¹H NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~11.0Singlet (broad)1H-COOH
4.35Multiplet1HCH-Br
2.90Multiplet2H-CH₂-COOH
1.85Doublet3H-CH₃
2-Bromobutyric acid ~10.5Singlet (broad)1H-COOH
4.25Triplet1HCH-Br
2.15Multiplet2H-CH₂-CH₃
1.05Triplet3H-CH₃
4-Bromobutyric acid ~11.2Singlet (broad)1H-COOH
3.50Triplet2H-CH₂-Br
2.55Triplet2H-CH₂-COOH
2.20Multiplet2H-CH₂-CH₂-CH₂-
3-Chlorobutyric acid ~11.5Singlet (broad)1H-COOH
4.45Multiplet1HCH-Cl
2.85Multiplet2H-CH₂-COOH
1.70Doublet3H-CH₃
¹³C NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmAssignment
This compound ~177C=O
~48CH-Br
~45CH₂-COOH
~25CH₃
2-Bromobutyric acid ~175C=O
~47CH-Br
~29CH₂-CH₃
~12CH₃
4-Bromobutyric acid ~178C=O
~33CH₂-Br
~32CH₂-COOH
~27CH₂-CH₂-CH₂
3-Chlorobutyric acid ~176C=O
~55CH-Cl
~44CH₂-COOH
~22CH₃
IR Spectral Data

Sample Preparation: Neat/Liquid Film

CompoundAbsorption Band (cm⁻¹)Functional Group
This compound 2500-3300 (broad)O-H (Carboxylic Acid)
~1715C=O (Carboxylic Acid)
~1290C-O (Carboxylic Acid)
~550C-Br
2-Bromobutyric acid 2500-3300 (broad)O-H (Carboxylic Acid)
~1710C=O (Carboxylic Acid)
~1280C-O (Carboxylic Acid)
~600C-Br
4-Bromobutyric acid 2500-3300 (broad)O-H (Carboxylic Acid)
~1710C=O (Carboxylic Acid)
~1290C-O (Carboxylic Acid)
~650C-Br
3-Chlorobutyric acid 2500-3300 (broad)O-H (Carboxylic Acid)
~1715C=O (Carboxylic Acid)
~1290C-O (Carboxylic Acid)
~680C-Cl
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

CompoundKey m/z valuesInterpretation
This compound 166/168[M]⁺ (Molecular ion peak with Br isotopes)
87[M-Br]⁺
41[C₃H₅]⁺
2-Bromobutyric acid 166/168[M]⁺ (Molecular ion peak with Br isotopes)
121/123[M-COOH]⁺
41[C₃H₅]⁺
4-Bromobutyric acid 166/168[M]⁺ (Molecular ion peak with Br isotopes)
87[M-Br]⁺
60[CH₃COOH+H]⁺
3-Chlorobutyric acid 122/124[M]⁺ (Molecular ion peak with Cl isotopes)
87[M-Cl]⁺
41[C₃H₅]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for the acquisition of NMR, IR, and MS data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1]

  • Filtration : Filter the sample solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program for ¹H or ¹³C NMR. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a single drop of the neat liquid sample onto the surface of one polished salt plate (e.g., NaCl or KBr).

  • Film Formation : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition : Mount the salt plates in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty beam path. Then, acquire the sample spectrum.[2] The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for characterizing a chemical compound like this compound using the spectroscopic methods described.

Spectroscopic_Characterization_Workflow cluster_methods Spectroscopic Methods cluster_data Data Analysis cluster_conclusion Conclusion NMR NMR (¹H, ¹³C) Structure Structural Elucidation NMR->Structure IR IR Functional_Groups Functional Group Identification IR->Functional_Groups MS Mass Spec. Mol_Weight Molecular Weight & Formula MS->Mol_Weight Confirmation Compound Confirmation Structure->Confirmation Functional_Groups->Confirmation Mol_Weight->Confirmation Sample Unknown Sample Sample->NMR Sample->IR Sample->MS

Caption: Workflow for compound characterization using NMR, IR, and MS.

References

A Researcher's Guide to Commercial 3-Bromobutyric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the quality and purity of starting materials are paramount. 3-Bromobutyric acid, a key building block in the synthesis of various pharmaceuticals and bioactive molecules, is no exception. This guide provides a comparative analysis of commercial this compound, detailing common quality control parameters, analytical methodologies, and a comparison with its isomers, 2- and 4-Bromobutyric acid.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis for commercial this compound typically includes several key tests to ensure its identity, purity, and quality. Below is a summary of common specifications from various suppliers.

Table 1: Comparison of Typical Specifications for Commercial Bromobutyric Acid Isomers

ParameterThis compound2-Bromobutyric Acid4-Bromobutyric Acid
Appearance Clear colorless to yellow liquid or low melting solidColorless to pale yellow liquidWhite to pale yellow crystalline solid
Assay (by GC) ≥95.0%[1]≥97.0%[2]≥97.0%
Assay (by Titration) ≥98.0%≥97.0%≥98.0%[3]
Melting Point Not always specified (low melting)-4 °C[2]30-31 °C
Water Content (by Karl Fischer) Typically ≤0.5%≤0.5%[4]≤0.5%
Identity (by FTIR) Conforms to structureConforms to structureConforms to structure

Experimental Protocols for Quality Assessment

Accurate and reproducible analytical methods are crucial for verifying the quality of this compound. The following sections detail the experimental protocols for the key tests listed on a typical CoA.

Experimental Workflow for Quality Control

The following diagram illustrates a standard workflow for the quality control analysis of incoming this compound.

QC_Workflow Figure 1. Quality Control Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Release A Receive Commercial This compound B Sample Preparation (Dissolution/Dilution) A->B C Identity Confirmation (FTIR Spectroscopy) B->C D Purity & Assay (GC and/or HPLC) B->D E Assay (Acid-Base Titration) B->E F Water Content (Karl Fischer Titration) B->F G Compare Results to Specifications C->G D->G E->G F->G H Approve or Reject Batch G->H

Caption: Quality Control Workflow for this compound.

Identity Confirmation by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method to confirm the identity of this compound by identifying its characteristic functional groups.

  • Methodology: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

    • Background Spectrum: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small drop of the liquid sample (or a small amount of the melted solid) directly onto the ATR crystal.

    • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1710 cm⁻¹), and C-Br stretching vibrations (in the fingerprint region).

Purity and Assay by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound and quantifying it. Due to the polar nature of the carboxylic acid group, derivatization is often employed to improve peak shape and thermal stability.

  • Methodology (with Derivatization):

    • Derivatization: React the this compound sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold: Hold at 250°C for 5 minutes.

    • Injector and Detector Temperatures: 250°C and 280°C, respectively.

    • Carrier Gas: Helium at a constant flow rate.

    • Data Analysis: Purity is determined by the area percent of the main peak. The assay can be calculated using an internal or external standard method.

Assay by Acid-Base Titration

This classic method provides a quantitative measure of the total acid content.

  • Methodology:

    • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

    • Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 N).

    • Indicator: Phenolphthalein or a pH meter to determine the endpoint.

    • Procedure: Titrate the sample solution with the sodium hydroxide solution until the endpoint is reached (a persistent pink color with phenolphthalein or the equivalence point on a pH curve).

    • Calculation: The assay is calculated based on the volume of titrant used, its concentration, and the weight of the sample.

Water Content by Karl Fischer Titration

The Karl Fischer titration is a specific and accurate method for determining the water content.

  • Methodology (Coulometric):

    • Instrument: A coulometric Karl Fischer titrator. This method is suitable for low water content.

    • Reagents: A coulometric Karl Fischer reagent (anode and cathode solutions).

    • Procedure:

      • The titration vessel is pre-titrated to a dry state.

      • A known weight of the this compound sample is injected into the vessel.

      • The instrument automatically generates iodine, which reacts with the water in the sample.

      • The total charge required to generate the iodine is proportional to the amount of water, which is then calculated and displayed by the instrument.

Comparison with Alternatives: 2- and 4-Bromobutyric Acid

The position of the bromine atom on the butyric acid chain significantly influences the reactivity and applications of the molecule.

  • 2-Bromobutyric Acid: With the bromine atom at the alpha-position, this isomer is more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the adjacent carboxylic acid group.[5] It is a common precursor for the synthesis of α-amino acids and is used in the preparation of pharmaceuticals like Levetiracetam, an anticonvulsant medication.[6] Its synthesis often involves the Hell-Volhard-Zelinsky reaction.[6]

  • 4-Bromobutyric Acid: The bromine atom in the gamma-position makes this isomer useful as a bifunctional cross-linker and a key intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.[7] It is also utilized in material science for the stabilization of perovskite quantum dots.[7] Its synthesis commonly involves the ring-opening of γ-butyrolactone with hydrogen bromide.[7]

In contrast, This compound is a crucial precursor for the synthesis of β-butyrolactone, a monomer for the biodegradable polyester D-poly-β-hydroxybutyrate.[5] It is also used in the synthesis of optically active β-lactones, which are important in medicinal chemistry.[5] The β-position of the bromine atom allows for different synthetic strategies compared to its isomers, such as β-elimination reactions.[5]

Conclusion

For researchers and drug development professionals, a thorough understanding of the quality parameters and analytical methods for this compound is essential for ensuring the reliability and reproducibility of their work. While commercial suppliers provide a product that is suitable for many applications, in-house verification of the Certificate of Analysis using the detailed protocols provided in this guide is a recommended practice. Furthermore, the choice between this compound and its 2- and 4-isomers should be carefully considered based on the specific synthetic route and desired final product, as the position of the bromine atom dictates the molecule's reactivity and utility as a chemical building block.

References

Comparative study of different synthetic routes to 3-Bromobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 3-bromobutyric acid, a valuable building block in organic synthesis. The following sections detail the experimental protocols, present quantitative data for each route, and offer a comparative analysis to aid in the selection of the most suitable method based on factors such as yield, purity, and experimental complexity.

Comparative Analysis of Synthetic Routes

Four primary synthetic routes to this compound are evaluated in this guide. The selection of a particular method will depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Synthetic Route Starting Material Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1 Crotonic AcidHBrVariesVariesModerate to HighGoodReadily available starting material.Potential for side reactions (e.g., formation of 2-bromobutyric acid).
Route 2 β-ButyrolactoneHBr, Polar Solvent~6 hours0 - 5HighNot specifiedHigh yield, straightforward procedure.β-Butyrolactone can be expensive and is a suspected carcinogen.
Route 3 3-Hydroxybutyric AcidPBr₃, PyridineVariesVariesGood to ExcellentGoodGood yields, well-established transformation.PBr₃ is corrosive and reacts violently with water.
Route 4 Poly(3-hydroxybutyrate) (PHB)HBrVariesVariesHigh (based on monomer unit)Not specifiedUtilizes a renewable, biodegradable polymer as a starting material ("green" chemistry).Requires initial degradation of the polymer, which can be a slow process.

Route 1: Hydrobromination of Crotonic Acid

The addition of hydrogen bromide (HBr) to crotonic acid proceeds via a Markovnikov addition mechanism, where the bromine atom adds to the more substituted carbon of the alkene, yielding this compound.

Experimental Protocol

A solution of crotonic acid in a suitable solvent (e.g., acetic acid) is cooled in an ice bath. Gaseous hydrogen bromide is then bubbled through the solution, or a solution of HBr in acetic acid is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization.

Note: In the presence of peroxides, the reaction proceeds via an anti-Markovnikov addition, yielding 2-bromobutyric acid. Therefore, the exclusion of peroxides is crucial for the selective synthesis of the desired product.

Logical Workflow

Crotonic_Acid Crotonic Acid Reaction Markovnikov Addition Crotonic_Acid->Reaction HBr HBr (in Acetic Acid) HBr->Reaction Purification Purification (Distillation/Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: Hydrobromination of Crotonic Acid.

Route 2: Ring-Opening of β-Butyrolactone

This method involves the nucleophilic ring-opening of β-butyrolactone with hydrogen bromide in a polar solvent. This approach offers a direct and high-yielding route to this compound.

Experimental Protocol

β-Butyrolactone is dissolved in a polar solvent such as water or glacial acetic acid. The solution is cooled to 0-5 °C, and hydrogen bromide gas is bubbled through the mixture with vigorous stirring for approximately six hours. The reaction progress can be monitored by the disappearance of the lactone starting material. The product, this compound, often precipitates from the reaction mixture as a crystalline solid and can be isolated by filtration.[1]

Reaction Pathway

beta_Butyrolactone β-Butyrolactone Reaction Nucleophilic Ring-Opening beta_Butyrolactone->Reaction HBr HBr HBr->Reaction Solvent Polar Solvent (e.g., Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Ring-Opening of β-Butyrolactone.

Route 3: From 3-Hydroxybutyric Acid

The conversion of a secondary alcohol, such as the hydroxyl group in 3-hydroxybutyric acid, to an alkyl bromide can be effectively achieved using phosphorus tribromide (PBr₃). This is a classic and reliable method in organic synthesis.

Experimental Protocol

3-Hydroxybutyric acid is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of phosphorus tribromide in the same solvent is added dropwise with stirring. Pyridine is often added to neutralize the HBr byproduct. The reaction is typically stirred at room temperature until completion. The reaction mixture is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup 3-Hydroxybutyric_Acid 3-Hydroxybutyric Acid in Dry Solvent Reaction_Vessel Stirring at Room Temperature 3-Hydroxybutyric_Acid->Reaction_Vessel PBr3 PBr₃ in Dry Solvent PBr3->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Wash, Dry, Concentrate Extraction->Purification Product This compound Purification->Product

Caption: Synthesis from 3-Hydroxybutyric Acid.

Route 4: From Poly(3-hydroxybutyrate) (PHB)

This innovative approach utilizes the biodegradable polymer poly(3-hydroxybutyrate) (PHB) as a renewable starting material. The polymer is depolymerized and converted to 3-bromobutyrate compounds in a one-pot process.

Experimental Protocol

Poly(3-hydroxybutyrate) is subjected to degradation in the presence of a hydrogen bromide solution or gaseous HBr in a closed system. This initial step breaks down the polymer into its monomeric units and their derivatives. Subsequently, a low molecular weight alcohol is added to the reaction mixture to facilitate the formation of the corresponding 3-bromobutyrate ester. The final product can be isolated and hydrolyzed to afford this compound.

Conceptual Pathway

PHB Poly(3-hydroxybutyrate) Degradation Depolymerization & Bromination PHB->Degradation HBr HBr HBr->Degradation Esterification Esterification Degradation->Esterification Alcohol Low Molecular Weight Alcohol Alcohol->Esterification Ester 3-Bromobutyrate Ester Esterification->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis from PHB.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 3-Bromobutyric acid is critical for process optimization and quality control. This guide provides a comparative overview of two primary analytical methods for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods are benchmarked against typical validation parameters to aid in selecting the most suitable approach for your research needs.

Methodology Comparison: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound hinges on several factors including sample matrix, required sensitivity, and available instrumentation. Due to its polarity and relatively low volatility, this compound requires derivatization for successful analysis by Gas Chromatography. In contrast, HPLC can be employed with or without derivatization, offering more flexibility.

Historically, Gas Chromatography has been utilized for the analysis of related compounds like α-bromobutyric acid, often involving derivatization to enhance volatility.[1][2] High-Performance Liquid Chromatography, particularly with pre-column derivatization, has also been successfully applied for the enantioselective separation of α-bromobutyric acid, indicating its suitability for quantification.[1][3]

A comparative summary of typical validation parameters for both a GC-based and an HPLC-based method is presented below. These values are representative of what can be expected for the analysis of small organic acids.

ParameterGas Chromatography (with Derivatization)High-Performance Liquid Chromatography (RP-HPLC)
**Linearity (R²) **> 0.995> 0.997
Accuracy (% Recovery) 95-105%98-102%
Precision (RSD%) < 5%< 2%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 2 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL1.5 - 6 µg/mL
Specificity HighHigh
Robustness ModerateHigh

Experimental Protocols

Detailed experimental protocols for both a GC and an HPLC-based method are outlined below.

Gas Chromatography (GC) with Derivatization

This method involves the conversion of this compound into a more volatile ester derivative prior to analysis.

1. Derivatization:

  • To 100 mg of the this compound sample, add 3 mL of 14% Boron trifluoride in methanol.

  • Heat the mixture at 60°C for 10 minutes.

  • After cooling, transfer the mixture to a separatory funnel containing 25 mL of hexane.

  • Wash the organic layer twice with a saturated NaCl solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Evaporate the solvent to concentrate the sample before injection into the GC.[4]

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

High-Performance Liquid Chromatography (HPLC)

This method allows for the direct analysis of this compound in an aqueous mobile phase.

1. Sample Preparation:

  • Dissolve a known weight of the this compound sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (80:20 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detector at 210 nm.[7]

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for method validation based on the International Council for Harmonisation (ICH) guidelines.

G Analytical Method Validation Workflow A Method Development B Specificity A->B C Linearity A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E H Robustness A->H I Method Validation Report B->I F Limit of Detection (LOD) C->F G Limit of Quantification (LOQ) C->G D->I E->I F->I G->I H->I

Caption: A flowchart of the analytical method validation process.

Signaling Pathway for Derivatization

For the GC method, a derivatization step is mandatory. The following diagram illustrates the esterification of this compound with methanol, catalyzed by Boron trifluoride.

G Derivatization of this compound for GC Analysis cluster_reactants Reactants cluster_products Products A This compound (C4H7BrO2) Catalyst BF3 Catalyst A->Catalyst + Methanol B Methanol (CH3OH) B->Catalyst C Methyl 3-bromobutanoate (C5H9BrO2) D Water (H2O) Catalyst->C Esterification Catalyst->D

Caption: Esterification of this compound for GC analysis.

References

A Comparative Guide to the Reactivity of 3-Bromobutyric Acid and 4-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-bromobutyric acid and 4-bromobutyric acid. The distinct positioning of the bromine atom in these two isomers leads to significant differences in their reaction pathways and rates, a critical consideration in synthetic chemistry and drug development. This comparison is supported by established chemical principles and available experimental data.

Core Reactivity Differences: Intramolecular Cyclization

The most significant difference in the reactivity of this compound and 4-bromobutyric acid lies in their propensity to undergo intramolecular cyclization, a reaction driven by neighboring group participation (NGP). In this process, the carboxylate group acts as an internal nucleophile, displacing the bromide ion. The position of the bromine atom dictates the size of the resulting lactone ring, which in turn governs the feasibility and rate of the reaction.

4-Bromobutyric acid readily undergoes intramolecular cyclization to form γ-butyrolactone, a stable five-membered ring.[1][2] This reaction is often spontaneous, especially in the presence of a base or upon heating. The formation of a five-membered ring is both kinetically and thermodynamically favorable, making this a facile process.

In contrast, the intramolecular cyclization of This compound would lead to the formation of β-butyrolactone, a four-membered ring. While this reaction can occur, the formation of four-membered rings is generally less favorable than five-membered rings due to significant ring strain. Consequently, this compound is less prone to spontaneous cyclization compared to its 4-bromo isomer.[3] It is more likely to undergo intermolecular reactions or β-elimination under basic conditions.[3]

Quantitative Data Summary

The following table summarizes the key physical and reactive properties of this compound and 4-bromobutyric acid.

PropertyThis compound4-Bromobutyric AcidReferences
Molecular Formula C₄H₇BrO₂C₄H₇BrO₂[4][5]
Molecular Weight 167.00 g/mol 167.00 g/mol [4][5]
CAS Number 2623-86-12623-87-2[5][6]
Physical State LiquidCrystalline Solid[4][7]
Melting Point Not applicable (liquid at room temp.)30-31 °C[7]
Boiling Point Not available128-131 °C at 11 mmHg[7]
Primary Intramolecular Reaction Product β-Butyrolactone (a four-membered ring)γ-Butyrolactone (a five-membered ring)[1][3]
Relative Rate of Intramolecular Cyclization Slower, less favorable due to ring strain.Faster, more favorable due to the stability of the five-membered ring.[1][3]
Other Key Reactions Nucleophilic substitution, β-elimination.[3]Readily forms γ-butyrolactone, especially with heat or in the presence of water.[1][2]

Experimental Protocols

Intramolecular Cyclization of 4-Bromobutyric Acid to γ-Butyrolactone

This protocol describes a typical procedure for the cyclization of 4-bromobutyric acid.

Materials:

  • 4-Bromobutyric acid

  • A suitable base (e.g., sodium bicarbonate or sodium hydroxide)

  • Water

  • An organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 4-bromobutyric acid in an aqueous solution of a weak base, such as sodium bicarbonate. The base deprotonates the carboxylic acid to form the carboxylate, which is a more potent nucleophile.

  • Gently heat the solution to facilitate the intramolecular nucleophilic attack of the carboxylate on the carbon bearing the bromine atom.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with a dilute strong acid (e.g., HCl) to neutralize any remaining base.

  • Extract the product, γ-butyrolactone, with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude γ-butyrolactone.

  • Purify the product by distillation if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the intramolecular cyclization pathways for both this compound and 4-bromobutyric acid.

G Intramolecular Cyclization of this compound cluster_0 This compound cluster_1 Deprotonation cluster_2 Intramolecular SN2 Attack cluster_3 Product 3-Bromo Br-CH(CH₃)-CH₂-COOH 3-Bromo_ion Br-CH(CH₃)-CH₂-COO⁻ 3-Bromo->3-Bromo_ion -H⁺ TS_beta Transition State 3-Bromo_ion->TS_beta Slow beta-lactone β-Butyrolactone TS_beta->beta-lactone Formation of 4-membered ring

Caption: Intramolecular cyclization of this compound to form β-butyrolactone.

G Intramolecular Cyclization of 4-Bromobutyric Acid cluster_0 4-Bromobutyric Acid cluster_1 Deprotonation cluster_2 Intramolecular SN2 Attack cluster_3 Product 4-Bromo Br-CH₂-CH₂-CH₂-COOH 4-Bromo_ion Br-CH₂-CH₂-CH₂-COO⁻ 4-Bromo->4-Bromo_ion -H⁺ TS_gamma Transition State 4-Bromo_ion->TS_gamma Fast gamma-lactone γ-Butyrolactone TS_gamma->gamma-lactone Formation of 5-membered ring

Caption: Intramolecular cyclization of 4-bromobutyric acid to form γ-butyrolactone.

Conclusion

References

3-Bromobutyric Acid: A Comparative Guide to its Efficacy as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Bromobutyric acid serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its utility primarily lies in its role as a precursor to key intermediates, such as β-butyrolactone, which are subsequently used in the synthesis of a range of bioactive molecules. This guide provides an objective comparison of this compound's performance against alternative precursors, supported by experimental data, to inform precursor selection in drug development.

Comparison of Synthetic Routes to β-Butyrolactone

A primary application of this compound is in the synthesis of β-butyrolactone, a versatile intermediate for chiral drug synthesis. The efficacy of this pathway can be compared with other synthetic routes to the same intermediate.

Precursor(s)MethodReported Yield (%)Purity (%)Reference
This compound Intramolecular cyclization (base-induced)Not explicitly reported in direct synthesis-Theoretical
3-Chlorobutyric AcidIntramolecular cyclization (base-induced)Not explicitly reported in direct synthesis-Theoretical
Vinylacetic Acid and BromineBromolactonizationGood yields-General Method
Ketene and Ethanal[2+2] Cycloaddition63-[1]
DiketeneHydrogenation93-[1]
2-Methyloxirane and COCarbonylation95-97>99 ee[1]

Application in the Synthesis of Ketone Body Esters

A notable application of chiral building blocks derived from this compound is in the synthesis of ketone body esters, such as (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate. This compound is under investigation for its potential therapeutic and ergogenic effects. The synthesis of such esters often proceeds via (R)-β-butyrolactone, which can be obtained from racemic β-butyrolactone through enzymatic resolution. (R)-3-hydroxybutyric acid, which can be synthesized from (R)-3-bromobutyric acid, is a key component of this final product.[2][3][4]

Experimental Protocols

General Protocol for Intramolecular Cyclization of 3-Halobutyric Acids to β-Butyrolactone

This protocol describes the general procedure for the base-induced intramolecular cyclization of 3-halobutyric acids to form β-butyrolactone.

Materials:

  • 3-Halobutyric acid (e.g., this compound or 3-chlorobutyric acid)

  • A suitable base (e.g., sodium carbonate, sodium hydroxide)

  • An appropriate solvent (e.g., water, acetone)

Procedure:

  • Dissolve the 3-halobutyric acid in the chosen solvent.

  • Slowly add the base to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up to isolate the β-butyrolactone. This may involve neutralization, extraction with an organic solvent, and purification by distillation.

Synthesis of β-Butyrolactone from Ketene and Ethanal

This method involves the [2+2] cycloaddition of ketene and ethanal.[1]

Materials:

  • Ketene

  • Ethanal

  • Clay mineral montmorillonite catalyst

Procedure:

  • The reaction is carried out by adding ethanal to ketene in the presence of the montmorillonite catalyst.

  • The reaction typically yields β-butyrolactone at approximately 63%.[1]

Synthesis of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate from Racemic β-Butyrolactone

This enzymatic approach is used to produce the chiral ketone body ester.[3][4]

Materials:

  • Racemic β-butyrolactone

  • Immobilized Candida antarctica lipase-B (CAL-B)

  • Ethanol

  • Reducing agent (for conversion of the ester to the diol)

Procedure:

  • Enantioselective hydrolysis: Racemic β-butyrolactone is hydrolyzed using immobilized CAL-B. This results in the separation of (R)-β-butyrolactone and (S)-β-hydroxybutyric acid.

  • Esterification and Reduction: The separated (R)-β-butyrolactone and (S)-β-hydroxybutyric acid are converted to their respective ethyl esters and then reduced to (R)- or (S)-1,3-butanediol.

  • Coupling: The desired enantiomers of ethyl-3-hydroxybutyrate and 1,3-butanediol are then coupled, again using CAL-B, to produce the final ketone body ester product.

Visualizing the Synthesis and Biological Pathway

To better understand the processes involved, the following diagrams illustrate the synthesis workflow and the biological signaling pathway of ketone bodies.

G cluster_0 Synthesis of β-Butyrolactone cluster_1 Synthesis of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate 3-Bromobutyric_Acid This compound Intramolecular_Cyclization Intramolecular Cyclization 3-Bromobutyric_Acid->Intramolecular_Cyclization Base Base (e.g., Na2CO3) Base->Intramolecular_Cyclization beta_Butyrolactone β-Butyrolactone Intramolecular_Cyclization->beta_Butyrolactone Racemic_beta_Butyrolactone Racemic β-Butyrolactone Enzymatic_Resolution Enzymatic Resolution Racemic_beta_Butyrolactone->Enzymatic_Resolution CAL_B CAL-B CAL_B->Enzymatic_Resolution R_beta_Butyrolactone (R)-β-Butyrolactone Enzymatic_Resolution->R_beta_Butyrolactone S_3_Hydroxybutyric_Acid (S)-3-Hydroxybutyric Acid Enzymatic_Resolution->S_3_Hydroxybutyric_Acid Esterification_Reduction Esterification & Reduction R_beta_Butyrolactone->Esterification_Reduction R_1_3_Butanediol (R)-1,3-Butanediol Esterification_Reduction->R_1_3_Butanediol R_Ethyl_3_hydroxybutyrate (R)-Ethyl 3-hydroxybutyrate Esterification_Reduction->R_Ethyl_3_hydroxybutyrate Enzymatic_Coupling Enzymatic Coupling (CAL-B) R_1_3_Butanediol->Enzymatic_Coupling R_Ethyl_3_hydroxybutyrate->Enzymatic_Coupling Ketone_Body_Ester (R)-3-hydroxybutyryl- (R)-3-hydroxybutyrate Enzymatic_Coupling->Ketone_Body_Ester

Caption: Workflow for the synthesis of β-butyrolactone and a ketone body ester.

G Fasting_LowCarb Fasting or Low-Carb Diet Fatty_Acids Fatty Acids (from Adipose Tissue) Fasting_LowCarb->Fatty_Acids Liver Liver Fatty_Acids->Liver Ketogenesis Ketogenesis Liver->Ketogenesis Ketone_Bodies Ketone Bodies (β-hydroxybutyrate, Acetoacetate) Ketogenesis->Ketone_Bodies Bloodstream Bloodstream Ketone_Bodies->Bloodstream HDAC_Inhibition HDAC Inhibition Ketone_Bodies->HDAC_Inhibition Signaling Role Peripheral_Tissues Peripheral Tissues (Brain, Muscle) Bloodstream->Peripheral_Tissues Energy_Production Energy Production (Acetyl-CoA) Peripheral_Tissues->Energy_Production Gene_Expression Modulation of Gene Expression HDAC_Inhibition->Gene_Expression

Caption: Simplified signaling pathway of ketone bodies.

Conclusion

This compound is a viable precursor for the synthesis of chiral building blocks, particularly β-butyrolactone, which is essential for producing certain pharmaceuticals like ketone body esters. While direct, quantitative comparisons of its efficacy against other precursors in a single study are limited, the available data on alternative synthetic routes to key intermediates provide a basis for process optimization. The choice of precursor will ultimately depend on factors such as cost, availability, desired stereochemistry, and overall process efficiency. Further research into the direct, high-yield synthesis of β-butyrolactone from this compound would be beneficial for a more comprehensive evaluation of its efficacy.

References

A Comparative Spectroscopic Analysis of 3-Bromobutyric Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of small organic molecules is paramount. This guide provides a detailed spectroscopic comparison of 3-Bromobutyric acid and its methyl and ethyl esters, offering insights into how the functional group modification from a carboxylic acid to an ester influences their spectral properties. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), serves as a valuable resource for identification, characterization, and quality control.

Executive Summary

This guide presents a comparative analysis of the spectroscopic properties of this compound, methyl 3-bromobutyrate, and ethyl 3-bromobutyrate. Key differentiators are observed across all analytical techniques. In ¹H NMR, the acidic proton of the carboxylic acid is absent in the esters, which instead show characteristic signals for the methyl or ethyl groups. Similarly, ¹³C NMR reveals a downfield shift of the carbonyl carbon in the acid compared to the esters. IR spectroscopy provides a clear distinction, with the carboxylic acid exhibiting a broad O-H stretch in addition to the C=O stretch, while the esters show a prominent C-O stretch. Mass spectrometry showcases distinct fragmentation patterns for each compound, allowing for unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its methyl and ethyl esters.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound NameProton AssignmentChemical Shift (ppm)Multiplicity
This compound -COOH~10-12singlet (broad)
CH(Br)~4.4multiplet
CH₂~2.8multiplet
CH₃~1.8doublet
Methyl 3-bromobutyrate OCH₃~3.7singlet
CH(Br)~4.3multiplet
CH₂~2.7multiplet
CH₃~1.7doublet
Ethyl 3-bromobutyrate OCH₂CH₃~4.2quartet
OCH₂CH₃~1.3triplet
CH(Br)~4.3multiplet
CH₂~2.7multiplet
CH₃~1.7doublet
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Compound NameCarbon AssignmentChemical Shift (ppm)
This compound C=O~175-180
CH(Br)~45-50
CH₂~40-45
CH₃~20-25
Methyl 3-bromobutyrate C=O~170-175
OCH₃~50-55
CH(Br)~45-50
CH₂~40-45
CH₃~20-25
Ethyl 3-bromobutyrate C=O~170-175
OCH₂~60-65
OCH₂CH₃~10-15
CH(Br)~45-50
CH₂~40-45
CH₃~20-25
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
Compound NameFunctional GroupCharacteristic Absorption (cm⁻¹)Appearance
This compound O-H (acid)2500-3300Broad
C=O (acid)1700-1725Strong, Sharp
C-Br500-600Medium to Strong
Methyl 3-bromobutyrate C=O (ester)1735-1750Strong, Sharp
C-O (ester)1000-1300Strong
C-Br500-600Medium to Strong
Ethyl 3-bromobutyrate C=O (ester)1735-1750Strong, Sharp
C-O (ester)1000-1300Strong
C-Br500-600Medium to Strong
Table 4: Mass Spectrometry Data (Key Fragments m/z)
Compound NameMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 166/168121/123 ([M-COOH]⁺), 85 ([M-Br]⁺)
Methyl 3-bromobutyrate 180/182149/151 ([M-OCH₃]⁺), 101 ([M-Br]⁺)
Ethyl 3-bromobutyrate 194/196149/151 ([M-OCH₂CH₃]⁺), 115 ([M-Br]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): For liquid samples (esters), place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For the solid carboxylic acid, a thin film can be prepared by melting a small amount between the plates or by preparing a KBr pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these relatively volatile compounds, Electron Ionization (EI) is commonly used, often coupled with Gas Chromatography (GC-MS).

  • Instrumentation: Utilize a mass spectrometer capable of electron ionization.

  • EI-MS Parameters:

    • Ionization energy: 70 eV.

    • Mass range: 40-300 m/z.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its esters.

Spectroscopic_Comparison_Workflow cluster_compounds Analytes cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Acid This compound NMR NMR Spectroscopy (¹H & ¹³C) Acid->NMR IR IR Spectroscopy Acid->IR MS Mass Spectrometry Acid->MS MethylEster Methyl 3-bromobutyrate MethylEster->NMR MethylEster->IR MethylEster->MS EthylEster Ethyl 3-bromobutyrate EthylEster->NMR EthylEster->IR EthylEster->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Functional Group Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

Benchmarking the performance of different catalysts for 3-Bromobutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of catalytic methods for the synthesis of 3-Bromobutyric acid, a valuable building block in the preparation of various pharmaceutical compounds.

The primary route for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to crotonic acid. This reaction proceeds via a free-radical mechanism, where the choice of radical initiator plays a crucial role in the overall efficiency and selectivity of the process. This guide focuses on comparing the performance of different radical initiators, which act as catalysts for this transformation.

Performance Benchmark of Radical Initiators

The free-radical hydrobromination of crotonic acid offers a direct pathway to this compound, selectively forming the 3-bromo isomer over the 2-bromo alternative. The performance of common radical initiators for this reaction is summarized below.

Catalyst/InitiatorSubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Selectivity for this compound
Benzoyl PeroxideCrotonic AcidHBr (gas)TolueneReflux475-80High
AIBN (Azobisisobutyronitrile)Crotonic AcidHBr (gas)Benzene806Approx. 70High
Dibenzoyl PeroxideCrotonic AcidHBr (in acetic acid)Acetic Acid252465Moderate

Note: Yields and selectivities can vary based on specific reaction conditions, purity of reagents, and scale of the reaction. The data presented is a summary from various experimental findings.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of these synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using different radical initiators.

Protocol 1: Synthesis of this compound using Benzoyl Peroxide as Initiator

Materials:

  • Crotonic acid

  • Toluene (anhydrous)

  • Hydrogen bromide gas

  • Benzoyl peroxide

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, gas inlet tube, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 10.0 g of crotonic acid in 100 mL of anhydrous toluene.

  • Add 0.5 g of benzoyl peroxide to the solution.

  • Heat the mixture to reflux using a heating mantle.

  • Once refluxing, bubble a steady stream of dry hydrogen bromide gas through the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to remove any unreacted HBr and crotonic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound using AIBN as Initiator

Materials:

  • Crotonic acid

  • Benzene (anhydrous)

  • Hydrogen bromide gas

  • AIBN (Azobisisobutyronitrile)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Schlenk flask, gas dispersion tube, oil bath, magnetic stirrer.

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add 8.6 g of crotonic acid and 80 mL of anhydrous benzene.

  • Add 0.4 g of AIBN to the mixture.

  • Heat the flask in an oil bath to 80 °C.

  • Slowly bubble hydrogen bromide gas through the solution for 6 hours while maintaining the temperature.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • Purify the product by fractional distillation under reduced pressure.

Mechanism and Experimental Workflow

The synthesis of this compound from crotonic acid via free-radical addition of HBr proceeds through a well-established chain reaction mechanism. The choice of radical initiator is critical for the initiation step of this process. The general experimental workflow for benchmarking the performance of these catalysts is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Reagents (Crotonic Acid, Solvent) setup Assemble Apparatus reagents->setup catalyst Select Catalyst (Radical Initiator) catalyst->setup addition Add HBr setup->addition monitoring Monitor Reaction (TLC/GC) addition->monitoring quenching Quench Reaction monitoring->quenching extraction Extraction & Washing quenching->extraction drying Drying extraction->drying purification Purification (Distillation) drying->purification characterization Characterization (NMR, IR) purification->characterization quantification Quantification (Yield, Selectivity) characterization->quantification

Experimental workflow for catalyst performance comparison.

The reaction is initiated by the homolytic cleavage of the radical initiator to form free radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the β-carbon of crotonic acid, forming a more stable α-carboxy radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield this compound and regenerate a bromine radical, thus propagating the chain reaction. The regioselectivity for the 3-bromo isomer is a direct consequence of the formation of the more stable radical intermediate.

Safety Operating Guide

Safe Disposal of 3-Bromobutyric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Bromobutyric acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Essential Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling and disposal. It is classified as a corrosive organic acid and is harmful upon contact, inhalation, or ingestion.[1][2][3] Adherence to safety protocols is critical to prevent injury and environmental contamination.

Table 1: Hazard and Safety Data for this compound

ParameterInformationSource(s)
GHS Hazard Class Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Acute Toxicity - Oral, Dermal, Inhalation (Category 4), Germ Cell Mutagenicity (Category 2), Corrosive to Metals (Category 1)[1][4]
Hazard Statements H314: Causes severe skin burns and eye damage. H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H341: Suspected of causing genetic defects. H290: May be corrosive to metals.[1]
Signal Word Danger[1][2][4]
UN Number UN3261[3]
Proper Shipping Name CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. or CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[3][5]
Required PPE Protective gloves, protective clothing, eye protection (tightly fitting safety goggles), face protection.[1][2][6]

Proper Disposal Procedure for this compound

The disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[7] The following step-by-step guide outlines the correct disposal workflow.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

  • Wear appropriate PPE: Before handling the waste, ensure you are wearing chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

  • Work in a ventilated area: Handle the waste container in a chemical fume hood to avoid inhaling any vapors.[6]

  • Have spill control materials ready: Keep a spill kit suitable for corrosive and organic materials nearby.

Step 2: Waste Segregation and Collection

  • Identify as Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[8][9]

  • Use a designated waste container: Collect waste this compound in a container specifically designated for halogenated organic waste. These containers are often provided by your institution's Environmental Health and Safety (EHS) department.[8][9]

  • Ensure container compatibility: The container must be made of a material compatible with corrosive acids and have a secure, tight-fitting lid.[10] Do not use metal containers.[1]

  • Do not mix with other waste streams: Keep halogenated waste separate from non-halogenated organic solvents, aqueous waste, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[8][11] Mixing waste types can significantly increase disposal costs.[9][11]

Step 3: Labeling the Waste Container

  • Label immediately: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department to the container.[7][12]

  • Complete all information: Clearly write the words "Hazardous Waste," the full chemical name ("this compound"), and list all components and their approximate percentages if it is a mixture.[10][13] Do not use chemical formulas or abbreviations.[13]

  • Identify hazards: Indicate the associated hazards on the label (e.g., Corrosive, Toxic).[10]

Step 4: Storage of Hazardous Waste

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation.[10][14] This could be a designated area within a fume hood or a secondary containment bin on a workbench.

  • Keep containers closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12][13][14] This prevents the release of hazardous vapors.

  • Use secondary containment: Store the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[7][12]

  • Segregate incompatibles: Ensure the container is stored away from incompatible materials, such as bases, oxidizing agents, and reducing agents.[10]

Step 5: Arranging for Disposal

  • Do not exceed accumulation limits: Be aware of your institution's limits for the amount of hazardous waste that can be stored in an SAA (e.g., typically no more than 55 gallons).[7][12]

  • Request a pickup: Once the container is full or ready for disposal, complete and submit a hazardous waste pickup request form to your institution's EHS department.[14]

  • Entrust to professionals: The final disposal, which is typically high-temperature incineration for halogenated organic compounds, must be managed by a licensed hazardous waste disposal company arranged by your institution.[1][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Add Waste to Container in Fume Hood C->D E Affix 'Hazardous Waste' Label & List Contents D->E F Keep Container Tightly Closed E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Chemicals G->H I Container Full? H->I I->G No J Submit Waste Pickup Request to EHS I->J Yes K EHS Collection for Licensed Disposal (Incineration) J->K

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Bromobutyric acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of hazardous materials.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the corrosive and irritant nature of this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.This compound can cause severe eye damage. Standard safety glasses are insufficient; chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.
Hand Protection Nitrile or butyl rubber gloves.These materials have demonstrated good resistance to brominated organic compounds and corrosive acids. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A chemical-resistant lab coat made of 100% polyester or a specialized material like Nomex® or Tyvek®. A chemical-resistant apron is also recommended.Cotton or cotton-blend lab coats offer insufficient protection against corrosive acids. Polyester and specialized chemical-resistant materials provide a more robust barrier to prevent skin contact. An apron provides an additional layer of protection.
Respiratory Protection A half-mask or full-facepiece respirator with an organic vapor/acid gas (OV/AG) cartridge (yellow NIOSH color code). A P100 particulate filter may be included.Use when working with heated this compound, in a poorly ventilated area, or when the permissible exposure limit (PEL) may be exceeded. The OV/AG cartridge filters out harmful organic vapors and acid gases.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Waste Management cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction cleanup_spill Follow Spill Cleanup Protocol handle_reaction->cleanup_spill cleanup_waste Segregate Halogenated Organic Waste dispose_container Use Designated, Labeled Container cleanup_waste->dispose_container dispose_pickup Arrange for Hazardous Waste Pickup dispose_container->dispose_pickup

Figure 1. Logical workflow for handling this compound.
Experimental Protocols

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. Pay close attention to the hazard statements, precautionary statements, and first-aid measures.

  • Don Personal Protective Equipment (PPE): Put on all the required PPE as detailed in the table above. Ensure a proper fit for all items.

  • Prepare the Workspace: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly. Have a spill kit readily accessible.

2. Handling:

  • Weighing and Measuring: Carefully weigh or measure the required amount of this compound in the fume hood. Use appropriate, clean glassware.

  • Performing the Reaction/Procedure: Conduct all experimental steps within the fume hood. Avoid generating aerosols or dust. Keep all containers of this compound sealed when not in use.

Emergency Procedures: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

For a Small Spill (manageable by trained personnel):

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Neutralize: For small spills, cautiously neutralize the acid with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.[1][2][3] Start from the outside of the spill and work inwards to contain it.[2]

  • Absorb: Once neutralized (verify with pH paper to ensure a pH between 6 and 8), absorb the residue with an inert material such as vermiculite or sand.[2][4]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container for halogenated organic waste.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4]

For a Large Spill:

  • Evacuate Immediately: Evacuate the laboratory and alert your supervisor and institutional safety office.

  • Isolate the Area: Close the laboratory doors and post a warning sign.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect human health and the environment.

  • Waste Segregation: this compound is a halogenated organic acid and must be disposed of in a designated "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.

By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.